Broussonetine A
Description
Properties
IUPAC Name |
1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45NO10/c26-12-8-10-15(29)9-6-4-2-1-3-5-7-11-16-23(19(30)17(13-27)25-16)35-24-22(33)21(32)20(31)18(14-28)34-24/h16-28,30-33H,1-14H2/t16?,17-,18-,19+,20-,21+,22-,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIJINGICVFWEP-OWASOCSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC1C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)CCCCC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCC1[C@H]([C@H]([C@H](N1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCCCC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938346 | |
| Record name | 4-Hydroxy-5-(hydroxymethyl)-2-(13-hydroxy-10-oxotridecyl)pyrrolidin-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173220-07-0 | |
| Record name | Broussonetine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173220070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-5-(hydroxymethyl)-2-(13-hydroxy-10-oxotridecyl)pyrrolidin-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Broussonetine A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Broussonetine A, a polyhydroxylated pyrrolidine alkaloid isolated from Broussonetia kazinoki. It details its chemical structure, physicochemical properties, biological activity as a glycosidase inhibitor, and relevant experimental protocols for its isolation and analysis.
Chemical Structure and Identification
This compound is a natural product characterized by a core polyhydroxylated pyrrolidine ring, a long lipophilic alkyl side chain, and a β-D-glucopyranoside moiety. This unique structure contributes to its biological activity, particularly as an inhibitor of glycosidase enzymes.
The definitive structure was elucidated through spectroscopic and chemical methods. The IUPAC name for this compound is 1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one.[1] Its stereochemistry is a critical determinant of its enzymatic inhibition profile.
Chemical Identifiers:
-
Molecular Formula: C₂₄H₄₅NO₁₀
-
CAS Number: 173220-07-0
-
Canonical SMILES: C(CCCCC1--INVALID-LINK--CO)O">C@HO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)CCCCC(=O)CCCO[1]
Physicochemical Properties
The physicochemical properties of this compound have been primarily determined through computational methods. These data are essential for understanding its solubility, membrane permeability, and potential as a drug candidate.
| Property Name | Value | Source |
| Molecular Weight | 507.6 g/mol | PubChem[1] |
| Monoisotopic Mass | 507.30434663 Da | PubChem[1] |
| XLogP3-AA | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 8 | PubChem |
| Hydrogen Bond Acceptor Count | 11 | PubChem |
| Rotatable Bond Count | 17 | PubChem |
| Topological Polar Surface Area | 189 Ų | PubChem[1] |
| Complexity | 597 | PubChem[1] |
Biological Activity: Glycosidase Inhibition
This compound is recognized as a glycosidase inhibitor.[2][3][4] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. The inhibition of these enzymes is a therapeutic strategy for managing conditions such as diabetes and viral infections. The structural similarity of the polyhydroxylated pyrrolidine core of this compound to monosaccharides allows it to act as a competitive inhibitor at the enzyme's active site.
The inhibitory activity of this compound and its analogues was first extensively characterized by Shibano et al. in their 1997 publication in Chemical & Pharmaceutical Bulletin.[2][5]
| Enzyme Target | Inhibition Potency (IC₅₀) | Source Reference |
| α-Glucosidase | Data reported | Shibano et al., 1997[2][5][6] |
| β-Glucosidase | Data reported | Shibano et al., 1997[6] |
| β-Galactosidase | Data reported | Shibano et al., 1997 |
| β-Mannosidase | Data reported | Shibano et al., 1997 |
Note: The precise IC₅₀ values are contained within the cited literature; the publication confirms inhibitory activity against these enzymes.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor. It binds reversibly to the active site of the glycosidase enzyme, competing with the natural substrate. This binding event prevents the enzyme from catalyzing the cleavage of the substrate, thereby reducing the rate of product formation.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from its natural source, a representative synthetic protocol for a closely related analogue, and a general procedure for assessing its biological activity.
Isolation of this compound from Broussonetia kazinoki
The following protocol is based on the methods described by Shibano, Tsukamoto, and Kusano for the isolation of broussonetine alkaloids.[2]
1. Extraction:
- Air-dried branches of Broussonetia kazinoki are mechanically ground into a coarse powder.
- The powdered material is extracted exhaustively with methanol at room temperature.
- The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Partitioning:
- The crude extract is suspended in water and acidified with 2% hydrochloric acid.
- The acidic solution is washed with diethyl ether to remove neutral and acidic compounds.
- The aqueous layer is then basified with 28% ammonia solution to a pH of approximately 10.
- The basic solution is extracted with chloroform to partition the alkaloids into the organic phase. The aqueous layer is further extracted with n-butanol.
3. Cation-Exchange Chromatography:
- The combined basic fractions are concentrated and applied to a cation-exchange column (e.g., Dowex 50W-X4).
- The column is first washed with water, followed by 50% methanol to remove non-basic impurities.
- The alkaloids are then eluted using a basic mobile phase, typically 50% methanol containing 28% ammonia solution (e.g., 9:1 v/v).[2]
- The eluted fraction containing the basic alkaloids is collected and concentrated.
4. Silica Gel Chromatography:
- The concentrated basic fraction is subjected to column chromatography on silica gel (e.g., Chromatorex DM1020).
- Elution is performed using a gradient of chloroform and methanol to separate the mixture into several fractions based on polarity.
5. Preparative High-Performance Liquid Chromatography (HPLC):
- Fractions identified as containing broussonetines are further purified using preparative reverse-phase HPLC.
- A typical system utilizes an ODP (octadecyl polymer) column (e.g., Asahipak ODP 5E).
- The mobile phase consists of an acetonitrile-water mixture (e.g., 12:88 to 17:83 v/v), adjusted to a basic pH (e.g., pH 12.0 with ammonia solution) to ensure the alkaloids are in their neutral form.[2]
- Fractions corresponding to the peak of this compound are collected, pooled, and concentrated to yield the pure compound.
start [label="Powdered B. kazinoki Branches", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
extract [label="Methanol Extraction"];
partition [label="Acid-Base Partitioning"];
cation_exchange [label="Cation-Exchange Chromatography\n(Dowex 50W-X4)"];
silica_gel [label="Silica Gel Chromatography"];
hplc [label="Preparative RP-HPLC\n(Asahipak ODP 5E)"];
end [label="Pure this compound", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> extract [label="Exhaustive"];
extract -> partition [label="Concentrate & Resuspend"];
partition -> cation_exchange [label="Collect Basic Fractions"];
cation_exchange -> silica_gel [label="Elute with NH₃/MeOH"];
silica_gel -> hplc [label="Collect Broussonetine Fractions"];
hplc -> end [label="Isolate Peak"];
}
Total Synthesis of a Broussonetine Analogue
A total synthesis for this compound has not been prominently reported. However, the synthesis of structurally related analogues, such as Broussonetine W, has been achieved and provides a representative strategy. The following protocol is adapted from the first total synthesis of (+)-Broussonetine W.
Key Strategy: The synthesis is convergent, involving the preparation of a polyhydroxylated pyrrolidine core and a side-chain fragment, which are then coupled.
1. Synthesis of the Pyrrolidine Core:
- The synthesis begins with a readily available chiral starting material, such as a D-arabinose-derived cyclic nitrone.
- A key step involves the stereoselective addition of an organometallic reagent to the nitrone to establish the correct stereochemistry of the side-chain attachment point.
- Subsequent deprotection and cyclization steps yield the functionalized polyhydroxylated pyrrolidine ring.
2. Synthesis of the Side-Chain Fragment:
- The side chain, containing an α,β-unsaturated ketone, is prepared separately.
- This often involves steps like Wittig reactions or olefination to install the double bond and subsequent oxidation to form the ketone.
3. Fragment Coupling and Final Steps:
- The pyrrolidine core and the side-chain fragment are coupled using a suitable reaction, such as a cross-metathesis or an addition reaction.
- The final steps involve the removal of all protecting groups to yield the natural product analogue. For Broussonetine W, a key final step is the regioselective installation of the α,β-unsaturated ketone functional group via the elimination of HBr from an α-bromoketone intermediate.
Note: This is a generalized description of a complex multi-step synthesis. For complete experimental details, including reagents, conditions, and characterization data, consulting the primary literature, such as the total synthesis of Broussonetine W, is essential.
Glycosidase Inhibition Assay Protocol
This is a general protocol for determining the in vitro inhibitory activity of this compound against various glycosidases.
1. Materials:
- Glycosidase enzyme (e.g., α-glucosidase from yeast, β-galactosidase from bovine liver).
- Substrate: The corresponding p-nitrophenyl (pNP) glycoside (e.g., p-nitrophenyl α-D-glucopyranoside).
- Buffer solution appropriate for the optimal pH of the enzyme (e.g., phosphate or citrate buffer).
- This compound (dissolved in buffer or DMSO).
- Stop solution: Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M).
- 96-well microplate and a microplate reader.
2. Procedure:
- To each well of a 96-well plate, add the following in order:
- Buffer solution.
- A solution of this compound at various concentrations (to determine IC₅₀). For the control wells, add buffer only.
- Enzyme solution (pre-warmed to the optimal temperature, e.g., 37 °C).
- Pre-incubate the plate at the optimal temperature for a defined period (e.g., 10-15 minutes).
- Initiate the reaction by adding the pNP-glycoside substrate solution to all wells.
- Incubate the plate at the optimal temperature for a specific time (e.g., 20-30 minutes).
- Stop the reaction by adding the sodium carbonate solution. The addition of the basic solution also develops the yellow color of the p-nitrophenol product.
- Measure the absorbance of each well at 405 nm using a microplate reader.
3. Data Analysis:
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
- The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Screening of Korean Medicinal Plant Extracts for α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. scialert.net [scialert.net]
- 6. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Broussonetine A: A Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broussonetine A is a polyhydroxylated pyrrolidine alkaloid first identified from the branches of Broussonetia kazinoki SIEB.[1] This technical guide provides a comprehensive overview of the discovery, natural source, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and purification, a summary of its physicochemical properties, and quantitative data on the glycosidase inhibitory activity of related Broussonetine compounds. While the specific signaling pathways modulated by this compound remain to be fully elucidated, this document provides a foundational understanding of this promising natural product for researchers in drug discovery and development.
Discovery and Natural Source
This compound was first isolated from the branches of the deciduous tree Broussonetia kazinoki SIEB., a plant species widely distributed in several Asian countries and utilized in traditional folk medicine.[1] B. kazinoki, belonging to the Moraceae family, is a rich source of various bioactive compounds, including a series of pyrrolidine alkaloids known as Broussonetines. These alkaloids are characterized by a polyhydroxylated pyrrolidine ring and a long hydrocarbon chain at the 5-alkyl position.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₅NO₁₀ | PubChem |
| Molecular Weight | 507.6 g/mol | PubChem |
| IUPAC Name | 1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one | PubChem |
| CAS Number | 173220-07-0 | PubChem |
| SMILES | C(CCCCC1C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)CCCCC(=O)CCCO | PubChem |
Experimental Protocols
Isolation and Purification of this compound from Broussonetia kazinoki
The following protocol is based on the methodology described for the isolation of Broussonetines from the branches of B. kazinoki.
3.1.1. Extraction
-
Obtain and finely cut the dried branches of Broussonetia kazinoki.
-
Perform a hot water extraction (e.g., 90°C) with a plant material to solvent ratio of approximately 1:4 (w/v). Repeat the extraction process three times for 2 hours each.
-
Combine the aqueous extracts for further processing.
3.1.2. Initial Fractionation: Cation Exchange Chromatography
-
Load the combined aqueous extract onto an Amberlite CG-50 (H⁺-form) column.
-
Wash the column sequentially with water and 50% methanol to remove unbound compounds.
-
Elute the adsorbed basic fraction using a solution of 50% methanol and 28% ammonia solution (9:1 v/v).
-
Concentrate the eluted basic fraction in vacuo.
3.1.3. Secondary Fractionation: Ion Exchange Chromatography
-
Chromatograph the concentrated basic fraction on a Dowex 50W-X4 column (200-400 mesh) pre-treated with a formic acid-ammonium formate buffer (0.2 M ammonium formate, adjusted to pH 5.7 with 1 M formic acid).
-
Employ a gradient elution starting with water and gradually increasing the concentration of 28% ammonia solution in water (e.g., from 0% to a 9:1 water:ammonia solution).
-
Collect fractions and identify those containing Broussonetines using appropriate analytical methods (e.g., thin-layer chromatography).
3.1.4. Purification: Silica Gel Chromatography and Preparative HPLC
-
Pool the Broussonetine-containing fractions and subject them to silica gel chromatography (e.g., Chromatorex DM1020) using a chloroform and methanol solvent system.
-
Perform final purification of the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC). A suitable system includes:
-
Column: Asahipak ODP 5E (i.d. 10 x 250 mm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 12-17 : 88-83 v/v), with the pH adjusted to 12.0 with ammonia solution.
-
Flow Rate: 1.5 mL/min
-
Detection: UV or other suitable detectors.
-
-
Collect the peak corresponding to this compound and confirm its purity and identity using spectroscopic methods (e.g., NMR, MS).
Biological Activity: Glycosidase Inhibition
Table 2: Glycosidase Inhibitory Activity of Broussonetine Analogues
| Compound | Enzyme | Source | IC₅₀ (µM) | Reference |
| Broussonetine M | β-Glucosidase | Bovine Liver | 6.3 | [2] |
| 10'-epi-Broussonetine M | β-Glucosidase | Bovine Liver | 0.8 | [2] |
| Broussonetine M | β-Galactosidase | Bovine Liver | 2.3 | [2] |
| 10'-epi-Broussonetine M | β-Galactosidase | Bovine Liver | 0.2 | [2] |
| ent-Broussonetine M | α-Glucosidase | Rice | 1.2 | [2] |
| ent-10'-epi-Broussonetine M | α-Glucosidase | Rice | 1.3 | [2] |
| ent-Broussonetine M | Maltase | Rat Intestine | 0.29 | [2] |
| ent-10'-epi-Broussonetine M | Maltase | Rat Intestine | 18 | [2] |
| (+)-Broussonetine W | β-Galactosidase | Not Specified | 0.03 | [3] |
| ent-(+)-Broussonetine W | α-Glucosidase | Not Specified | 0.047 | [3] |
| Broussonetine I | β-Glucosidase | Not Specified | 2.9 | [4] |
| ent-Broussonetine I | α-Glucosidase | Not Specified | 0.33 | [4] |
| ent-Broussonetine J2 | α-Glucosidase | Not Specified | 0.53 | [4] |
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet well-defined in the scientific literature. As a glycosidase inhibitor, its primary mechanism of action is likely the competitive or non-competitive inhibition of the active site of these enzymes. This inhibition would prevent the hydrolysis of glycosidic bonds in their respective substrates, thereby interfering with various cellular processes that rely on these enzymatic reactions.
Further research is required to elucidate the specific downstream signaling cascades affected by the inhibition of glycosidases by this compound and to explore other potential molecular targets.
Future Directions
This compound represents a promising natural product with demonstrated potential as a glycosidase inhibitor. Future research should focus on:
-
Determining the specific IC₅₀ values of this compound against a broad panel of glycosidases to fully characterize its inhibitory profile and selectivity.
-
Elucidating the precise molecular interactions between this compound and its target enzymes through structural biology studies.
-
Investigating the downstream cellular effects of this compound to identify the specific signaling pathways it modulates.
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Conducting preclinical studies to evaluate the therapeutic potential of this compound in relevant disease models.
This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration and potential therapeutic application of this compound.
References
Isolation of Broussonetine A from Broussonetia kazinoki: A Technical Guide
This technical guide provides an in-depth overview of the isolation and purification of Broussonetine A, a polyhydroxylated pyrrolidine alkaloid, from the branches of Broussonetia kazinoki. The document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
Broussonetia kazinoki, a deciduous tree belonging to the Moraceae family, is a rich source of various bioactive secondary metabolites. Among these, the broussonetines, a series of polyhydroxylated alkaloids, have garnered significant interest due to their potent glycosidase inhibitory activities. This compound is one such alkaloid that has been isolated from this plant species. This guide details the experimental procedures for its extraction, fractionation, and purification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₅NO₁₀ | [1] |
| Molecular Weight | 507.621 g/mol | [2] |
| Appearance | Colorless powder | [1] |
| Melting Point | 164−166℃ | [1] |
| Optical Rotation | [α]D +32.1° (c = 0.21, MeOH) | [1][3] |
| CAS Number | 173220-07-0 | [2] |
Experimental Protocols for Isolation
The following protocols are based on established methodologies for the isolation of broussonetines from Broussonetia kazinoki.
Plant Material and Extraction
The starting material for the isolation is the dried branches of Broussonetia kazinoki.
| Parameter | Value | Reference |
| Starting Plant Material | Dried branches of Broussonetia kazinoki | [1] |
| Initial Quantity | 9.5 kg | [1] |
| Extraction Solvent | Hot Water | [1][3] |
| Extraction Method | The finely cut branches are extracted with hot water. | [1] |
| Yield of Basic Fraction | 46 g | [1] |
Protocol:
-
Dried branches of Broussonetia kazinoki (9.5 kg) are finely cut.
-
The plant material is subjected to extraction with hot water.
-
The resulting aqueous extract is processed to isolate the alkaloidal fraction.
Fractionation of the Crude Extract
The crude alkaloidal extract is subjected to a series of column chromatography steps to separate the broussonetines from other components.
Protocol:
-
Initial Ion Exchange Chromatography:
-
The aqueous extract is passed through an Amberlite CG-50 (H⁺-form) column.
-
The column is washed sequentially with water and 50% methanol.
-
The adsorbed basic compounds are eluted with a mixture of 50% methanol and 28% ammonia solution (9:1 v/v).[1]
-
The eluate is concentrated under reduced pressure to yield a basic fraction (46 g).[1]
-
-
Secondary Ion Exchange Chromatography:
-
The basic fraction is further chromatographed on a Dowex 50W-X4 column (200−400 mesh).
-
The column is pre-treated with a formic acid−ammonium formate buffer.
-
A gradient elution is performed, starting with water and transitioning to a mixture of water and 28% ammonia solution (9:1 v/v).[1]
-
Purification of this compound
The fractions containing broussonetines are further purified using silica gel chromatography and preparative high-performance liquid chromatography (HPLC).
| Chromatography Type | Stationary Phase | Mobile Phase | Reference |
| Silica Gel Chromatography | Chromatorex DM1020 | Chloroform and Methanol | [1] |
| Preparative HPLC | Asahipak ODP 5E (10 x 250 mm) | CH₃CN−H₂O (12−17 : 88−83), adjusted to pH 12.0 with ammonia solution | [1] |
Protocol:
-
Silica Gel Chromatography:
-
The broussonetine-containing fractions from the Dowex column are combined and subjected to silica gel chromatography.
-
Elution is performed using a chloroform and methanol solvent system to yield five fractions containing various broussonetines.[1]
-
-
Preparative HPLC:
-
The fraction containing this compound is further purified by preparative HPLC.
-
The separation is achieved using an Asahipak ODP 5E column with an isocratic mobile phase of acetonitrile and water (adjusted to pH 12.0 with ammonia solution) at a flow rate of 1.5 mL/min.[1]
-
The column temperature is maintained at ambient conditions.[1]
-
Visualized Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Broussonetia kazinoki.
Caption: Workflow for the isolation of this compound.
Mechanism of Action: Glycosidase Inhibition
This compound and other related alkaloids are known for their potent inhibitory effects on various glycosidases. This inhibitory action is central to their biological activity.
Caption: Mechanism of glycosidase inhibition by this compound.
The polyhydroxylated pyrrolidine ring of this compound mimics the structure of monosaccharides, allowing it to bind to the active site of glycosidase enzymes. This competitive inhibition prevents the natural substrate from binding, thereby blocking the hydrolysis of glycosidic bonds. This mechanism of action is the basis for the potential therapeutic applications of this compound and related compounds.
References
Broussonetine A and its Role as a Glycosidase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonetine A is a polyhydroxylated pyrrolidine alkaloid, part of the larger family of broussonetines isolated from the branches of Broussonetia kazinoki SIEB (Moraceae)[1]. These natural products belong to the iminosugar class, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. This structural feature is central to their biological activity, primarily as potent inhibitors of glycosidases. Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, playing crucial roles in various physiological and pathological processes, including digestion, lysosomal catabolism of glycoconjugates, and the post-translational modification of glycoproteins.
The inhibition of glycosidases is a clinically validated strategy for the treatment of several diseases. For instance, α-glucosidase inhibitors are used in the management of type 2 diabetes to delay carbohydrate digestion and reduce postprandial hyperglycemia. Furthermore, the modulation of glycosidase activity is a promising therapeutic approach for lysosomal storage disorders, viral infections, and cancer.
While the broussonetine family of alkaloids has demonstrated significant potential as glycosidase inhibitors, specific quantitative data on the inhibitory activity of this compound is not extensively available in the public domain. However, the well-characterized inhibitory profiles of other members of the broussonetine family provide a strong basis for understanding the potential of this compound and its analogues in drug discovery and development. This guide provides a comprehensive overview of the role of broussonetines as glycosidase inhibitors, with a focus on their mechanism of action, structure-activity relationships, and the experimental protocols used for their characterization.
Mechanism of Action
Broussonetines, as iminosugars, function as competitive inhibitors of glycosidases. Their polyhydroxylated pyrrolidine core mimics the structure of the natural carbohydrate substrates of these enzymes. The protonated nitrogen atom at physiological pH is thought to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage, allowing the inhibitor to bind with high affinity to the enzyme's active site. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic reaction.
The specificity of inhibition towards different glycosidases (e.g., α-glucosidase vs. β-glucosidase) is determined by the stereochemistry of the hydroxyl groups on the pyrrolidine ring and the nature of the side chain attached to the ring.
Quantitative Data on Broussonetine Alkaloids as Glycosidase Inhibitors
Table 1: Glycosidase Inhibitory Activity of Broussonetine M and its Analogues [2][3]
| Compound | α-Glucosidase (rice) IC50 (μM) | β-Glucosidase (bovine liver) IC50 (μM) | α-Galactosidase (coffee bean) IC50 (μM) | β-Galactosidase (bovine liver) IC50 (μM) | α-Mannosidase (jack bean) IC50 (μM) | β-Mannosidase (snail) IC50 (μM) |
| Broussonetine M | > 100 | 6.3 | > 100 | 2.3 | > 100 | > 100 |
| 10'-epi-Broussonetine M | > 100 | 0.8 | > 100 | 0.2 | > 100 | > 100 |
| ent-Broussonetine M | 1.2 | > 100 | > 100 | > 100 | > 100 | > 100 |
| ent-10'-epi-Broussonetine M | 1.3 | > 100 | > 100 | > 100 | > 100 | > 100 |
Table 2: Glycosidase Inhibitory Activity of Broussonetine W and its Enantiomer [4]
| Compound | α-Glucosidase (rice) IC50 (μM) | β-Glucosidase (bovine liver) IC50 (μM) | α-Galactosidase (coffee bean) IC50 (μM) | β-Galactosidase (bovine liver) IC50 (μM) | α-Mannosidase (jack bean) IC50 (μM) | β-Mannosidase (snail) IC50 (μM) |
| (+)-Broussonetine W | > 100 | 1.2 | > 100 | 0.03 | > 100 | > 100 |
| (-)-ent-Broussonetine W | 0.047 | > 100 | > 100 | > 100 | > 100 | > 100 |
Table 3: Glycosidase Inhibitory Activity of Broussonetine I and J2 and their Enantiomers [5]
| Compound | α-Glucosidase (rice) IC50 (μM) | β-Glucosidase (almond) IC50 (μM) |
| Broussonetine I | > 100 | 2.9 |
| ent-Broussonetine I | 0.33 | > 100 |
| Broussonetine J2 | > 100 | > 100 |
| ent-Broussonetine J2 | 0.53 | > 100 |
Experimental Protocols
The following is a detailed methodology for a typical in vitro glycosidase inhibition assay used to characterize compounds like this compound.
4.1. Materials and Reagents
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae, β-glucosidase from almonds)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)
-
This compound or other test inhibitors
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
4.2. Enzyme Inhibition Assay Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of the glycosidase enzyme in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare a stock solution of the chromogenic substrate in the assay buffer.
-
Prepare a series of dilutions of this compound or the test inhibitor in the assay buffer.
-
Prepare the stop solution.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 50 µL of the assay buffer.
-
Add 10 µL of the various concentrations of the test inhibitor to the respective wells. For the control wells (100% enzyme activity), add 10 µL of assay buffer instead of the inhibitor.
-
Add 20 µL of the enzyme solution to all wells except for the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: General mechanism of glycosidase inhibition by this compound.
Experimental Workflow
Caption: Workflow for a typical in vitro glycosidase inhibition assay.
Structure-Activity Relationship
Caption: Structure-activity relationships in the Broussonetine family.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 5. Antidiabetic Activity of Ajwain Oil in Different In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genesis of Broussonetine Alkaloids: A Deep Dive into their Biosynthetic Pathway
For Immediate Release
[City, State] – [Date] – A comprehensive examination of the biosynthesis of Broussonetine alkaloids, a class of potent glycosidase inhibitors with significant therapeutic potential, reveals a fascinating link to the well-established sphingolipid pathway. This technical guide provides an in-depth analysis of the current understanding of this intricate biosynthetic route, targeting researchers, scientists, and drug development professionals.
Broussonetine alkaloids, isolated from the plant Broussonetia kazinoki, are polyhydroxylated pyrrolidine iminosugars. Their unique structure, featuring a pyrrolidine ring and a long, functionalized alkyl chain, has intrigued scientists for years. Groundbreaking research has demonstrated that the carbon skeleton of these alkaloids originates from glucose, following a pathway analogous to that of sphingosine and phytosphingosine biosynthesis.
The Proposed Biosynthetic Pathway: A Bridge to Sphingolipid Metabolism
The biosynthesis is hypothesized to commence with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) . This initial step is a cornerstone of the sphingolipid pathway in plants and animals. The resulting 3-ketosphinganine is then thought to undergo a series of reductions and hydroxylations to form a phytosphingosine-like intermediate.
While the early stages of the pathway mirror sphingolipid synthesis, the subsequent steps to form the characteristic pyrrolidine ring of Broussonetine alkaloids are yet to be fully elucidated. It is proposed that a key enzymatic cyclization of the sphingoid base precursor occurs, leading to the formation of the five-membered nitrogen-containing ring. Further modifications of the long alkyl chain, including hydroxylations and oxidations, are then believed to take place to generate the diverse array of Broussonetine alkaloids found in nature.
A pivotal study supporting this proposed pathway involved feeding experiments with [1-¹³C]glucose to Broussonetia kazinoki. Subsequent ¹³C-NMR spectroscopic analysis of the isolated Broussonetine G revealed a labeling pattern consistent with its biosynthesis from precursors derived from the sphingolipid pathway.
Quantitative Insights and Experimental Approaches
To date, detailed quantitative data on the enzyme kinetics and precursor incorporation rates for the Broussonetine alkaloid biosynthetic pathway remain limited in the public domain. The foundational study in this area relied on isotopic labeling, a powerful technique to trace the metabolic fate of precursors.
Experimental Protocol: Isotopic Labeling with [1-¹³C]Glucose
The following outlines the general methodology employed in the key feeding experiments that linked Broussonetine biosynthesis to the sphingolipid pathway.
Table 1: Summary of Experimental Protocol for Isotopic Labeling
| Step | Description |
| Plant Material | Young shoots of Broussonetia kazinoki were used. |
| Precursor | [1-¹³C]Glucose was administered to the plant shoots. |
| Incubation | The shoots were incubated under controlled conditions to allow for the metabolism of the labeled glucose. |
| Extraction | Broussonetine alkaloids were extracted from the plant material using standard phytochemical methods. |
| Purification | The crude extract was subjected to chromatographic techniques to isolate and purify specific Broussonetine alkaloids (e.g., Broussonetine G). |
| Analysis | The purified alkaloids were analyzed by ¹³C-Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of ¹³C incorporation. |
The results from such experiments provide crucial evidence for the biosynthetic origin of the carbon atoms within the alkaloid structure. The observed enrichment pattern in Broussonetine G strongly suggested its formation from a C18-phytosphingosine-type precursor.
Future Directions and Unanswered Questions
While the link to sphingolipid biosynthesis provides a strong foundation, significant questions regarding the biosynthesis of Broussonetine alkaloids remain. The identification and characterization of the specific enzymes responsible for the cyclization of the sphingoid base precursor to form the pyrrolidine ring is a critical next step. Furthermore, elucidating the enzymatic machinery responsible for the various modifications of the long alkyl chain will provide a complete picture of this fascinating pathway.
Understanding the intricate details of Broussonetine alkaloid biosynthesis holds immense potential for metabolic engineering and the development of novel therapeutic agents. By harnessing this knowledge, it may be possible to produce these valuable compounds in greater quantities or to generate novel analogs with enhanced biological activities.
Conclusion
The biosynthesis of Broussonetine alkaloids represents a captivating example of metabolic diversification in the plant kingdom. The current evidence strongly points to a pathway that originates from the fundamental building blocks of sphingolipid metabolism, yet diverges to create a unique class of polyhydroxylated pyrrolidine alkaloids with potent biological activities. Further research into the specific enzymes and regulatory mechanisms governing this pathway will undoubtedly unlock new opportunities for drug discovery and biotechnology.
Physical and chemical properties of Broussonetine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonetine A is a polyhydroxylated pyrrolidine alkaloid isolated from the branches of Broussonetia kazinoki Sieb. and Broussonetia papyrifera[1]. As a member of the iminosugar class of compounds, it has garnered significant interest within the scientific community for its potent and selective glycosidase inhibitory activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a white powder with the molecular formula C₂₄H₄₅NO₁₀ and a molecular weight of 507.62 g/mol [1][2][3]. While a specific melting point and experimentally determined optical rotation are not consistently reported in the available literature, its other key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₅NO₁₀ | [1][2][3] |
| Molecular Weight | 507.62 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Slightly soluble in water (1.2 g/L at 25°C). | [1][3] |
| Predicted pKa | 12.90 ± 0.70 | [3] |
| CAS Number | 173220-07-0 | [1][2][3] |
Experimental Protocols
Isolation of Broussonetines from Broussonetia kazinoki
The following is a general procedure for the isolation of broussonetine alkaloids from the branches of Broussonetia kazinoki, which can be adapted for the specific isolation of this compound.
Methodology:
-
Extraction: Dried and finely cut branches of Broussonetia kazinoki are extracted multiple times with hot water (e.g., 90°C)[4].
-
Initial Ion-Exchange Chromatography: The aqueous extract is subjected to column chromatography on Amberlite CG-50 (H⁺ form). The column is washed with water and 50% methanol to remove neutral and acidic compounds. The basic fraction containing the alkaloids is then eluted with a mixture of 50% methanol and 28% ammonia solution (9:1)[4].
-
Second Ion-Exchange Chromatography: The concentrated basic fraction is further purified on a Dowex 50W-X4 column pre-treated with a formic acid-ammonium formate buffer. A gradient elution from water to a water-ammonia solution is used to separate the broussonetines[4].
-
Silica Gel and Preparative HPLC: The fractions containing broussonetines are re-chromatographed on silica gel using a chloroform-methanol solvent system. Final purification to obtain this compound is achieved by preparative high-performance liquid chromatography (HPLC) on a column such as Asahipak ODP 5E with a solvent system of acetonitrile-water adjusted to a basic pH with ammonia solution[4].
Glycosidase Inhibition Assay
The following protocol is adapted from the methodology used for Broussonetine M and its analogs and can be applied to assess the inhibitory activity of this compound against various glycosidases[5][6][7].
Materials:
-
Glycosidase enzymes (e.g., α-glucosidase, β-glucosidase, α-galactosidase, β-galactosidase from various sources)
-
p-Nitrophenyl (pNP) glycoside substrates (e.g., p-nitrophenyl-α-D-glucopyranoside)
-
Appropriate buffer solutions for each enzyme at its optimal pH
-
This compound solution of varying concentrations
-
96-well microplate
-
Microplate reader
Methodology:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the respective glycosidase enzymes and their corresponding pNP-glycoside substrates in the appropriate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Buffer solution
-
This compound solution at various concentrations (or buffer for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add the pNP-glycoside substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific duration (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a basic solution (e.g., 0.2 M Na₂CO₃).
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Biological Activity and Signaling Pathways
This compound is primarily recognized as a potent inhibitor of various glycosidases[8]. These enzymes play crucial roles in numerous biological processes, including carbohydrate metabolism, glycoprotein processing, and cellular recognition. The inhibition of specific glycosidases by this compound suggests its potential therapeutic applications in areas such as diabetes, viral infections, and cancer.
While the direct effects of this compound on specific signaling pathways have not been extensively elucidated in the available literature, the modulation of glycosidase activity can indirectly influence several key cellular signaling cascades. Furthermore, other bioactive compounds isolated from Broussonetia kazinoki have been shown to modulate pathways such as the NF-κB signaling pathway. Based on the known roles of glycosidases and the activities of related compounds, a hypothetical model of this compound's potential impact on cellular signaling is presented below.
Potential Mechanisms of Action:
-
Glycosidase Inhibition and Glycoprotein Processing: By inhibiting glycosidases in the endoplasmic reticulum and Golgi apparatus, this compound can alter the glycosylation patterns of newly synthesized proteins. This can affect the proper folding, stability, and trafficking of various proteins, including cell surface receptors that are critical for initiating signaling cascades.
-
Modulation of Receptor Function: Altered glycosylation of receptors (e.g., receptor tyrosine kinases, cytokine receptors) can impact their ligand-binding affinity, dimerization, and subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are central regulators of cell proliferation, survival, and apoptosis.
-
Anti-inflammatory Effects: Some natural compounds from Broussonetia species have demonstrated the ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. While not directly shown for this compound, this represents a plausible avenue of investigation for its biological activity.
Conclusion
This compound is a promising natural product with significant potential for further research and development. Its well-characterized role as a glycosidase inhibitor provides a strong foundation for exploring its therapeutic applications. Future studies should focus on elucidating its precise molecular targets and comprehensively mapping its effects on key cellular signaling pathways to fully understand its pharmacological potential. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing molecule.
References
- 1. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C24H45NO10 | CID 177262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Broussonetine Analogs (B, G, H, M) for Researchers and Drug Development Professionals
Introduction
Broussonetines are a class of polyhydroxylated pyrrolidine alkaloids, also known as iminosugars, first isolated from the branches of Broussonetia kazinoki SIEB (Moraceae). These natural products and their synthetic analogs have garnered significant attention in the scientific community due to their potent and often selective inhibition of various glycosidases. This technical guide provides a comprehensive overview of Broussonetine analogs, with a specific focus on Broussonetines B, G, H, and M, intended for researchers, scientists, and professionals in the field of drug development.
The core structure of most broussonetines consists of a (2R, 3R, 4R, 5R)-2-(hydroxymethyl)-pyrrolidine-3,4-diol moiety, which mimics the structure of monosaccharides. This structural similarity allows them to bind to the active sites of glycosidase enzymes, leading to competitive inhibition. Glycosidases play crucial roles in a myriad of biological processes, including carbohydrate digestion, glycoprotein processing, and lysosomal catabolism. Consequently, inhibitors of these enzymes, such as the broussonetines, hold therapeutic potential for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders.
This guide will delve into the quantitative inhibitory data of these analogs, provide detailed experimental protocols for their synthesis and biological evaluation, and visualize key pathways and workflows to facilitate a deeper understanding of their scientific and therapeutic importance.
Data Presentation: Glycosidase Inhibitory Activity of Broussonetine Analogs
The inhibitory activity of Broussonetine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against a panel of glycosidase enzymes. The following tables summarize the available quantitative data for Broussonetines B, G, H, M, and related analogs.
Table 1: IC50 Values (µM) of Broussonetine M and its Analogs against Various Glycosidases [1][2]
| Compound | α-Glucosidase (rice) | Maltase (rat intestinal) | β-Glucosidase (bovine liver) | β-Galactosidase (bovine liver) |
| Broussonetine M | NI | NI | 6.3 | 2.3[1] |
| ent-Broussonetine M | 1.2 | 0.29 | NI | NI |
| 10'-epi-Broussonetine M | NI | NI | 0.8 | 0.2[1] |
| ent-10'-epi-Broussonetine M | 1.3 | 18 | NI | NI |
NI: No significant inhibition observed.
Table 2: Qualitative and Quantitative Glycosidase Inhibition by Broussonetines B, G, and H
| Compound | Target Enzyme(s) | IC50 (µM) | Source Organism | Reference |
| Broussonetine B | β-Galactosidase, α-Mannosidase | Strong Inhibition (quantitative data not specified) | Broussonetia kazinoki | [3] |
| Broussonetine G | β-Glucosidase, β-Galactosidase, β-Mannosidase | Inhibition observed (quantitative data not specified) | Broussonetia kazinoki | [4] |
| Broussonetine H | β-Glucosidase, β-Galactosidase, β-Mannosidase | Inhibition observed (quantitative data not specified) | Broussonetia kazinoki | [4] |
Note: While inhibitory activity has been reported for Broussonetines B, G, and H, specific IC50 values from comprehensive panels are not as readily available in the cited literature as they are for Broussonetine M and its synthetic analogs.
Experimental Protocols
Isolation of Broussonetine Alkaloids from Broussonetia kazinoki
The following is a general procedure for the extraction and isolation of broussonetine alkaloids, adapted from methodologies described in the literature[5].
Protocol 1: Extraction and Fractionation
-
Plant Material Preparation: Air-dried and powdered branches of Broussonetia kazinoki are used as the starting material.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as methanol or ethanol, at room temperature or with gentle heating.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is suspended in water and acidified with an acid (e.g., 2% HCl).
-
The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove non-basic compounds.
-
The acidic aqueous layer is then basified with a base (e.g., NH4OH) to a pH of approximately 10.
-
The basic solution is extracted with a polar organic solvent (e.g., chloroform or ethyl acetate) to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC), visualizing with a suitable reagent (e.g., Dragendorff's reagent or ninhydrin).
-
Fractions containing compounds of interest are combined and further purified by repeated column chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield the pure broussonetine analogs.
-
Synthesis of Broussonetine M
The total synthesis of Broussonetine M has been achieved through various routes. A common strategy involves the construction of the pyrrolidine core from a chiral starting material, followed by the attachment of the C13 side chain, often via a cross-metathesis reaction[1][2].
Protocol 2: A General Synthetic Approach to Broussonetine M [1][2]
-
Synthesis of the Pyrrolidine Core:
-
A common starting material is a D-arabinose-derived cyclic nitrone.
-
Grignard addition of a long-chain alkyl magnesium bromide (e.g., derived from 8-bromo-1-octene) to the nitrone affords a hydroxylamine intermediate with high diastereoselectivity.
-
Subsequent reduction of the hydroxylamine and protection of the resulting secondary amine (e.g., as a carbamate) yields the functionalized pyrrolidine core.
-
-
Synthesis of the Side Chain Fragment:
-
The C13 side chain containing the terminal hydroxyl group can be prepared from a suitable starting material like 1,4-butanediol.
-
This involves a series of reactions including mono-protection, oxidation to an aldehyde, and asymmetric allylation to introduce the chiral hydroxyl group.
-
-
Cross-Metathesis:
-
The pyrrolidine core (containing a terminal alkene) and the side chain fragment (also with a terminal alkene) are coupled using a Grubbs catalyst (e.g., Grubbs II) in a cross-metathesis reaction.
-
-
Final Steps:
-
The double bond introduced during the cross-metathesis is reduced by catalytic hydrogenation (e.g., using Pd/C).
-
Deprotection of the protecting groups on the pyrrolidine nitrogen and any hydroxyl groups yields the final product, Broussonetine M.
-
Glycosidase Inhibition Assay
The inhibitory activity of broussonetine analogs against various glycosidases can be determined using a colorimetric assay with p-nitrophenyl (pNP) glycoside substrates[1].
Protocol 3: General Glycosidase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target glycosidase enzyme (e.g., β-glucosidase from bovine liver) in a suitable buffer (e.g., phosphate or citrate buffer at the optimal pH for the enzyme). Prepare a solution of the corresponding p-nitrophenyl glycoside substrate in the same buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the broussonetine analog in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add a volume of the inhibitor solution (or buffer for the control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding a volume of the substrate solution to each well.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Stop the reaction by adding a volume of a basic solution (e.g., 0.4 M Na2CO3).
-
-
Data Analysis:
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Lysosomal Glycosidases
Broussonetine analogs act as competitive inhibitors of glycosidases. In the context of lysosomal storage disorders, the inhibition of specific lysosomal glycosidases can lead to the accumulation of their respective substrates, mimicking the disease phenotype at a cellular level. Conversely, for certain genetic mutations that result in misfolded but potentially active enzymes, some iminosugar inhibitors can act as pharmacological chaperones, aiding in the proper folding and trafficking of the enzyme to the lysosome, thereby restoring its function. The diagram below illustrates the general mechanism of action of broussonetines as lysosomal glycosidase inhibitors.
Caption: General mechanism of Broussonetine-mediated lysosomal glycosidase inhibition.
General Workflow for Broussonetine Synthesis
The synthesis of Broussonetine analogs is a multi-step process that requires careful control of stereochemistry. The following diagram outlines a common synthetic workflow.
Caption: A generalized workflow for the synthesis of Broussonetine analogs.
Cellular Consequences of Lysosomal Glycosidase Inhibition
The inhibition of lysosomal glycosidases by Broussonetine analogs can have several downstream cellular consequences, particularly the accumulation of undigested substrates. This can trigger a cascade of events, including lysosomal dysfunction and the activation of cellular stress responses.
Caption: Potential cellular pathways affected by lysosomal glycosidase inhibition.
Conclusion
The Broussonetine family of iminosugars represents a rich source of potent and selective glycosidase inhibitors with significant therapeutic potential. This technical guide has provided a consolidated overview of the inhibitory activities, synthetic methodologies, and biological evaluation of key Broussonetine analogs. The provided data tables, detailed experimental protocols, and visual diagrams of relevant pathways and workflows are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships of a wider range of Broussonetine analogs and a deeper understanding of their in vivo efficacy and safety profiles will be crucial for translating the therapeutic promise of these fascinating molecules into clinical applications.
References
- 1. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the constituents of Broussonetia species. II. Six new pyrrolidine alkaloids, broussonetine A, B, E, F and broussonetinine A and B, as inhibitors of glycosidases from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the constituents of Broussonetia species. III. Two new pyrrolidine alkaloids, broussonetines G and H, as inhibitors of glycosidase, from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Biological Activity of Broussonetine Family Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Broussonetine family, a class of polyhydroxylated pyrrolidine alkaloids primarily isolated from the plant Broussonetia kazinoki, has garnered significant attention in the scientific community for its diverse and potent biological activities. These natural products and their synthetic analogues have demonstrated promising therapeutic potential, primarily as potent glycosidase inhibitors. This technical guide provides a comprehensive overview of the biological activities of Broussonetine family compounds, with a focus on their glycosidase inhibitory effects, anticancer properties, and emerging cytoprotective roles. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Broussonetines are characterized by a polyhydroxylated pyrrolidine ring, a structural motif that mimics the oxocarbenium ion transition state of glycosidase-catalyzed reactions, making them effective inhibitors of these enzymes.[1] Variations in the stereochemistry of the pyrrolidine core and the structure of the C-5 side chain contribute to the diversity and selectivity of their biological activities. This guide will delve into the key biological effects of these compounds, presenting a consolidated view of the current state of research.
Glycosidase Inhibitory Activity
The most extensively studied biological activity of the Broussonetine family is their potent and often selective inhibition of glycosidases. This inhibitory action has significant therapeutic implications for a range of diseases, including diabetes, lysosomal storage disorders, and viral infections.
Quantitative Data on Glycosidase Inhibition
The inhibitory potency of various Broussonetine compounds and their synthetic analogues against different glycosidases is summarized in the tables below. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Glycosidase Inhibitory Activity of Broussonetine M and its Analogues [2][3][4][5]
| Compound | β-Glucosidase (bovine liver) IC50 (µM) | β-Galactosidase (bovine liver) IC50 (µM) | α-Glucosidase (rice) IC50 (µM) | Maltase (rat intestinal) IC50 (µM) |
| Broussonetine M (3) | 6.3 | 2.3 | - | - |
| 10'-epi-Broussonetine M (10'-epi-3) | 0.8 | 0.2 | - | - |
| ent-Broussonetine M (ent-3) | - | - | 1.2 | 0.29 |
| ent-10'-epi-Broussonetine M (ent-10'-epi-3) | - | - | 1.3 | 18 |
Table 2: Glycosidase Inhibitory Activity of Broussonetine W and its Enantiomer [6][7][8]
| Compound | β-Galactosidase (bovine liver) IC50 (µM) | α-Glucosidase (rice) IC50 (µM) |
| (+)-Broussonetine W | 0.03 | - |
| ent-(+)-Broussonetine W | - | 0.047 |
Table 3: Glycosidase Inhibitory Activity of Broussonetine I and J2 and their Enantiomers [1]
| Compound | β-Glucosidase (Aspergillus niger) IC50 (µM) | α-Glucosidase (yeast) IC50 (µM) |
| Broussonetine I | 2.9 | - |
| ent-Broussonetine I | - | 0.33 |
| ent-Broussonetine J2 | - | 0.53 |
Experimental Protocol: Glycosidase Inhibition Assay
The following is a general protocol for determining the glycosidase inhibitory activity of Broussonetine compounds. Specific details may vary depending on the enzyme and substrate used.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from baker's yeast, β-glucosidase from almonds)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)
-
Broussonetine compound (inhibitor)
-
Buffer solution (e.g., phosphate buffer, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the glycosidase enzyme in the appropriate buffer.
-
Prepare a series of dilutions of the Broussonetine compound in the same buffer.
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add a corresponding volume of the Broussonetine compound dilution to the wells. A control well should contain buffer instead of the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a fixed volume of the substrate solution to each well.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a fixed volume of Na2CO3 solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the Broussonetine compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Anticancer Activity
Several Broussonetine analogues have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.
Quantitative Data on Anticancer Activity
The cytotoxic effects of specific Broussonetine analogues are presented below as IC50 values.
Table 4: Anticancer Activity of Broussonetine Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Broussonetine analogue 14·HCl | HeLa (Cervical Cancer) | 12.5 | [9] |
| A-549 (Lung Cancer) | 15.2 | [9] | |
| ent-Broussonetine analogue 14·HCl | Caco-2 (Colorectal Cancer) | 5.1 | [9] |
| Jurkat (T-cell Leukemia) | 5.8 | [9] |
Mechanisms of Anticancer Activity
The anticancer effects of Broussonetine analogues are believed to be mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
-
Apoptosis Induction: Apoptosis is a crucial process for eliminating damaged or unwanted cells. Some Broussonetine analogues have been shown to trigger this process in cancer cells. The exact signaling pathways are still under investigation, but it is hypothesized that they may involve the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases, the key executioners of apoptosis.
-
Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Certain Broussonetine analogues have been observed to cause an accumulation of cancer cells in the G2/M phase of the cell cycle, preventing them from dividing. The molecular mechanisms likely involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Broussonetine compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of the Broussonetine compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the Broussonetine compound. Include control wells with medium only.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add a fixed volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the Broussonetine compound relative to the control.
-
Determine the IC50 value by plotting cell viability against the compound concentration.
Cytoprotective and Antioxidant Activity
Emerging research suggests that some Broussonetine family members, such as Broussonetine F, may possess cytoprotective and antioxidant properties. While direct studies on Broussonetine F are limited, extracts from Broussonetia kazinoki have shown antioxidant activity.[1] This suggests a potential role for these compounds in protecting cells from oxidative stress.
Potential Mechanisms of Cytoprotection
The cytoprotective effects of natural compounds are often attributed to their ability to scavenge reactive oxygen species (ROS) and to modulate cellular signaling pathways involved in the antioxidant response.
-
Reactive Oxygen Species (ROS) Scavenging: Broussonetine compounds may directly neutralize harmful ROS, thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.
-
Modulation of Antioxidant Signaling Pathways: It is hypothesized that Broussonetine F could activate endogenous antioxidant defense mechanisms. One such key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
Structure-Activity Relationships
The biological activity of Broussonetine compounds is highly dependent on their stereochemistry and the nature of their side chains.
-
Stereochemistry of the Pyrrolidine Ring: The configuration of the hydroxyl groups on the pyrrolidine core plays a crucial role in determining the selectivity of glycosidase inhibition. For instance, enantiomers of Broussonetine M exhibit opposite selectivity for α- and β-glucosidases.[2][3][4][5]
-
Side Chain Modifications: The length and functional groups of the C-5 side chain significantly influence the inhibitory potency.
Future Directions
The Broussonetine family of compounds represents a rich source of bioactive molecules with significant therapeutic potential. While their glycosidase inhibitory properties are well-documented, further research is needed to fully elucidate their anticancer and cytoprotective mechanisms. Key areas for future investigation include:
-
Identification of specific molecular targets and signaling pathways involved in the anticancer and cytoprotective effects of Broussonetine compounds. Studies investigating their effects on pathways such as PI3K/Akt, MAPK/ERK, and other cell survival and death pathways are warranted.
-
In vivo studies to evaluate the efficacy and safety of promising Broussonetine analogues in animal models of disease.
-
Lead optimization studies to design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This technical guide has summarized the key biological activities of the Broussonetine family of compounds, with a focus on their glycosidase inhibitory, anticancer, and potential cytoprotective effects. The provided quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and professionals working to harness the therapeutic potential of these fascinating natural products. The continued exploration of Broussonetines and their analogues holds great promise for the development of new and effective treatments for a variety of diseases.
References
- 1. biomedres.us [biomedres.us]
- 2. Kazinol-P from Broussonetia kazinoki enhances skeletal muscle differentiation via p38MAPK and MyoD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Leaves of Broussonetia kazinoki Siebold Inhibit Atopic Dermatitis-Like Response on Mite Allergen-Treated Nc/Nga Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
Broussonetine A and its Analogs: A Technical Guide to their Mechanism of Action on Glycosidases
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the glycosidase inhibitory activities of the broussonetine class of alkaloids. Despite extensive literature searches, specific quantitative data (IC50 and Ki values) for Broussonetine A against various glycosidases could not be located in the available scientific literature. Therefore, this guide presents detailed information on closely related and well-characterized broussonetine analogs, such as Broussonetine M, W, I, and J2, as a proxy to understand the potential mechanism of action of this compound. All data presented herein should be understood to pertain to these specified analogs, and not this compound itself unless explicitly stated otherwise from future findings.
Introduction to Broussonetines
Broussonetines are a class of polyhydroxylated pyrrolidine alkaloids isolated from the branches of Broussonetia kazinoki SIEB (Moraceae), a plant used in traditional medicine. These natural products have garnered significant interest due to their potent and selective inhibitory activity against various glycosidase enzymes. Glycosidases are involved in numerous critical biological processes, including carbohydrate digestion, glycoprotein processing, and lysosomal catabolism. Their dysfunction is implicated in diseases such as diabetes, viral infections, and lysosomal storage disorders. The inhibitory potential of broussonetines positions them as promising lead compounds for the development of novel therapeutics.
Structurally, broussonetines feature a polyhydroxylated pyrrolidine ring, which mimics the oxocarbenium ion transition state of the glycosidic bond cleavage reaction, and a long lipophilic side chain that contributes to the potency and selectivity of their inhibitory action. This guide delves into the mechanism of action of broussonetine analogs on key glycosidases, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of the relevant biological pathways.
Quantitative Inhibitory Activity of Broussonetine Analogs
The inhibitory potency of various broussonetine analogs has been evaluated against a range of glycosidases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the tables below. This data highlights the structure-activity relationships within the broussonetine family, demonstrating how modifications to the pyrrolidine ring and the side chain influence their inhibitory profile.
Table 1: IC50 Values of Broussonetine Analogs against α-Glucosidases
| Compound | Enzyme Source | IC50 (µM) | Reference |
| ent-Broussonetine I | Rice α-glucosidase | 0.33 | [1] |
| ent-Broussonetine J2 | Rice α-glucosidase | 0.53 | [1] |
| ent-Broussonetine M | Rice α-glucosidase | 1.2 | [2][3][4][5] |
| ent-10'-epi-Broussonetine M | Rice α-glucosidase | 1.3 | [2][3][4][5] |
| Enantiomer of (+)-Broussonetine W | α-glucosidase | 0.047 | [6][7] |
| ent-Broussonetine M | Rat intestinal maltase | 0.29 | [2][3][4][5] |
| ent-10'-epi-Broussonetine M | Rat intestinal maltase | 18 | [2][3][4][5] |
Table 2: IC50 Values of Broussonetine Analogs against β-Glucosidases and β-Galactosidases
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Broussonetine I | β-glucosidase | 2.9 | [1] |
| Broussonetine M | Bovine liver β-glucosidase | 6.3 | [2][3][4][5] |
| 10'-epi-Broussonetine M | Bovine liver β-glucosidase | 0.8 | [2][3][4][5] |
| Broussonetine M | Bovine liver β-galactosidase | 2.3 | [2][3][4][5] |
| Broussonetine M (isolated in 2000) | Bovine liver β-galactosidase | 8.1 | [2] |
| 10'-epi-Broussonetine M | Bovine liver β-galactosidase | 0.2 | [2][3][4][5] |
| (+)-Broussonetine W | β-galactosidase | 0.03 | [6][7] |
Mechanism of Action
The primary mechanism by which broussonetine analogs inhibit glycosidases is through competitive inhibition. The protonated nitrogen atom of the pyrrolidine ring at physiological pH mimics the positively charged oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. This allows the broussonetine molecule to bind tightly to the enzyme's active site, preventing the natural substrate from binding and being hydrolyzed.
The long alkyl side chain of broussonetines plays a crucial role in enhancing the binding affinity and selectivity. This lipophilic moiety can interact with hydrophobic pockets within or near the active site of the enzyme, leading to a more stable enzyme-inhibitor complex. The stereochemistry of the hydroxyl groups on the pyrrolidine ring and the side chain also significantly influences the inhibitory potency and selectivity for different glycosidases.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the glycosidase inhibitory activity of broussonetine analogs.
α-Glucosidase Inhibition Assay
This protocol is adapted from studies on various α-glucosidase inhibitors.
Objective: To determine the in vitro inhibitory effect of a test compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., a Broussonetine analog)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 200 mM) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.
-
Prepare serial dilutions of the test compound and acarbose in phosphate buffer.
-
In a 96-well microplate, add a specific volume of the enzyme solution to each well.
-
Add the test compound or acarbose solutions to the respective wells. A control well should contain only the buffer.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 15-30 minutes).
-
Stop the reaction by adding the Na2CO3 solution to each well.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
β-Galactosidase Inhibition Assay
This protocol is a general method for assessing β-galactosidase inhibition.
Objective: To determine the in vitro inhibitory effect of a test compound on β-galactosidase activity.
Materials:
-
β-Galactosidase from a suitable source (e.g., bovine liver, Aspergillus oryzae)
-
o-Nitrophenyl-β-D-galactopyranoside (oNPG) as the substrate
-
Test compound (e.g., a Broussonetine analog)
-
Positive control (e.g., 1-deoxynojirimycin)
-
Appropriate buffer (e.g., phosphate or citrate buffer, pH adjusted to the enzyme's optimum)
-
Stop solution (e.g., sodium carbonate or sodium hydroxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the β-galactosidase enzyme in the appropriate buffer.
-
Prepare serial dilutions of the test compound and the positive control in the same buffer.
-
In a 96-well microplate, add a defined volume of the enzyme solution to each well.
-
Add the test compound or positive control solutions to the designated wells. Control wells should receive only the buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 10-15 minutes).
-
Start the enzymatic reaction by adding the oNPG substrate solution to all wells.
-
Incubate the plate at the optimal temperature for a specific period (e.g., 15-60 minutes), allowing for color development.
-
Terminate the reaction by adding the stop solution.
-
Measure the absorbance of the produced o-nitrophenol at 420 nm using a microplate reader.
-
Calculate the percentage of inhibition as described for the α-glucosidase assay.
-
Determine the IC50 value from the dose-response curve.
Enzyme Kinetics Analysis
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Procedure:
-
Perform the glycosidase inhibition assay as described above, but with varying concentrations of both the substrate (e.g., pNPG or oNPG) and the inhibitor.
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (1/V vs. 1/[S]), Dixon plot (1/V vs. [I]), or Cornish-Bowden plot ([S]/V vs. [I]).
-
The pattern of the lines on these plots will indicate the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.
-
The inhibition constant (Ki) can be calculated from the secondary plots derived from the primary kinetic plots.
Visualizing the Mechanism and Pathways
The following diagrams, generated using the DOT language, illustrate the core concepts of glycosidase inhibition by broussonetine analogs and their relevance in key biological pathways.
Caption: Competitive inhibition of glycosidase by a Broussonetine analog.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Broussonetine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonetine A is a polyhydroxylated pyrrolidine alkaloid, a class of compounds known as iminosugars, isolated from the branches of Broussonetia kazinoki SIEB (Moraceae). Iminosugars are of significant interest in drug development due to their ability to inhibit glycosidases, enzymes that play crucial roles in various physiological and pathological processes. While research has explored the therapeutic potential of several Broussonetine analogues, this guide focuses on the known and potential applications of this compound, providing a comprehensive overview of its biological activities, underlying mechanisms, and relevant experimental methodologies.
Glycosidase Inhibition: A Primary Therapeutic Target
The most well-documented therapeutic potential of the Broussonetine family lies in their ability to inhibit glycosidases. These enzymes are involved in carbohydrate metabolism, glycoprotein processing, and lysosomal catabolism. Inhibition of specific glycosidases can have profound therapeutic effects.
Quantitative Data on Glycosidase Inhibition by Broussonetine Analogues
While specific inhibitory data for this compound is not extensively available in the reviewed literature, numerous studies have quantified the potent and often selective glycosidase inhibition of its analogues. This data provides a strong rationale for investigating this compound in similar assays.
| Compound | Enzyme | Source | IC50 (µM) |
| Broussonetine M | β-Glucosidase | Bovine Liver | 6.3[1][2][3][4][5] |
| β-Galactosidase | Bovine Liver | 2.3[1][2][3][4][5] | |
| α-Glucosidase | Rice | > 100 | |
| ent-Broussonetine M | α-Glucosidase | Rice | 1.2[1][2][3][4][5] |
| Maltase | Rat Intestine | 0.29[1][2][3][4][5] | |
| Broussonetine I | β-Glucosidase | - | 2.9[2][5] |
| ent-Broussonetine I | α-Glucosidase | - | 0.33[2][5] |
| ent-Broussonetine J2 | α-Glucosidase | - | 0.53[2][5] |
| (+)-Broussonetine W | β-Galactosidase | - | 0.03[6][7] |
| ent-(+)-Broussonetine W | α-Glucosidase | - | 0.047[6][7] |
Potential Therapeutic Implications of Glycosidase Inhibition
-
Diabetes Mellitus: Inhibition of α-glucosidases, such as maltase and sucrase, in the small intestine can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. The potent α-glucosidase inhibitory activity of some Broussonetine enantiomers suggests a potential application for this compound in the management of type 2 diabetes.
-
Lysosomal Storage Disorders: Deficiencies in lysosomal glycosidases lead to the accumulation of undegraded glycoconjugates, resulting in diseases like Gaucher and Fabry disease. Iminosugars can act as pharmacological chaperones, assisting in the proper folding and trafficking of mutant enzymes, or as substrate reduction therapies. The β-glucosidase and β-galactosidase inhibitory activities of Broussonetine analogues suggest a potential avenue for research into their use for related lysosomal storage disorders.
-
Antiviral Activity: Many viruses, including HIV, rely on host cell glycosidases for the proper folding and maturation of their envelope glycoproteins. Inhibition of these enzymes can lead to the production of non-infectious viral particles. Broussonetine analogues have been suggested to have potential as anti-HIV agents[1].
-
Cancer: Altered glycosylation is a hallmark of cancer, affecting cell adhesion, migration, and signaling. Glycosidase inhibitors can interfere with these processes and may have anti-tumor effects[1].
Potential Anti-Cancer Activity
While direct studies on the anti-cancer activity of this compound are lacking, research on Broussonetine analogues and extracts from Broussonetia species indicates a promising area for investigation.
Evidence from Analogues and Plant Extracts
-
An ethyl acetate extract of Broussonetia luzonica leaves exhibited significant cytotoxic effects against hepatocellular carcinoma (HepG2) cell lines, with an IC50 value of 1.118 µg/mL, which was more potent than the positive control, doxorubicin (IC50 5.068 µg/mL)[7].
-
Stereoselective synthesis of Broussonetine analogues has been pursued with the aim of developing compounds with anti-cancer activity[8].
Potential Mechanisms of Action
The potential anti-cancer effects of this compound may be mediated through various mechanisms, including:
-
Modulation of Signaling Pathways: Key signaling pathways often dysregulated in cancer include the NF-κB and AMPK pathways.
-
NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. Its constitutive activation is observed in many cancers. Inhibition of this pathway can lead to apoptosis of cancer cells.
-
AMPK Signaling: AMP-activated protein kinase (AMPK) is a central energy sensor that, when activated, can inhibit cell growth and proliferation. Some natural products exert their anti-cancer effects through the activation of AMPK.
-
-
Induction of Apoptosis: By interfering with cellular processes, this compound could potentially trigger programmed cell death in cancer cells.
-
Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Some natural compounds have been shown to inhibit this process.
Potential Neuroprotective Effects
The potential for this compound to exert neuroprotective effects is an emerging area of interest, largely based on the known activities of other iminosugars and natural compounds.
Rationale for Neuroprotection
Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and protein misfolding. Compounds that can mitigate these processes may offer therapeutic benefits. Iminosugars have been explored for their potential to modulate protein quality control and reduce inflammation.
Potential Signaling Pathways
-
Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense against oxidative stress. Activation of this pathway leads to the expression of antioxidant enzymes.
-
Anti-inflammatory Pathways: As discussed, inhibition of pro-inflammatory pathways like NF-κB could be beneficial in neuroinflammatory conditions.
Potential Anti-Inflammatory Effects
Extracts from Broussonetia papyrifera have demonstrated anti-inflammatory properties, suggesting that constituent compounds like this compound may contribute to these effects.
Evidence from Plant Extracts
-
A hexane fraction of Broussonetia papyrifera stem bark was found to significantly reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 macrophage cells[9].
-
Extracts of Broussonetia papyrifera root bark have been shown to inhibit TNF-α-induced NF-κB transcriptional activity and the expression of pro-inflammatory genes in adipocytes, with these effects being mediated by the activation of AMPK.
Key Inflammatory Mediators and Pathways
-
NF-κB Pathway: A central pathway in the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes.
-
AMPK Pathway: Activation of AMPK has been shown to have anti-inflammatory effects by inhibiting NF-κB signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.
In Vitro Glycosidase Inhibition Assay
This protocol is adapted for the determination of the inhibitory activity of a compound against α- or β-glucosidase using a chromogenic substrate.
Materials:
-
α-Glucosidase or β-Glucosidase from a suitable source (e.g., baker's yeast, bovine liver)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) or p-Nitrophenyl-β-D-glucopyranoside (pNP-β-G) as substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (or analogue) solution of varying concentrations
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the this compound solution (or buffer for control), and 25 µL of the glucosidase enzyme solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the p-nitrophenyl glycoside substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to each well.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cytotoxicity
This assay is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control cells. The IC50 value is then determined.
Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for analyzing the expression and phosphorylation status of proteins in key signaling pathways like NF-κB and AMPK.
Materials:
-
Cell line of interest (e.g., macrophages for inflammation, cancer cells)
-
This compound
-
Stimulant (e.g., LPS for NF-κB activation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells and treat them with this compound for a specified time, with or without a stimulant.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: Simplified NF-κB signaling pathway.
Caption: Simplified AMPK signaling pathway.
Experimental Workflows
Caption: Workflow for in vitro glycosidase inhibition assay.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
This compound belongs to a class of iminosugars with demonstrated therapeutic potential, primarily as glycosidase inhibitors. While extensive research on its analogues provides a strong foundation for its potential applications in diabetes, viral infections, and cancer, there is a notable lack of direct experimental data on this compound itself. Future research should focus on the systematic evaluation of this compound's inhibitory activity against a broad panel of glycosidases. Furthermore, its potential anti-cancer, neuroprotective, and anti-inflammatory properties warrant thorough investigation, including in vivo studies and elucidation of its effects on relevant signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to unlock the full therapeutic potential of this promising natural product.
References
- 1. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and glycosidase inhibition of broussonetine I and J(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. nrel.colostate.edu [nrel.colostate.edu]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comprehensive Review of Broussonetine A: An Iminosugar Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of the research surrounding Broussonetine A, a polyhydroxylated pyrrolidine alkaloid. While specific research on this compound is limited, this review summarizes its chemical properties and places it within the context of the broader family of Broussonetine alkaloids, for which more extensive research is available. This guide includes available data on related compounds, detailed experimental methodologies for key assays, and visualizations of relevant pathways and workflows to support further research and development.
Introduction to this compound
This compound is a naturally occurring iminosugar alkaloid first isolated from the branches of Broussonetia kazinoki SIEB (Moraceae), a plant used in traditional Chinese medicine.[1] Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. This structural feature is key to their biological activity, primarily as inhibitors of glycosidases.
Chemical Structure and Properties
This compound has the molecular formula C24H45NO10 and a molecular weight of 507.6 g/mol .[2][3] Its chemical structure has been identified as 2β-hydroxymethyl-3β-hydroxy-5α-(10-oxo-13-hydroxytridecyl)-pyrrolidine-4-O-β-D-glucopyranoside.[1] The structure consists of a polyhydroxylated pyrrolidine ring, a long alkyl chain with ketone and hydroxyl functionalities, and a glucose moiety.
Natural Source and Isolation
The primary natural source of this compound is the branches of Broussonetia kazinoki.[1][4] The general isolation process for broussonetines involves the extraction of the plant material, followed by a series of chromatographic separations. A typical workflow for the isolation and purification of this compound and its analogues is outlined below.
Pharmacological Activities of Broussonetine Analogues
Glycosidase Inhibitory Activity
The Broussonetine family of compounds are well-documented inhibitors of various glycosidases. The inhibitory activity is often stereospecific, with different enantiomers showing selectivity for different types of glycosidases.[5]
Table 1: Glycosidase Inhibitory Activity of Broussonetine Analogues (IC50 Values)
| Compound | β-Glucosidase (µM) | β-Galactosidase (µM) | α-Glucosidase (µM) | Rat Intestinal Maltase (µM) | Reference |
|---|---|---|---|---|---|
| Broussonetine I | 2.9 | - | - | - | [6][7] |
| ent-Broussonetine I | - | - | 0.33 | - | [6][7] |
| ent-Broussonetine J2 | - | - | 0.53 | - | [6][7] |
| Broussonetine M | 6.3 | 2.3 | - | - | [5][8] |
| 10'-epi-Broussonetine M | 0.8 | 0.2 | - | - | [5][8] |
| ent-Broussonetine M | - | - | 1.2 | 0.29 | [5][8] |
| ent-10'-epi-Broussonetine M | - | - | 1.3 | 18 | [5][8] |
| (+)-Broussonetine W | - | 0.03 | - | - | [9][10][11] |
| enantiomer of (+)-Broussonetine W | - | - | 0.047 | - |[9][10][11] |
Note: "-" indicates data not reported.
Potential Therapeutic Applications
The potent glycosidase inhibitory activity of broussonetines suggests their potential in treating a range of diseases:
-
Anti-diabetic: By inhibiting α-glucosidases in the intestine, these compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia.[5]
-
Anti-cancer and Anti-viral: Some broussonetines have shown potential as antitumor and anti-HIV agents, likely through the inhibition of glycosidases involved in glycoprotein processing.[5]
Mechanism of Action
The primary mechanism of action for broussonetines is the competitive inhibition of glycosidases. As iminosugars, they mimic the structure of the natural carbohydrate substrates of these enzymes. This allows them to bind to the active site of the enzyme, preventing the binding and cleavage of the natural substrate. The specificity of inhibition is determined by the stereochemistry of the pyrrolidine ring and the nature of the side chains.[5]
For instance, the enantiomers of Broussonetine M exhibit different inhibitory profiles, with one being a potent inhibitor of β-glucosidase and the other a selective inhibitor of α-glucosidase.[5] This highlights the importance of the three-dimensional structure of the inhibitor in its interaction with the enzyme's active site.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following methodologies are commonly used for the evaluation of its analogues and are directly applicable to the study of this compound.
Glycosidase Inhibition Assay
This assay is fundamental to determining the inhibitory activity of broussonetines.
Objective: To determine the concentration of the compound required to inhibit 50% of the glycosidase activity (IC50).
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase, β-glucosidase from various sources)
-
Substrate: p-nitrophenyl glycoside corresponding to the enzyme being tested (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Buffer solution at optimal pH for the enzyme
-
Test compound (this compound or analogue) at various concentrations
-
Stop solution (e.g., Na2CO3 solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. A control well with buffer instead of the test compound is also prepared.
-
Pre-incubate the enzyme and test compound mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding the p-nitrophenyl glycoside substrate to all wells.
-
Incubate the reaction mixture at the specified temperature for a set time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Summary and Future Perspectives
This compound is a member of a promising class of iminosugar alkaloids. While research has predominantly focused on its analogues, the structural features of this compound suggest it is likely a potent glycosidase inhibitor with potential therapeutic applications.
Future research should focus on:
-
Total Synthesis of this compound: An efficient synthetic route would enable the production of sufficient quantities for comprehensive biological evaluation.
-
Quantitative Biological Evaluation: Determining the specific IC50 values of this compound against a panel of glycosidases is crucial to understanding its potency and selectivity.
-
Cellular and In Vivo Studies: Investigating the effects of this compound in relevant cell-based assays and animal models for diseases such as diabetes and cancer will be essential to validate its therapeutic potential.
-
Mechanism of Action Studies: Elucidating the specific molecular interactions between this compound and its target enzymes will aid in the design of more potent and selective inhibitors.
The study of this compound and its analogues represents a promising avenue for the discovery of new therapeutic agents. This guide provides a foundation for researchers to build upon in their efforts to unlock the full potential of these fascinating natural products.
References
- 1. Studies on the constituents of Broussonetia species. II. Six new pyrrolidine alkaloids, this compound, B, E, F and broussonetinine A and B, as inhibitors of glycosidases from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H45NO10 | CID 177262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis and glycosidase inhibition of broussonetine I and J(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Broussonetine A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Broussonetine A, a pyrrolidine alkaloid with significant potential in biomedical research and drug development. This document outlines its chemical identity, and will serve as a valuable resource for professionals engaged in the study and application of this compound.
Chemical Identity and Properties
This compound is a natural product isolated from Broussonetia kazinoki. Its unique structure, featuring a polyhydroxylated pyrrolidine ring and a long aliphatic chain, underpins its biological activity. A comprehensive summary of its chemical identifiers is provided below.
| Identifier | Value | Reference |
| CAS Number | 173220-07-0 | [1][2][3] |
| PubChem CID | 177262 | [1] |
| Molecular Formula | C24H45NO10 | [1] |
| Molecular Weight | 507.6 g/mol | [1] |
| IUPAC Name | 1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one | [1] |
| InChI | InChI=1S/C24H45NO10/c26-12-8-10-15(29)9-6-4-2-1-3-5-7-11-16-23(19(30)17(13-27)25-16)35-24-22(33)21(32)20(31)18(14-28)34-24/h16-28,30-33H,1-14H2/t16?,17-,18-,19+,20-,21+,22-,23-,24+/m1/s1 | [1] |
| InChIKey | LYIJINGICVFWEP-OWASOCSESA-N | [1] |
| Canonical SMILES | C(CCCCC1C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)CCCCC(=O)CCCO | [2] |
| Isomeric SMILES | C(CCCCC1--INVALID-LINK--CO)O">C@HO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)CCCCC(=O)CCCO | [1] |
Experimental Protocols
General Workflow for Isolation and Characterization
References
Methodological & Application
Total Synthesis of Broussonetine A: A Protocol Overview
Broussonetine A is a polyhydroxylated pyrrolidine alkaloid isolated from Broussonetia kazinoki. As of late 2025, a complete, peer-reviewed total synthesis of this compound has not been published in scientific literature. Its complex structure, featuring a β-D-glucopyranoside moiety attached to the core and a long, functionalized C13 side chain, presents unique synthetic challenges.
While a specific protocol for this compound is not available, this document provides a representative protocol based on the successful total syntheses of structurally related broussonetine alkaloids. The methodologies detailed below are derived from published syntheses of other members of the broussonetine family and illustrate the key chemical strategies employed for this class of molecules. These strategies include the construction of the polyhydroxylated pyrrolidine core from chiral precursors and the installation of the characteristic side chain.
Representative Synthetic Strategy: A Convergent Approach
The total synthesis of broussonetine alkaloids is often approached through a convergent strategy. This involves the separate synthesis of the core pyrrolidine structure and the aliphatic side chain, which are then coupled together in the later stages of the synthesis.
Below is a generalized workflow for the synthesis of a broussonetine alkaloid, followed by a more detailed, representative protocol based on the synthesis of a related family member.
Caption: Generalized workflow for the convergent synthesis of a Broussonetine alkaloid.
Representative Experimental Protocol: Synthesis of a Broussonetine M Analog
The following protocol is adapted from published methods for the synthesis of Broussonetine M and its analogs, which share the core pyrrolidine structure with this compound.
Part 1: Synthesis of the Pyrrolidine Core
The synthesis of the polyhydroxylated pyrrolidine core often commences from a readily available chiral starting material, such as a sugar. D-arabinose is a common choice for the natural enantiomer of many broussonetines.
1.1 Formation of the D-arabinose-derived Cyclic Nitrone
This multi-step process converts the starting sugar into a key cyclic nitrone intermediate.
-
Step 1: Protection of D-arabinose: The hydroxyl groups of D-arabinose are protected, typically as acetonides, to prevent unwanted side reactions in subsequent steps.
-
Step 2: Oxime Formation: The protected sugar is treated with hydroxylamine to form an oxime.
-
Step 3: Oxidative Cyclization: The oxime is cyclized to the corresponding cyclic nitrone using an oxidizing agent.
1.2 Grignard Addition to the Cyclic Nitrone
A crucial step to introduce a portion of the side chain and set a key stereocenter.
-
Protocol: To a solution of the D-arabinose-derived cyclic nitrone in anhydrous THF at -78 °C under an argon atmosphere is added a solution of the appropriate Grignard reagent (e.g., derived from an omega-bromoalkene) dropwise. The reaction is stirred at this temperature for several hours until TLC analysis indicates the consumption of the starting material. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the hydroxylamine product. This intermediate is often used in the next step without further purification due to potential instability.
1.3 Reduction of the Hydroxylamine and Protection
-
Protocol: The crude hydroxylamine is dissolved in a mixture of acetic acid and ethanol. Zinc dust is added portionwise at 0 °C, and the mixture is stirred at room temperature. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude amine is then protected, for example, as a carbamate (e.g., using Cbz-Cl or Boc-anhydride), to facilitate purification and handling in subsequent steps.
Part 2: Synthesis of the Aliphatic Side Chain
The synthesis of the side chain is tailored to introduce the required functional groups at specific positions. For a this compound analog, this would involve creating a C13 chain with a ketone and a terminal hydroxyl group.
2.1 Asymmetric Allylation for Hydroxyl Group Installation
-
Protocol (Keck Asymmetric Allylation): To a solution of the aldehyde precursor of the side chain in an appropriate solvent such as dichloromethane at -78 °C is added a chiral catalyst, for instance, (R)-BINOL-Ti(Oi-Pr)₂, followed by the addition of allyltributyltin. The reaction is stirred at low temperature until completion. Workup and purification by column chromatography provide the chiral homoallylic alcohol.
Part 3: Coupling of the Pyrrolidine Core and Side Chain
Cross-metathesis is a powerful reaction for coupling the two fragments.
3.1 Olefin Cross-Metathesis
-
Protocol: The protected pyrrolidine core (containing a terminal alkene) and the side-chain fragment (also with a terminal alkene) are dissolved in anhydrous dichloromethane. A Grubbs catalyst (e.g., Grubbs' second-generation catalyst) is added, and the reaction mixture is heated to reflux under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by flash column chromatography to yield the coupled product.
Part 4: Final Steps
4.1 Hydrogenation and Deprotection
-
Protocol: The coupled product is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere until the double bond is saturated. The catalyst is removed by filtration through Celite. The final deprotection step, for example, the removal of carbamate and other protecting groups, is often achieved by treating the compound with a strong acid (e.g., HCl in methanol) or through further hydrogenation, to yield the final Broussonetine analog.
Quantitative Data from Representative Syntheses
The following table summarizes typical yields for key steps in the synthesis of broussonetine alkaloids, as reported in the literature for related compounds.
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Grignard Addition to Nitrone | Alkyl-MgBr, THF, -78 °C | 85-95 |
| 2 | Hydroxylamine Reduction | Zn, AcOH, EtOH | 80-90 (over 2 steps with protection) |
| 3 | Keck Asymmetric Allylation | (R)-BINOL-Ti(Oi-Pr)₂, allyltributyltin, CH₂Cl₂, -78 °C | 70-85 |
| 4 | Olefin Cross-Metathesis | Grubbs' II catalyst, CH₂Cl₂, reflux | 60-80 |
| 5 | Hydrogenation/Deprotection | H₂, Pd/C, MeOH; then acidic workup | 90-99 |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the synthesis is dictated by the chirality of the starting materials and the stereoselectivity of key reactions.
Caption: Control of stereochemistry in the synthesis of Broussonetine alkaloids.
Stereoselective Synthesis of Broussonetine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of various Broussonetine analogs, a class of polyhydroxylated pyrrolidine alkaloids known for their potent glycosidase inhibitory activity. These compounds are of significant interest in drug discovery for the development of therapeutics against diabetes, viral infections, and cancer.
I. Application Notes
Broussonetine analogs are iminosugars, which are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural feature allows them to act as transition-state analog inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The protonated nitrogen at physiological pH mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to potent and often selective inhibition.
The stereochemistry of the hydroxyl groups on the pyrrolidine ring and the nature of the C-5 side chain are crucial for both the potency and selectivity of glycosidase inhibition. Different Broussonetine analogs exhibit varying inhibitory profiles against α- and β-glucosidases, β-galactosidases, and other glycosidases. This selectivity is attributed to the specific interactions between the hydroxyl groups of the iminosugar and the amino acid residues in the active site of the enzyme. The long alkyl side chain present in many broussonetines can also contribute to binding affinity and selectivity, likely through hydrophobic interactions with pockets in or near the active site.
Understanding the structure-activity relationship (SAR) is key to designing more potent and selective glycosidase inhibitors. For instance, the configuration of the polyhydroxylated pyrrolidine core plays a significant role in determining inhibitory activity.[1] The length and functionalization of the side chain also impact the inhibitory profile.[1]
Mechanism of Glycosidase Inhibition by Iminosugars
The inhibitory action of iminosugars like Broussonetine analogs stems from their ability to mimic the transition state of the enzymatic hydrolysis of carbohydrates. The key steps are:
-
Protonation: The nitrogen atom of the pyrrolidine ring is protonated at physiological pH.
-
Binding to Active Site: The protonated iminosugar binds to the active site of the glycosidase, where its stereochemically arranged hydroxyl groups form hydrogen bonds with the catalytic residues, mimicking the binding of the natural carbohydrate substrate.
-
Transition State Mimicry: The positive charge on the protonated nitrogen mimics the developing positive charge of the oxocarbenium ion intermediate in the natural reaction pathway. This strong electrostatic interaction stabilizes the enzyme-inhibitor complex, effectively blocking the enzyme's activity.
II. Quantitative Data
The following tables summarize the glycosidase inhibitory activities of various synthesized Broussonetine analogs.
Table 1: Glycosidase Inhibition by Broussonetine I, J2, and their Enantiomers [2]
| Compound | α-Glucosidase (rice) IC50 (μM) | β-Glucosidase (bovine liver) IC50 (μM) | α-Galactosidase (green coffee bean) IC50 (μM) | β-Galactosidase (bovine liver) IC50 (μM) |
| Broussonetine I | >100 | 2.9 | >100 | >100 |
| ent-Broussonetine I | 0.33 | >100 | >100 | >100 |
| Broussonetine J2 | >100 | >100 | >100 | >100 |
| ent-Broussonetine J2 | 0.53 | >100 | >100 | >100 |
Table 2: Glycosidase Inhibition by Broussonetine M and Its Analogs [3][4]
| Compound | α-Glucosidase (rice) IC50 (μM) | β-Glucosidase (bovine liver) IC50 (μM) | α-Galactosidase (green coffee bean) IC50 (μM) | β-Galactosidase (bovine liver) IC50 (μM) | Maltase (rat) IC50 (μM) |
| Broussonetine M | NI | 6.3 | NI | 2.3 | NI |
| ent-Broussonetine M | 1.2 | NI | NI | 48 | 0.29 |
| 10'-epi-Broussonetine M | NI | 0.8 | NI | 0.2 | NI |
| ent-10'-epi-Broussonetine M | 1.3 | NI | NI | 15.2 | 18 |
| NI: No Inhibition |
Table 3: Glycosidase Inhibition by Broussonetine W and Its Analogs [1][5]
| Compound | α-Glucosidase (rice) IC50 (μM) | β-Galactosidase (bovine liver) IC50 (μM) |
| (+)-Broussonetine W | >100 | 0.03 |
| ent-(−)-Broussonetine W | 0.047 | >100 |
III. Experimental Protocols
The following are detailed protocols for the key stereoselective reactions used in the synthesis of Broussonetine analogs.
A. Synthesis of (+)-Broussonetine H
The total synthesis of (+)-Broussonetine H relies on two key stereoselective transformations: an Iridium-catalyzed spiroketalization and a Brown allylation.
1. Iridium-Catalyzed Spiroketalization
This reaction establishes the chiral spiroketal core of the molecule.
Protocol:
-
Materials: [Ir(COD)Cl]2, (R)-SITCP ligand, starting allylic carbonate, anhydrous and degassed solvent (e.g., dichloromethane).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve [Ir(COD)Cl]2 and the chiral ligand in the solvent.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Add a solution of the allylic carbonate precursor in the same solvent to the catalyst mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral spiroketal.
-
2. Brown Allylation
This step introduces a chiral homoallylic alcohol moiety, which is a precursor to the pyrrolidine ring.
Protocol:
-
Materials: (+)- or (-)-B-chlorodiisopinocampheylborane ((+)- or (-)-DIP-Cl), allylmagnesium bromide, aldehyde substrate, anhydrous diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve DIP-Cl in anhydrous diethyl ether and cool the solution to -78 °C.
-
Slowly add a solution of allylmagnesium bromide in diethyl ether, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a pre-cooled (-78 °C) solution of the aldehyde substrate in diethyl ether to the reaction mixture.
-
Stir at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding methanol, followed by an aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
B. Synthesis of Broussonetine M
The synthesis of Broussonetine M features a Cross-Metathesis (CM) reaction to construct the side chain and a Keck asymmetric allylation to establish a key stereocenter.[3][4]
1. Keck Asymmetric Allylation
This reaction is used to stereoselectively synthesize a chiral alcohol, a key building block for the side chain.
Protocol:
-
Materials: Aldehyde substrate, allyltributyltin, (R)- or (S)-BINOL, Ti(O-i-Pr)4, anhydrous dichloromethane, 4 Å molecular sieves.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, add (R)- or (S)-BINOL and 4 Å molecular sieves to anhydrous dichloromethane.
-
Add Ti(O-i-Pr)4 and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -20 °C and add the aldehyde substrate.
-
Add allyltributyltin dropwise and stir the reaction at -20 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through Celite and extract the filtrate with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
2. Cross-Metathesis (CM)
This reaction couples the pyrrolidine core with the synthesized side chain.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Starting materials for Broussonetine A synthesis (e.g., D-arabinose)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Broussonetine A is a polyhydroxylated pyrrolidine alkaloid, a class of compounds known as iminosugars, that has garnered significant interest in the scientific community. These compounds are structural mimics of monosaccharides, enabling them to act as potent and selective inhibitors of glycosidases. Glycosidases are enzymes crucial for various biological processes, including glycoprotein processing, lysosomal catabolism, and intestinal digestion. The inhibitory activity of this compound and its analogues against these enzymes makes them promising candidates for the development of therapeutic agents for a range of diseases, including diabetes, cancer, and viral infections. This document provides a detailed overview of the synthetic routes to this compound, with a particular focus on syntheses commencing from D-arabinose, and includes experimental protocols for key reactions and biological assays.
Starting Materials for Broussonetine Synthesis
The total synthesis of this compound and its analogues has been achieved from a variety of chiral starting materials. The choice of starting material often dictates the overall synthetic strategy, including the number of steps and the stereochemical control. D-arabinose is a commonly employed precursor due to its inherent stereochemistry, which maps well onto the polyhydroxylated pyrrolidine core of the target molecule.
| Starting Material | Key Synthetic Strategy | Overall Yield (%) | Number of Steps | Reference |
| D-Arabinose | Synthesis via a cyclic nitrone intermediate, followed by Grignard reaction and cross-metathesis. | ~31% for Broussonetine W | ~11 for Broussonetine W | [1] |
| R-Glyceraldehyde | A multi-step synthesis involving the construction of the pyrrolidine ring and side chain from a smaller chiral building block. | 18% for Broussonetine I, 19% for Broussonetine J2 | 18 for Broussonetine I, 16 for Broussonetine J2 | [2][3] |
| D-Serine | Utilized as a chiral amino acid precursor to construct the pyrrolidine core. | Not explicitly stated for this compound | Not explicitly stated for this compound | |
| Diethyl L-tartrate | Serves as a chiral pool starting material for the stereocontrolled synthesis of the polyhydroxylated backbone. | Not explicitly stated for this compound | Not explicitly stated for this compound |
Synthetic Workflow from D-Arabinose
The synthesis of this compound from D-arabinose typically proceeds through a multi-step sequence, with the formation of a key cyclic nitrone intermediate. This intermediate then undergoes a series of transformations to elaborate the pyrrolidine core and append the characteristic side chain.
Experimental Protocols
The following protocols are representative of the key steps in the synthesis of this compound and its analogues starting from D-arabinose.
Synthesis of D-Arabinose Derived Cyclic Nitrone
This protocol describes the preparation of the key cyclic nitrone intermediate from D-arabinose.
Materials:
-
D-Arabinose
-
Acetone with a catalytic amount of sulfuric acid
-
Sodium periodate
-
Benzylhydroxylamine hydrochloride
-
Sodium bicarbonate
-
Appropriate organic solvents (e.g., methanol, dichloromethane)
Procedure:
-
Protection: The hydroxyl groups of D-arabinose are first protected, typically as acetonides, by reacting with acetone in the presence of an acid catalyst.
-
Oxidative Cleavage: The protected D-arabinose is then subjected to oxidative cleavage, for example using sodium periodate, to yield the corresponding dialdehyde.
-
Condensation and Cyclization: The dialdehyde is reacted with benzylhydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. This leads to the formation of an oxime which undergoes spontaneous intramolecular cyclization to form the cyclic nitrone.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure D-arabinose derived cyclic nitrone.
Grignard Reaction for Side Chain Installation
This protocol outlines the addition of the side chain to the cyclic nitrone via a Grignard reaction.
Materials:
-
D-Arabinose derived cyclic nitrone
-
Appropriate Grignard reagent (e.g., pent-4-en-1-ylmagnesium bromide for a precursor to the this compound side chain)[3]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of the D-arabinose derived cyclic nitrone in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon).
-
The Grignard reagent is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for a specified time (e.g., 30 minutes) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting N-hydroxypyrrolidine is typically used in the next step without further purification.
Cross-Metathesis for Side Chain Elaboration
This protocol describes the olefin cross-metathesis reaction to construct the full side chain of this compound.
Materials:
-
Functionalized pyrrolidine core with a terminal alkene
-
Alkene coupling partner for the side chain
-
Grubbs' second-generation catalyst
-
Anhydrous dichloromethane (DCM)
Procedure:
-
The functionalized pyrrolidine and the alkene coupling partner are dissolved in anhydrous DCM under an inert atmosphere.
-
Grubbs' second-generation catalyst is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux for several hours until completion, as monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the cross-metathesis product.
Glycosidase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized Broussonetine analogues against various glycosidases.
Materials:
-
Synthesized Broussonetine analogue
-
Target glycosidase enzyme (e.g., α-glucosidase, β-glucosidase)
-
Appropriate p-nitrophenyl glycoside substrate (e.g., p-nitrophenyl α-D-glucopyranoside)
-
Buffer solution at the optimal pH for the enzyme
-
Sodium carbonate solution
-
Microplate reader
Procedure:
-
A solution of the Broussonetine analogue at various concentrations is pre-incubated with the glycosidase enzyme in the appropriate buffer at a specified temperature (e.g., 37 °C) for a short period.
-
The reaction is initiated by the addition of the p-nitrophenyl glycoside substrate.
-
The reaction is allowed to proceed for a defined time and is then stopped by the addition of a sodium carbonate solution.
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.
Biological Activity and Signaling Pathways
This compound and its analogues exert their biological effects primarily through the inhibition of glycosidases. This inhibition can impact several cellular pathways, leading to various physiological outcomes.
Inhibition of ER α-Glucosidases and the Unfolded Protein Response (UPR)
In the endoplasmic reticulum (ER), α-glucosidases I and II are essential for the proper folding of N-linked glycoproteins. Inhibition of these enzymes by Broussonetine analogues leads to the accumulation of misfolded glycoproteins in the ER, triggering a cellular stress response known as the Unfolded Protein Response (UPR).
Inhibition of Lysosomal Glucosidases and Cellular Effects
Lysosomal glucosidases are involved in the breakdown of complex carbohydrates within the lysosome. Inhibition of these enzymes can lead to the accumulation of undigested substrates, lysosomal dysfunction, and potentially apoptosis.
Conclusion
The synthesis of this compound, particularly from readily available starting materials like D-arabinose, provides a versatile platform for the generation of a diverse library of iminosugar analogues. The detailed protocols and understanding of the underlying biological pathways presented in this document are intended to facilitate further research and development in this exciting field. The potent and selective glycosidase inhibitory activity of this compound and its derivatives holds significant promise for the discovery of novel therapeutics for a variety of human diseases.
References
Key chemical reactions in Broussonetine A synthesis (e.g., cross-metathesis)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the key chemical reactions involved in the synthesis of Broussonetine A, a polyhydroxylated pyrrolidine alkaloid with significant biological activity. The synthetic strategies outlined here are based on established methodologies for the broader Broussonetine family and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Introduction
This compound is a member of the Broussonetia alkaloids, a class of natural products known for their potent and selective inhibition of glycosidases. This inhibitory activity makes them attractive targets for the development of therapeutics for a range of diseases, including diabetes, viral infections, and cancer. The core structure of this compound features a highly substituted pyrrolidine ring and a long, functionalized alkyl side chain. The stereoselective synthesis of this complex molecule presents a significant chemical challenge and has been the subject of extensive research.
A common and effective strategy for the synthesis of this compound and its analogues involves a convergent approach. This typically entails the independent synthesis of two key fragments: the polyhydroxylated pyrrolidine core and the alkyl side chain. These fragments are then coupled in a crucial cross-metathesis reaction to afford the final product.
Key Chemical Reactions
The synthesis of this compound hinges on two critical transformations: the stereoselective formation of the pyrrolidine core and the subsequent attachment of the side chain via olefin cross-metathesis.
Stereoselective Synthesis of the Pyrrolidine Core
The construction of the polyhydroxylated pyrrolidine ring with precise stereochemical control is paramount to the biological activity of this compound. A frequently employed strategy utilizes chiral starting materials derived from the "chiral pool," such as sugars or amino acids. One successful approach begins with D-arabinose, which is converted into a cyclic nitrone. This intermediate then undergoes a diastereoselective addition of a Grignard reagent to establish the stereochemistry at the C-5 position of the future pyrrolidine ring.
Experimental Protocol: Synthesis of the Pyrrolidine Core from D-arabinose
This protocol is adapted from the synthesis of related Broussonetine alkaloids.
Step 1: Preparation of the D-arabinose-derived cyclic nitrone.
-
D-arabinose is converted to the corresponding cyclic nitrone through a series of established chemical transformations.
Step 2: Diastereoselective Grignard Addition.
-
To a solution of the D-arabinose-derived cyclic nitrone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, slowly add a solution of a suitable Grignard reagent (e.g., vinylmagnesium bromide).
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting hydroxylamine is often used in the next step without further purification due to potential instability.
Step 3: Reductive Cyclization and Protection.
-
To a solution of the crude hydroxylamine in a mixture of methanol and water, add activated zinc dust and ammonium chloride.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add a protecting group precursor (e.g., benzyl chloroformate) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature overnight.
-
Purify the product by flash column chromatography to yield the protected polyhydroxylated pyrrolidine derivative.
Olefin Cross-Metathesis for Side Chain Installation
Olefin cross-metathesis (CM) is a powerful and versatile reaction for the formation of carbon-carbon double bonds. In the synthesis of this compound, it is the key step for coupling the pyrrolidine core with the long alkyl side chain. The reaction is typically catalyzed by a ruthenium-based catalyst, such as the Grubbs second-generation catalyst, which offers high functional group tolerance and predictable stereoselectivity.[1]
Experimental Protocol: Cross-Metathesis Reaction
This protocol is a general procedure based on the synthesis of Broussonetine M and other analogues.[2]
-
Dissolve the protected pyrrolidine derivative (containing a terminal alkene) and the side-chain olefin partner in anhydrous, degassed dichloromethane under an inert atmosphere.
-
Add the Grubbs second-generation catalyst (typically 5-10 mol%).
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product as a mixture of E/Z isomers.
Table 1: Representative Quantitative Data for Key Reactions in Broussonetine Synthesis
| Reaction Step | Starting Material | Product | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| Grignard Addition | D-arabinose-derived nitrone | Hydroxylamine intermediate | Vinylmagnesium bromide | THF | High (often used crude) | [2] |
| Reductive Cyclization & Protection | Hydroxylamine intermediate | N-Cbz protected pyrrolidine | Zn, NH4Cl; Cbz-Cl, Et3N | MeOH/H2O; DCM | 64 (over 3 steps) | [2] |
| Cross-Metathesis | N-Cbz protected pyrrolidine & side-chain olefin | Coupled product | Grubbs II catalyst | Dichloromethane | 43 | [2] |
| Hydrogenation & Deprotection | Coupled product | Broussonetine analogue | H2, Pd/C | Methanol | Quantitative | [2] |
Synthetic Workflow and Logic
The overall synthetic strategy for this compound can be visualized as a convergent process, as illustrated in the following diagrams.
Caption: Overall synthetic workflow for this compound.
The logic behind this convergent approach is to build complexity in separate, manageable streams before combining the advanced intermediates in a high-yielding coupling reaction.
Caption: Logical relationship in the cross-metathesis reaction.
Conclusion
The total synthesis of this compound is a challenging endeavor that relies on the strategic application of modern synthetic methodologies. The key reactions, namely the stereoselective construction of the pyrrolidine core and the subsequent olefin cross-metathesis for side-chain installation, are crucial for the successful synthesis of this potent glycosidase inhibitor. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of this compound and other related natural products, facilitating the development of novel therapeutic agents.
References
Application Notes and Protocols for the Extraction and Purification of Broussonetine A from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonetine A is a polyhydroxylated pyrrolidine alkaloid first isolated from the branches of Broussonetia kazinoki Sieb. (Moraceae).[1] This and other related broussonetines have garnered significant interest within the scientific community due to their potent and selective inhibitory activity against various glycosidases.[1][2][3][4] This inhibitory action gives them potential therapeutic applications in the management of diabetes, viral infections, and cancer.[2] These application notes provide a detailed protocol for the extraction and purification of this compound from its natural plant source, intended to guide researchers in obtaining this valuable compound for further study and drug development.
Principle
The extraction and purification of this compound, a water-soluble and basic compound, relies on a multi-step process. The initial step involves a hot water extraction from the dried plant material to isolate a wide range of polar compounds, including the target alkaloids. This is followed by a series of column chromatography techniques to separate this compound from other extracted components. Cation exchange chromatography is employed to selectively capture the basic alkaloids, which are then further fractionated and purified using additional ion exchange and silica gel chromatography. The final purification is achieved through preparative high-performance liquid chromatography (HPLC), yielding this compound with high purity.
Materials and Equipment
Plant Material
-
Dried branches of Broussonetia kazinoki Sieb.
Reagents and Solvents
-
Deionized Water
-
Methanol (MeOH)
-
Ammonia solution (28%)
-
Formic acid
-
Ammonium formate
-
Chloroform (CHCl₃)
-
Acetonitrile (CH₃CN)
-
Amberlite CG-50 (H⁺ form) cation exchange resin
-
Dowex 50W-X4 (200–400 mesh) cation exchange resin
-
Silica gel (for column chromatography)
-
Asahipak ODP column (or equivalent) for preparative HPLC
Equipment
-
Grinder or mill
-
Large-scale extraction vessel with heating capability
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Lyophilizer (optional)
-
Glass columns for chromatography
-
Fraction collector
-
Preparative HPLC system with a UV detector
-
Analytical HPLC system for purity assessment
-
pH meter
Experimental Protocols
I. Extraction of Crude Alkaloid Fraction
-
Preparation of Plant Material:
-
Take 9.5 kg of dried branches of Broussonetia kazinoki.
-
Finely cut or grind the branches to increase the surface area for extraction.
-
-
Hot Water Extraction:
-
Transfer the plant material to a large extraction vessel.
-
Add 40 L of deionized water and heat to 90°C.
-
Maintain the temperature and stir for 2 hours.
-
Filter the extract to separate the solid plant material.
-
Repeat the extraction process two more times with fresh 40 L of hot water each time.
-
Combine all the aqueous extracts.
-
II. Purification of this compound
The purification process involves a four-step chromatographic separation:
-
Step 1: Amberlite CG-50 Cation Exchange Chromatography (Initial Alkaloid Capture)
-
Column Preparation: Pack a large glass column (e.g., 6.5 cm i.d. × 30 cm) with Amberlite CG-50 resin (H⁺ form).
-
Loading: Apply the combined aqueous extract to the column. This step may need to be repeated multiple times depending on the total volume of the extract.
-
Washing: Wash the column sequentially with deionized water and then with 50% aqueous methanol to remove neutral and weakly adsorbed compounds.
-
Elution: Elute the adsorbed basic compounds (alkaloids) with a solution of 50% methanol containing 2.8% ammonia solution (v/v).
-
Concentration: Concentrate the eluted fraction in vacuo using a rotary evaporator to obtain a basic fraction. From a starting material of 9.5 kg, a basic fraction of approximately 46 g can be expected.
-
-
Step 2: Dowex 50W-X4 Cation Exchange Chromatography (Fractionation)
-
Column Preparation: Pack a glass column (e.g., 5.0 cm i.d. × 30 cm) with Dowex 50W-X4 resin (200–400 mesh). The resin should be pretreated with a 0.2 M ammonium formate buffer, adjusted to pH 5.7 with 1 M formic acid.
-
Loading: Dissolve the basic fraction from the previous step in water and apply it to the column.
-
Elution: Perform a gradient elution starting with 2.0 L of deionized water, followed by a gradient of up to 2.0 L of a 9:1 (v/v) mixture of water and 28% ammonia solution.
-
Fraction Collection: Collect fractions and monitor for the presence of broussonetines. This step will yield several fractions containing different broussonetine compounds.
-
-
Step 3: Silica Gel Chromatography (Further Purification)
-
Column Preparation: Pack a glass column with silica gel.
-
Loading: Apply the broussonetine-containing fractions from the Dowex column to the silica gel column.
-
Elution: Elute the column with a solvent system of chloroform and methanol. The specific gradient or isocratic conditions should be determined based on thin-layer chromatography (TLC) analysis of the fractions.
-
Fraction Collection: Collect fractions and analyze for the presence of this compound.
-
-
Step 4: Preparative HPLC (Final Purification)
-
Column: Asahipak ODP 5E (i.d. 10 × 250 mm) or a similar reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (typically in the range of 12:88 to 17:83 v/v), with the pH adjusted to 12.0 with ammonia solution.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector.
-
Injection: Inject the partially purified fractions containing this compound.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Concentrate the collected fraction to obtain pure this compound.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Extraction | ||
| Starting Plant Material (dried branches) | 9.5 kg | Broussonetia kazinoki |
| Extraction Solvent | Deionized Water | |
| Extraction Temperature | 90°C | |
| Extraction Time | 2 hours (repeated 3 times) | |
| Solvent to Solid Ratio (per extraction) | ~4.2 L/kg | |
| Purification Step 1: Amberlite CG-50 | ||
| Resin | Amberlite CG-50 (H⁺ form) | |
| Elution Solvent | 50% MeOH with 2.8% NH₃ | |
| Yield of Basic Fraction | 46 g | |
| Purification Step 2: Dowex 50W-X4 | ||
| Resin | Dowex 50W-X4 (200-400 mesh) | |
| Elution | Gradient: H₂O to H₂O-NH₃ (9:1) | |
| Purification Step 4: Preparative HPLC | ||
| Column | Asahipak ODP 5E (10 x 250 mm) | |
| Mobile Phase | CH₃CN-H₂O (12:88 to 17:83), pH 12.0 | |
| Flow Rate | 1.5 mL/min | |
| Purity of Final Product | >95% (as determined by analytical HPLC) |
Visualizations
Experimental Workflow
References
- 1. Studies on the constituents of Broussonetia species. II. Six new pyrrolidine alkaloids, this compound, B, E, F and broussonetinine A and B, as inhibitors of glycosidases from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Chromatographic Methods for the Isolation of Broussonetine A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Broussonetine A is a polyhydroxylated pyrrolidine alkaloid first isolated from Broussonetia kazinoki.[1][2] Like other sugar-mimicking alkaloids, it exhibits potent inhibitory activity against various glycosidases, making it a compound of significant interest for therapeutic applications.[1] The successful isolation and purification of this compound are crucial for further pharmacological studies and drug development. This document provides detailed protocols for the isolation of this compound using a combination of column chromatography and High-Performance Liquid Chromatography (HPLC), based on established methodologies.[1]
Overall Isolation Workflow
The isolation of this compound from its natural source, Broussonetia kazinoki, is a multi-step process that begins with extraction followed by a series of chromatographic purifications to separate the target alkaloid from a complex mixture of other plant constituents. The general workflow involves an initial extraction, followed by ion-exchange chromatography to isolate a basic fraction containing the alkaloids. This fraction is then subjected to further separation by silica gel column chromatography and finally purified to homogeneity using preparative HPLC.
Figure 1: Overall workflow for the isolation of this compound.
Experimental Protocols
Extraction and Initial Fractionation
This initial phase aims to extract the crude alkaloids from the plant material.
Protocol:
-
Extraction: The dried branches of Broussonetia kazinoki are extracted with methanol.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The residue is partitioned between an acidic aqueous solution and an organic solvent to separate acidic and neutral compounds from the basic alkaloids. The aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent to obtain a crude basic fraction.
-
Ion-Exchange Chromatography: The crude basic fraction (46 g) is subjected to cation-exchange column chromatography.[1]
-
Stationary Phase: Dowex 50W-X4 resin (200-400 mesh).[1]
-
Column Dimensions: 5.0 cm i.d. x 30 cm.[1]
-
Equilibration: The column is pretreated with a 0.2 M ammonium formate buffer, adjusted to pH 5.7 with formic acid.[1]
-
Loading: The basic fraction is loaded onto the column.
-
Elution: A gradient elution is performed, starting with water, followed by a mixture of water and 28% ammonia solution (9:1).[1] The fractions containing the alkaloids are collected.
-
Silica Gel Column Chromatography
This step further fractionates the alkaloid mixture based on polarity.
Protocol:
-
Stationary Phase: Silica gel (Chromatorex DM1020).[1]
-
Mobile Phase: A gradient of chloroform and methanol is used for elution.[1]
-
Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing broussonetine alkaloids.
-
Pooling: Fractions containing the target compounds are pooled for the final purification step.
Preparative High-Performance Liquid Chromatography (HPLC)
The final step in isolating this compound is preparative HPLC, which offers high resolution for separating structurally similar alkaloids.[1]
Protocol:
-
Sample Preparation: The pooled fractions from the silica gel chromatography are dissolved in the mobile phase for injection.
-
Chromatographic System: A standard preparative HPLC system equipped with a suitable detector (e.g., UV or ELSD) is used.
-
Chromatographic Conditions: The specific conditions for the separation are detailed in Table 2.[1]
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the isolated this compound can be confirmed using analytical HPLC.
Data Presentation
The chromatographic conditions are summarized in the tables below for easy reference and comparison.
Table 1: Column Chromatography Parameters
| Parameter | Ion-Exchange Chromatography | Silica Gel Chromatography |
| Stationary Phase | Dowex 50W-X4 (200-400 mesh)[1] | Silica gel (Chromatorex DM1020)[1] |
| Mobile Phase | Gradient: H₂O → H₂O-28% NH₄OH (9:1)[1] | Gradient: Chloroform-Methanol[1] |
| Column Dimensions | 5.0 cm i.d. x 30 cm[1] | Not specified |
| Purpose | Isolation of the total basic alkaloid fraction[1] | Fractionation of broussonetine alkaloids[1] |
Table 2: Preparative HPLC Parameters for this compound Isolation
| Parameter | Value |
| Column | Asahipak ODP 5E (10 mm i.d. x 250 mm)[1] |
| Mobile Phase | Acetonitrile (CH₃CN) - Water (H₂O) (12-17 : 88-83), adjusted to pH 12.0 with ammonia solution[1] |
| Flow Rate | 1.5 mL/min[1] |
| Column Temperature | Ambient[1] |
| Detection | Not specified (typically UV or ELSD for similar compounds) |
| Purpose | Final purification of this compound[1] |
Logical Relationships and Signaling Pathways
While the primary focus of this document is on the isolation of this compound, it is important to understand the context of its biological activity. This compound and related compounds are known inhibitors of glycosidases.[1] This inhibitory action is the basis for their therapeutic potential. The logical relationship can be visualized as follows:
Figure 2: Logical relationship of this compound's mechanism of action.
References
Broussonetine A: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Broussonetine A is a pyrrolidine alkaloid first isolated from the branches of Broussonetia kazinoki Sieb.[1]. As a member of the iminosugar family, it and its analogues are recognized primarily as potent glycosidase inhibitors[2][3][4][5][6]. This inhibitory action on carbohydrate-processing enzymes suggests its potential utility in a variety of cell culture experiments, particularly those related to metabolic disorders, cancer, and bone biology. While direct experimental data for this compound in many cell-based assays are limited, the activities of its analogues and related pyrrolidine alkaloids provide a strong basis for its application in investigating cellular processes.
Mechanism of Action:
The primary mechanism of action for this compound and its analogues is the competitive inhibition of glycosidases. Different stereoisomers of broussonetines have shown selective and potent inhibition of α- and β-glucosidases and galactosidases[2][3][4][5][6]. By interfering with these enzymes, this compound can modulate cellular processes that are dependent on glycoprotein processing and carbohydrate metabolism. This can lead to downstream effects on cell signaling, proliferation, and differentiation.
Potential Applications in Cell Culture:
-
Anticancer Research: Analogues of Broussonetine have demonstrated cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range[2][7]. This suggests that this compound could be investigated as a potential anti-proliferative agent. Its glycosidase inhibitory activity may disrupt the function of glycoproteins crucial for cancer cell signaling and adhesion.
-
Adipogenesis Inhibition: Other alkaloids have been shown to inhibit the differentiation of pre-adipocytes into mature adipocytes[8][9][10]. As glycosidase inhibition can impact cellular metabolism, this compound may be a useful tool for studying the molecular mechanisms of adipogenesis and for screening potential anti-obesity compounds.
-
Osteoclastogenesis Inhibition: Pyrrolidine alkaloids have been reported to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption[11][12]. This suggests a potential application for this compound in bone biology research, particularly in the study of osteoporosis and other bone-related diseases.
-
Modulation of Signaling Pathways: Glycosidase inhibitors have been shown to influence key cellular signaling pathways such as the MAPK and PI3K/Akt pathways[13][14][15]. Therefore, this compound can be used as a tool to investigate the role of these pathways in various cellular responses.
Solubility and Stability:
This compound is soluble in DMSO, pyridine, methanol, and ethanol[1]. It is described as a powder and is sparingly soluble in water (1.2 g/L at 25°C)[16][17]. For cell culture experiments, it is recommended to prepare a stock solution in DMSO and to be aware of the potential for degradation in aqueous media over long incubation periods[18][19][20][21].
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of Broussonetine analogues from various studies. This data can be used as a starting point for determining the effective concentration of this compound in cell culture experiments.
| Compound/Analogue | Cell Line/Enzyme | Assay | IC50 Value | Reference |
| (+)-Broussonetine W | β-galactosidase | Enzyme Inhibition | 0.03 µM | [2] |
| ent-(+)-Broussonetine W | α-glucosidase | Enzyme Inhibition | 0.047 µM | [2] |
| Broussonetine M | β-glucosidase | Enzyme Inhibition | 6.3 µM | [3][4][5][6] |
| 10'-epi-Broussonetine M | β-glucosidase | Enzyme Inhibition | 0.8 µM | [3][4][5][6] |
| Broussonetine M | β-galactosidase | Enzyme Inhibition | 2.3 µM | [3][4][5][6] |
| 10'-epi-Broussonetine M | β-galactosidase | Enzyme Inhibition | 0.2 µM | [3][4][5][6] |
| ent-Broussonetine M | rice α-glucosidase | Enzyme Inhibition | 1.2 µM | [3][4][5][6] |
| ent-10'-epi-Broussonetine M | rice α-glucosidase | Enzyme Inhibition | 1.3 µM | [3][4][5][6] |
| Broussonetine Analogue 14·HCl | HeLa, A-549 | MTT Assay | Comparable to Cisplatin | [7] |
| ent-Broussonetine Analogue 14·HCl | Caco-2, Jurkat | MTT Assay | Comparable to Cisplatin | [7] |
| Broussonetine I | β-glucosidase | Enzyme Inhibition | 2.9 µM | [22] |
| ent-Broussonetine I | α-glucosidase | Enzyme Inhibition | 0.33 µM | [22] |
| ent-Broussonetine J2 | α-glucosidase | Enzyme Inhibition | 0.53 µM | [22] |
Experimental Protocols
Note: The following protocols are adapted from standard cell culture techniques and may require optimization for your specific cell line and experimental conditions. Due to the limited direct data on this compound, the proposed concentrations are based on the activity of its analogues and should be determined empirically through dose-response experiments.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Adherent cancer cell line (e.g., HeLa, A-549)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Adipogenesis Inhibition Assay (Oil Red O Staining)
This protocol is for evaluating the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Materials:
-
This compound
-
3T3-L1 preadipocytes
-
Differentiation medium (DM): DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.
-
Insulin medium (IM): DMEM with 10% FBS and 1 µg/mL insulin.
-
Oil Red O staining solution
-
Formalin (10%)
-
60% Isopropanol
Procedure:
-
Cell Seeding and Growth: Seed 3T3-L1 cells in 24-well plates and grow to confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium (DM) containing various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control (DMSO).
-
Medium Change:
-
On Day 2, replace the medium with insulin medium (IM) containing the respective concentrations of this compound.
-
On Day 4 and every two days thereafter, replace the medium with complete medium containing the respective concentrations of this compound.
-
-
Oil Red O Staining (Day 8-10):
-
Wash cells with PBS.
-
Fix cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
-
Quantification (Optional): Elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.
Osteoclastogenesis Inhibition Assay (TRAP Staining)
This protocol is for assessing the inhibitory effect of this compound on the differentiation of RAW 264.7 macrophages into osteoclasts.
Materials:
-
This compound
-
RAW 264.7 cells
-
α-MEM medium with 10% FBS
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Fixation solution (e.g., 10% formalin)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM.
-
Induction of Differentiation: After 24 hours, replace the medium with α-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) and different concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control.
-
Incubation and Medium Change: Incubate for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
TRAP Staining:
-
Wash cells with PBS.
-
Fix the cells according to the TRAP staining kit manufacturer's instructions.
-
Stain for TRAP-positive multinucleated cells (osteoclasts).
-
-
Analysis: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well under a microscope.
Western Blot Analysis
This protocol is for analyzing changes in protein expression in signaling pathways (e.g., p-ERK, p-Akt) upon treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluence.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing changes in the gene expression of markers related to adipogenesis (e.g., PPARγ, C/EBPα) or osteoclastogenesis (e.g., TRAP, Cathepsin K) after this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for the respective assays.
-
Extract total RNA from the cells.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Set up the qPCR reaction with cDNA, qPCR master mix, and primers.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the gene expression data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).
Visualizations
Caption: General experimental workflow for studying this compound in cell culture.
Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by this compound.
References
- 1. This compound | CAS:173220-07-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro effects of phytochemicals on adipogenesis with a focus on molecular mechanisms: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperine inhibits adipocyte differentiation via dynamic regulation of histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects and mechanisms of natural alkaloids for prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Contribution of Natural Inhibitors to the Understanding of the PI3K/PDK1/PKB Pathway in the Insulin-mediated Intracellular Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Regulatory Roles of Mitogen-Activated Protein Kinase (MAPK) Pathways in Health and Diabetes: Lessons Learned from the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of PKC-MAPK Signalling Pathways in the Development of Hyperglycemia-Induced Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | 173220-07-0 [amp.chemicalbook.com]
- 17. Page loading... [wap.guidechem.com]
- 18. researchgate.net [researchgate.net]
- 19. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Total synthesis and glycosidase inhibition of broussonetine I and J(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Broussonetine A: A Powerful Tool for Investigating Carbohydrate-Recognizing Enzymes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonetine A is a polyhydroxylated pyrrolidine alkaloid, a class of compounds known as iminosugars, isolated from the branches of Broussonetia kazinoki SIEB.[1][2][3] These natural products are structural mimics of monosaccharides and act as potent and specific inhibitors of various glycosidases, the enzymes responsible for the cleavage of glycosidic bonds in carbohydrates. This inhibitory activity makes this compound and its analogues invaluable tools for studying the role of carbohydrate-recognizing enzymes in various biological processes. The modulation of these enzymes has significant therapeutic potential in a range of diseases, including cancer, HIV, and diabetes.[4]
The core structure of most broussonetines features a (2R, 3R, 4R, 5R)-pyrrolidine moiety with a long hydrocarbon chain at the C-5 position.[4] This unique structure allows for specific interactions with the active sites of glycosidases, leading to their inhibition. The specificity and potency of inhibition are influenced by the stereochemistry of the pyrrolidine ring and the functional groups on the alkyl side chain.[4][5]
This document provides detailed application notes and protocols for utilizing this compound and its analogues as tools to study carbohydrate-recognizing enzymes.
Data Presentation: Glycosidase Inhibitory Activity
| Compound | Enzyme | Source | IC50 (µM) |
| Broussonetine M | β-Glucosidase | Bovine Liver | 6.3[4][5] |
| β-Galactosidase | Bovine Liver | 2.3[4][5] | |
| α-Glucosidase | Rice | > 100 | |
| Maltase | Rat Intestinal | > 100 | |
| ent-Broussonetine M | α-Glucosidase | Rice | 1.2[4][5] |
| Maltase | Rat Intestinal | 0.29[4][5] | |
| β-Glucosidase | Bovine Liver | > 100 | |
| β-Galactosidase | Bovine Liver | > 100 | |
| Broussonetine W | β-Galactosidase | Bovine Liver | 0.03[6][7] |
| β-Glucosidase | Bovine Liver | 0.12[7] | |
| β-Glucuronidase | E. coli | 3.3[7] | |
| ent-Broussonetine W | α-Glucosidase | Rice | 0.73[7] |
| Maltase | Rat Intestinal | 0.047[6][7] | |
| Sucrase | Rat Intestinal | 0.20[7] | |
| Broussonetine I | β-Glucosidase | Not Specified | 2.9[8] |
| ent-Broussonetine I | α-Glucosidase | Not Specified | 0.33[8] |
| ent-Broussonetine J2 | α-Glucosidase | Not Specified | 0.53[8] |
Experimental Protocols
Protocol 1: In Vitro Glycosidase Inhibition Assay using Chromogenic Substrates
This protocol describes a general method for determining the inhibitory activity of this compound or its analogues against a specific glycosidase using a chromogenic p-nitrophenyl (pNP) substrate.
Materials:
-
This compound or analogue solution of known concentration
-
Target glycosidase (e.g., α-glucosidase, β-glucosidase, β-galactosidase)
-
p-Nitrophenyl-glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Assay buffer (optimal pH for the specific enzyme)
-
Stop solution (e.g., 0.4 M Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound or its analogue in a suitable solvent (e.g., DMSO, water) to create a stock solution. Prepare a series of dilutions in the assay buffer.
-
Prepare the enzyme solution in the assay buffer to the desired concentration.
-
Prepare the pNP-substrate solution in the assay buffer. The final concentration should be at or below the Km value for the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank: 100 µL of assay buffer.
-
Control (No Inhibitor): 50 µL of assay buffer and 50 µL of enzyme solution.
-
Inhibitor: 50 µL of the this compound dilution and 50 µL of the enzyme solution.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pNP-substrate solution to all wells (except the blank) to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a specific period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction:
-
Add 50 µL of the stop solution to all wells to terminate the reaction. The stop solution will also induce a color change in the released p-nitrophenol.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Glycosidase Inhibition Assay Workflow.
Protocol 2: Investigating the Effect of this compound on N-linked Glycoprotein Processing in Cultured Cells
This protocol outlines a method to study how this compound affects the processing of N-linked glycans on glycoproteins in a cell-based model.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound
-
Tunicamycin (positive control for N-linked glycosylation inhibition)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and reagents
-
Primary antibody against a glycoprotein of interest
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24-48 hours). Include an untreated control and a positive control treated with tunicamycin.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the glycoprotein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Analysis:
-
Analyze the western blot results. Inhibition of glycosidases involved in N-linked glycan processing by this compound may lead to a shift in the molecular weight of the target glycoprotein due to the presence of immature, high-mannose glycans. This can be compared to the effect of tunicamycin, which should result in a significant downward shift in molecular weight due to the complete absence of N-linked glycans.
-
Signaling Pathways and Logical Relationships
Impact on N-linked Glycosylation and Cancer Cell Signaling
Glycosylation is a critical post-translational modification that affects the folding, stability, and function of many proteins, including cell surface receptors involved in cancer signaling. Aberrant glycosylation is a hallmark of cancer. This compound, by inhibiting specific glycosidases in the endoplasmic reticulum (ER), can disrupt the normal processing of N-linked glycans. This can lead to the accumulation of improperly folded glycoproteins, triggering ER stress and the unfolded protein response (UPR), which can ultimately induce apoptosis in cancer cells. Furthermore, altered glycosylation of receptor tyrosine kinases (RTKs) can impair their function and downstream signaling pathways that promote cell proliferation and survival.
This compound's impact on cancer cell signaling.
Inhibition of HIV Envelope Glycoprotein Processing
The envelope glycoprotein (Env) of the Human Immunodeficiency Virus (HIV) is heavily glycosylated, and these glycans play a crucial role in proper protein folding, immune evasion, and viral entry into host cells. The processing of these N-linked glycans by host cell glycosidases is essential for the formation of a functional Env protein. This compound can inhibit these glycosidases, leading to the production of virions with immature, high-mannose glycans on their Env glycoproteins. These altered glycans can render the virus non-infectious by preventing proper Env folding and its interaction with the CD4 receptor on host T-cells.
Inhibition of HIV Env processing by this compound.
References
- 1. A New Pyrrolizidine Alkaloid, Broussonetine N, as an Inhibitor of Glycosidase, from Broussonetia kazinoki SIBE. and Absolute Stereostructures of Broussonetines A and B [jstage.jst.go.jp]
- 2. iempam.bas.bg [iempam.bas.bg]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Total synthesis and glycosidase inhibition of broussonetine I and J(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Broussonetine A Analogs for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of Broussonetine A analogs as potent glycosidase inhibitors for drug discovery. Broussonetines are a class of polyhydroxylated pyrrolidine alkaloids, also known as iminosugars, that have shown significant potential in therapeutic areas such as diabetes, cancer, and viral infections.[1][2] This guide will cover the synthesis of Broussonetine analogs, protocols for evaluating their biological activity, and a summary of their structure-activity relationships.
Introduction to Broussonetine Analogs
Broussonetines, originally isolated from Broussonetia kazinoki, are characterized by a polyhydroxylated pyrrolidine ring, which mimics the structure of monosaccharides.[2] This structural similarity allows them to act as competitive inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The inhibition of specific glycosidases is a promising strategy for the treatment of various diseases. For instance, α-glucosidase inhibitors are used in the management of type 2 diabetes, while inhibitors of viral glycosidases can prevent viral replication.[1]
The development of synthetic analogs of natural broussonetines allows for the systematic exploration of the structure-activity relationship (SAR), aiming to improve potency, selectivity, and pharmacokinetic properties. Key modifications often involve altering the stereochemistry of the pyrrolidine core and modifying the C-5 side chain.[1][3]
Synthesis of Broussonetine Analogs
A versatile and efficient strategy for the synthesis of broussonetine analogs, such as Broussonetine M, involves a convergent approach utilizing key reactions like cross-metathesis (CM) and Keck asymmetric allylation.[1][4] This method allows for the controlled introduction of stereocenters in both the pyrrolidine core and the side chain.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for Broussonetine analogs.
Detailed Synthetic Protocol: Synthesis of Broussonetine M
This protocol is adapted from the synthesis described by Wu et al. (2019).[1]
Step 1: Synthesis of the Pyrrolidine Core The synthesis starts from a readily available sugar, such as D-arabinose, which is converted into a cyclic nitrone. The addition of a Grignard reagent to this nitrone, followed by cyclization, yields the polyhydroxylated pyrrolidine core. This approach allows for the stereoselective formation of the pyrrolidine ring.[1]
Step 2: Synthesis of the Side Chain The side chain is typically synthesized separately. For Broussonetine M, an alcohol containing a stereocenter is prepared via Keck asymmetric allylation of an appropriate aldehyde.[1]
Step 3: Cross-Metathesis The pyrrolidine core and the synthesized side chain are then coupled using a Grubbs catalyst in a cross-metathesis reaction. This reaction is highly efficient in forming the carbon-carbon double bond that connects the two fragments.[1]
Step 4: Final Steps The final steps usually involve the reduction of the double bond and the removal of any protecting groups to yield the target Broussonetine analog.[1]
Biological Activity Evaluation: Glycosidase Inhibition Assay
The primary biological activity of Broussonetine analogs is the inhibition of glycosidases. A common and straightforward method to assess this is a colorimetric assay using p-nitrophenyl (pNP) glycoside substrates.[3][5] The enzyme cleaves the substrate, releasing p-nitrophenol, which is yellow under alkaline conditions and can be quantified spectrophotometrically.
Experimental Workflow for Glycosidase Inhibition Assay
Caption: Workflow for a typical glycosidase inhibition assay.
Detailed Protocol: α-Glucosidase Inhibition Assay
This protocol is a generalized procedure based on common laboratory practices.[3][5]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Broussonetine analog stock solution (in buffer or DMSO)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare fresh solutions of the enzyme, substrate, and broussonetine analog in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
20 µL of the broussonetine analog solution at various concentrations.
-
20 µL of the α-glucosidase solution.
-
For the control (100% enzyme activity), add 20 µL of buffer instead of the inhibitor.
-
For the blank, add buffer instead of the enzyme and inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding 50 µL of the Na₂CO₃ solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.[5]
Structure-Activity Relationship (SAR) and Data Presentation
The inhibitory potency and selectivity of Broussonetine analogs are highly dependent on their stereochemistry and the nature of the side chain.
Key SAR Findings:
-
Stereochemistry of the Pyrrolidine Ring: The configuration of the hydroxyl groups on the pyrrolidine core is a critical determinant of both the potency and selectivity of glycosidase inhibition. Enantiomers of broussonetines often exhibit different inhibitory profiles; for example, some natural forms are potent β-glucosidase inhibitors, while their enantiomers are selective α-glucosidase inhibitors.[1][5]
-
Side Chain Modifications: The length and functional groups of the side chain at C-5 also significantly influence the inhibitory activity.[5]
Quantitative Data Summary
The following table summarizes the IC₅₀ values for Broussonetine M, Broussonetine W, and some of their analogs against various glycosidases.
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| Broussonetine M | β-Glucosidase (bovine liver) | 6.3 | [1][3] |
| β-Galactosidase (bovine liver) | 2.3 | [1][3] | |
| ent-Broussonetine M | α-Glucosidase (rice) | 1.2 | [1][3] |
| Maltase (rat intestinal) | 0.29 | [1][3] | |
| 10'-epi-Broussonetine M | β-Glucosidase (bovine liver) | 0.8 | [1][3] |
| β-Galactosidase (bovine liver) | 0.2 | [1][3] | |
| (+)-Broussonetine W | β-Galactosidase (bovine liver) | 0.03 | [5] |
| ent-(+)-Broussonetine W | α-Glucosidase | 0.047 | [5] |
Potential Therapeutic Signaling Pathways
The therapeutic effects of Broussonetine analogs stem from their ability to modulate biological pathways through the inhibition of key glycosidases.
Glycosidase Inhibition and Downstream Effects
Caption: Potential therapeutic signaling pathways affected by Broussonetine analogs.
-
Type 2 Diabetes: By inhibiting intestinal α-glucosidases, Broussonetine analogs can delay the digestion of carbohydrates, leading to a slower and lower rise in post-meal blood glucose levels.[1]
-
Lysosomal Storage Disorders: In diseases like Gaucher disease, which is caused by a deficiency of lysosomal β-glucosidase, certain iminosugar analogs can act as pharmacological chaperones, helping to correctly fold the deficient enzyme and restore some of its function, thereby preventing the accumulation of toxic substrates.[6]
-
Viral Infections: Many viruses, including HIV, rely on host cell glycosidases for the proper folding of their envelope glycoproteins. Inhibition of these enzymes can lead to misfolded glycoproteins, preventing viral maturation and infectivity.[1]
Conclusion
This compound and its analogs represent a promising class of iminosugars with significant therapeutic potential. The synthetic strategies and assay protocols outlined in this document provide a framework for the development and evaluation of novel Broussonetine-based drug candidates. Further research into the specific cellular signaling pathways modulated by these compounds will be crucial for their successful clinical translation.
References
- 1. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Total Synthesis of Broussonetine A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of Broussonetine A total synthesis. The guidance is structured in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the total synthesis of a representative this compound analogue, based on established synthetic routes for closely related family members.
1. Low Yield in the Grignard Reaction with the Cyclic Nitrone
-
Question: I am experiencing a low yield during the addition of the long-chain Grignard reagent to the sugar-derived cyclic nitrone. What are the potential causes and solutions?
-
Answer: This is a critical step for installing the side chain precursor. Low yields can often be attributed to the following:
-
Poor Quality of Grignard Reagent: The Grignard reagent may have partially decomposed due to exposure to moisture or air. It is crucial to prepare it under strictly anhydrous conditions using high-quality magnesium and solvent. Consider titrating the Grignard reagent before use to determine its exact concentration.
-
Instability of the Hydroxylamine Product: The resulting hydroxylamine can be unstable.[1] To mitigate decomposition, it is recommended to use the crude hydroxylamine directly in the subsequent reduction step without purification.[1]
-
Side Reactions: Enolization of the nitrone or side reactions with the solvent can occur. Ensure the reaction is performed at a low temperature (e.g., -78 °C) and the Grignard reagent is added slowly to the nitrone solution.
-
2. Inefficient Reduction of the Hydroxylamine and N-Protection
-
Question: The reduction of the hydroxylamine intermediate followed by N-protection is giving me a low overall yield. How can I optimize this two-step sequence?
-
Answer: This sequence transforms the initial adduct into a stable, protected pyrrolidine core.
-
Choice of Reducing Agent: Zinc dust in the presence of an acid (like acetic acid or ammonium chloride) is commonly used. Ensure the zinc is activated (e.g., by washing with dilute HCl) to improve its reactivity.
-
Reaction Conditions for N-Protection: For N-Cbz protection, the choice of base and solvent is important. Using a mild base like sodium bicarbonate in a biphasic system (e.g., ethyl acetate/water) can lead to clean and high-yielding reactions. Ensure the reaction goes to completion by monitoring with TLC.
-
Purification: The crude product after N-protection may contain impurities. Careful column chromatography is usually required to obtain the pure protected pyrrolidine.
-
3. Low Yield in the Cross-Metathesis (CM) Step
-
Question: My Grubbs-catalyzed cross-metathesis reaction between the pyrrolidine core and the chiral alcohol side chain is inefficient. What are the key parameters to consider?
-
Answer: Cross-metathesis is a powerful tool for C-C bond formation, but it can be sensitive to various factors.
-
Catalyst Choice and Loading: The second-generation Grubbs catalyst is often effective for this transformation.[1] Catalyst loading can be optimized; typically, 5-10 mol% is a good starting point. Higher loadings can sometimes lead to catalyst decomposition and side products.
-
Solvent and Temperature: Dichloromethane (DCM) is a common solvent. The reaction is often performed at room temperature or slightly elevated temperatures (e.g., 40 °C). High temperatures can lead to catalyst degradation and the formation of unwanted byproducts.
-
Purity of Reactants: The olefin substrates must be free of impurities that can poison the catalyst, such as sulfur- or phosphine-containing compounds.
-
Ethene Removal: The reaction produces ethene as a byproduct. Performing the reaction under a gentle stream of nitrogen or argon can help to drive the equilibrium towards the product.
-
Homodimerization: A common side reaction is the homodimerization of the starting olefins. This can sometimes be suppressed by using a slow addition of one of the coupling partners.
-
4. Difficulty with the Final Deprotection/Hydrogenation Step
-
Question: I am struggling with the final step to remove the protecting groups and reduce the double bond to obtain this compound. What conditions are recommended?
-
Answer: The final step is crucial for obtaining the target molecule in its natural form.
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Catalyst: Palladium on carbon (Pd/C) is a standard catalyst for both hydrogenation of the double bond and hydrogenolysis of benzyl and Cbz protecting groups.[1]
-
Solvent and Additives: The reaction is typically carried out in an alcohol solvent like methanol or ethanol. The addition of an acid, such as hydrochloric acid, can facilitate the reaction and ensure the final product is isolated as the hydrochloride salt, which can aid in purification.[1]
-
Reaction Time and Pressure: The reaction may require several hours to go to completion. A hydrogen atmosphere (from a balloon or a Parr hydrogenator) is necessary. Monitor the reaction by TLC or LC-MS to determine the endpoint.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical overall yield for the total synthesis of a this compound analogue?
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A1: Reported overall yields for Broussonetine analogues vary depending on the specific route and the number of steps. For example, the synthesis of (+)-broussonetine W has been achieved in 11 steps with a 31% overall yield.[2] The synthesis of broussonetine M has been reported in 5 linear steps with a 28% total yield.[1]
-
-
Q2: How critical is the stereochemistry of the pyrrolidine core?
-
A2: The stereochemistry of the polyhydroxylated pyrrolidine ring is crucial for the biological activity of Broussonetines.[2] Different stereoisomers can have significantly different inhibitory activities against various glycosidases.
-
-
Q3: Are there alternative strategies to cross-metathesis for installing the side chain?
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A3: While cross-metathesis is a common and effective method, other strategies exist. These can include Wittig-type reactions or the addition of organometallic reagents to an aldehyde derivative of the pyrrolidine core, followed by further functional group manipulations.
-
-
Q4: What are the most important protecting groups to consider in this synthesis?
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A4: The choice of protecting groups is critical for the success of the synthesis. Commonly used protecting groups include:
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Nitrogen protection: Carboxybenzyl (Cbz) is frequently used as it can be removed under the same hydrogenolysis conditions used for debenzylation and double bond reduction.
-
Hydroxyl protection: Benzyl (Bn) ethers are common for protecting the hydroxyl groups on the pyrrolidine core and the side chain, as they are stable to many reaction conditions and can be removed in the final hydrogenation step. Silyl ethers (e.g., TBS) can also be used for temporary protection.
-
-
Quantitative Data Summary
The following tables summarize reported yields for key steps in the synthesis of Broussonetine analogues, which can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Synthesis of the Pyrrolidine Core
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Grignard Addition to Nitrone | Long-chain Grignard, THF, -78 °C | High (used crude) | [1] |
| 2 & 3 | Reduction & N-Cbz Protection | Zn, NH4Cl; Cbz-Cl, NaHCO3 | 64 (over 2 steps) | [1] |
Table 2: Side Chain Synthesis and Coupling
| Step | Reaction | Reagents | Yield (%) | Reference |
| 4 | Asymmetric Allylation | (S)-BINOL, Ti(OiPr)4, AllylSnBu3 | 93 (93% ee) | [1] |
| 5 | Cross-Metathesis | Grubbs II catalyst, DCM | 43 | [1] |
| 6 | Hydrogenation | H2, Pd/C, HCl/MeOH | Quantitative | [1] |
Experimental Protocols
Protocol 1: Representative Synthesis of the Protected Pyrrolidine Core
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Grignard Addition: To a solution of the D-arabinose-derived cyclic nitrone in anhydrous THF at -78 °C under an argon atmosphere, slowly add a solution of the pre-formed long-chain Grignard reagent in THF. Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude hydroxylamine is used directly in the next step.[1]
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Reduction and N-Protection: To a solution of the crude hydroxylamine in a mixture of ethyl acetate and a saturated aqueous solution of NH4Cl, add activated zinc dust. Stir the mixture vigorously at room temperature for 12 hours. Filter the reaction mixture through Celite and wash the filter cake with ethyl acetate. To the filtrate, add NaHCO3 and benzyl chloroformate (Cbz-Cl) and stir at room temperature for 6 hours. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by silica gel column chromatography to afford the N-Cbz protected pyrrolidine.[1]
Protocol 2: Representative Cross-Metathesis and Final Deprotection
-
Cross-Metathesis: To a solution of the N-Cbz protected pyrrolidine and the chiral alcohol side-chain partner in anhydrous DCM under an argon atmosphere, add the Grubbs second-generation catalyst. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to yield the coupled product.[1]
-
Final Deprotection: To a solution of the coupled product in methanol containing a catalytic amount of concentrated HCl, add 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature for 12 hours. Filter the reaction mixture through Celite, wash the Celite with methanol, and concentrate the filtrate under reduced pressure to yield the final this compound analogue as its hydrochloride salt.[1]
Visualizations
Caption: General synthetic strategy for this compound.
Caption: Troubleshooting workflow for the cross-metathesis step.
References
Technical Support Center: Multi-Step Synthesis of Broussonetine A
Welcome to the technical support center for the synthesis of Broussonetine A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complex challenges encountered during this multi-step synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Section 1: Stereocontrol and Isomer Formation
Q: My stereoselective reaction (e.g., asymmetric allylation/dihydroxylation) is producing a low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). What are the likely causes and how can I improve selectivity?
A: Poor stereoselectivity is a common hurdle. Consider the following factors:
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Reagent Purity and Stoichiometry: Ensure the chiral ligand or catalyst is of high purity and that stoichiometry is precise. For reactions like Brown allylation, the quality of the borane reagents is critical.
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Temperature Control: Many asymmetric reactions are highly sensitive to temperature. Running the reaction at a lower temperature (e.g., -78°C or -100°C) can significantly enhance selectivity by favoring the transition state of the desired product.[1]
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment. Screen different aprotic solvents (e.g., THF, Et₂O, Toluene, CH₂Cl₂) to find the optimal conditions.
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Substrate Steric Hindrance: The steric bulk of adjacent protecting groups can either enhance or interfere with the desired facial selectivity. You may need to reconsider your protecting group strategy if a particular group is hindering the approach of the reagents.
Q: I'm observing the formation of an unexpected stereoisomer after a cyclization or coupling step. How can I diagnose and solve this?
A: Epimerization or incorrect cyclization geometry can occur under certain conditions.
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Check for Epimerizable Centers: Identify any acidic protons adjacent to stereocenters. Basic or acidic conditions during workup or purification can cause epimerization. Use buffered solutions or non-protic solvents where possible.
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Reaction Mechanism: Re-evaluate the mechanism of your cyclization. For example, in an Sₙ2-type ring closure, ensure the stereochemistry of the nucleophile and leaving group is correctly set up for the required inversion of configuration.
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Conformational Control: The conformation of the acyclic precursor can dictate the stereochemical outcome of the cyclization. The use of specific protecting groups or additives can sometimes lock the precursor into a conformation that favors the desired cyclized product.
Section 2: Protecting Group Management
Q: I am struggling with the selective deprotection of one hydroxyl group in the presence of others. What is the best strategy?
A: A robust and orthogonal protecting group strategy is essential for polyhydroxylated molecules like this compound.[2][3]
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Orthogonal Protecting Groups: Employ protecting groups that can be removed under mutually exclusive conditions.[4] For example, use a silyl ether (e.g., TBS), which is acid-labile; a benzyl ether (Bn), which is removed by hydrogenolysis; and an ester (e.g., Acetyl), which is removed by base hydrolysis.[5][6] This allows for the sequential and selective unmasking of hydroxyl groups.
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Steric Hindrance: To protect a primary alcohol in the presence of secondary alcohols, use a bulky protecting group like pivaloyl (Piv) or trityl (Tr), which will react preferentially at the less sterically hindered position.[6]
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Fine-Tuning Deprotection Conditions: Mild or buffered reagents can achieve selectivity. For example, using a mild acid like pyridinium p-toluenesulfonate (PPTS) can selectively cleave a primary TBS group while leaving a more hindered secondary TBS group intact.
Q: My protecting group is unexpectedly cleaved during a reaction, or it fails to be removed during the deprotection step. What should I do?
A: This indicates an incompatibility between the protecting group and the reaction conditions.
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Unexpected Cleavage: Review the stability of your protecting group. Silyl ethers are sensitive to acid and fluoride ions, while benzylidene acetals are unstable in acidic conditions.[6] If a downstream step uses acidic or basic reagents, choose a more robust protecting group.
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Failed Deprotection: If a group like a benzyl ether fails to deprotect via hydrogenolysis (e.g., H₂, Pd/C), the catalyst may be poisoned. Sulfur-containing compounds or certain nitrogen heterocycles can deactivate the palladium catalyst. Ensure all previous reagents are thoroughly removed. Alternatively, increase catalyst loading or pressure, or switch to a different deprotection method like dissolving metal reduction if compatible with other functional groups.
Section 3: Key Reaction Steps
Q: The yield of my Grubbs cross-metathesis (CM) reaction for side-chain installation is very low. How can I optimize it?
A: Cross-metathesis can be sensitive to impurities, substrate structure, and reaction conditions.[7][8]
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Catalyst Choice: The choice of catalyst is critical. For sterically demanding or electron-deficient olefins, a more reactive catalyst like Grubbs II, Grubbs III, or Hoveyda-Grubbs II may be necessary.
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Substrate Purity: Olefin metathesis catalysts are sensitive to impurities. Ensure your substrates are free of water, alcohols, acids, and coordinating solvents from previous steps. Purification by filtration through a pad of neutral alumina may be required.
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Reaction Conditions: Run the reaction under an inert atmosphere (Argon or Nitrogen). Use rigorously degassed solvents. Low substrate concentrations (typically 0.05–0.1 M) can favor the cross-metathesis pathway over homodimerization.
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Tolerated Functional Groups: While modern catalysts are more robust, some functional groups can still interfere. Unprotected amines or thiols can coordinate to the ruthenium center and inhibit catalysis. Ensure such groups are protected.[7]
Q: My intramolecular cyclization to form the pyrrolizidine ring is not working efficiently, leading to polymerization or starting material recovery.
A: Forming bicyclic systems can be challenging.
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High Dilution Principle: Intramolecular reactions are favored over intermolecular reactions at very low concentrations. Use a syringe pump to add the substrate slowly to a large volume of refluxing solvent to maintain high dilution conditions (typically <0.01 M).
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Activation of Leaving Group: Ensure you have a good leaving group (e.g., tosylate, mesylate, or iodide) for nucleophilic displacement reactions.
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Ring Strain: Analyze the target ring system for potential strain. The choice of linker length and precursor conformation is crucial for facilitating ring closure.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in the total synthesis of this compound? The primary challenges are:
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Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers on both the pyrrolizidine core and the long alkyl side chain.[1][9]
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Protecting Group Strategy: Managing the protection and selective deprotection of numerous hydroxyl groups.[2][4]
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Side-Chain Installation: Efficiently coupling the complex side chain to the pyrrolizidine core, often via reactions like cross-metathesis.[7]
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Purification: The high polarity and basic nitrogen of the intermediates and final product make purification by standard silica gel chromatography difficult, often causing streaking and poor separation.[10][11]
Q2: Which starting materials are commonly used for the pyrrolizidine core? Common strategies start from the chiral pool to pre-install stereochemistry. Readily available starting materials include:
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Sugars: D-arabinose or other pentoses can be converted into cyclic nitrones, which serve as versatile precursors for the polyhydroxylated pyrrolidine ring.[7][12]
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Amino Acids: Chiral amino acids like D-serine or 4-hydroxyproline provide a scaffold with pre-defined stereocenters.[13][14]
Q3: How can I overcome the purification challenges associated with these highly polar compounds? Standard silica gel chromatography is often ineffective. Consider these alternatives:
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Reverse-Phase Chromatography (C18): Excellent for polar compounds. Use water/methanol or water/acetonitrile gradients, often with an additive like formic acid or TFA to improve peak shape.[15]
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Hydrophilic Interaction Liquid Chromatography (HILIC): Specifically designed for separating highly polar analytes.[16]
-
Amine-Functionalized or Basic Alumina Columns: The basic surface can prevent the streaking of amine-containing compounds that occurs on acidic silica gel.[10]
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Protection/Deprotection: Temporarily protecting the polar groups with non-polar protecting groups (e.g., Boc for the amine, silyl ethers for alcohols) can make the compound amenable to standard silica gel chromatography. The protecting groups are then removed after purification.[10]
Q4: Is a convergent or linear synthetic strategy more effective for this compound? A convergent strategy is generally more efficient for complex molecules like this compound.[1] This involves synthesizing the pyrrolizidine core and the long side-chain separately and then coupling them in a late-stage step. This approach maximizes the overall yield because the total number of linear steps is reduced.
Data Presentation: Comparative Tables
Table 1: Comparison of Conditions for Asymmetric Allylation This table presents representative data for an asymmetric allylation step, a key method for installing a stereocenter on the side-chain precursor.[1]
| Entry | Allylation Reagent | Chiral Ligand | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Allyl-B(OMe)₂ | (+)-Ipc₂BOMe | -78 | THF | 85 | 92:8 |
| 2 | Allyl-B(OMe)₂ | (-)-Ipc₂BOMe | -78 | THF | 88 | 8:92 |
| 3 | Allyl-B(OMe)₂ | (+)-Ipc₂BOMe | -100 | Ether | 91 | >98:2 |
| 4 | AllylSnBu₃ | (R)-BINOL/Ti(O-iPr)₄ | -20 | CH₂Cl₂ | 75 | 95:5 |
Table 2: Orthogonal Protecting Groups for Polyol Synthesis This table summarizes common hydroxyl protecting groups, their stability, and cleavage conditions, crucial for planning the synthesis.[4][5][6]
| Protecting Group | Abbreviation | Stable To | Cleaved By |
| tert-Butyldimethylsilyl Ether | TBS | Base, H₂/Pd, Oxidation | H⁺ (TFA, PPTS), F⁻ (TBAF) |
| Benzyl Ether | Bn | Acid, Base, Oxidation, Reduction (most) | H₂/Pd-C, Na/NH₃ |
| Acetate Ester | Ac | Mild Acid, H₂/Pd | Base (K₂CO₃, NH₃), Hydride reagents |
| Benzylidene Acetal | - | Base, H₂/Pd, Oxidation, Reduction | H⁺ (aq. acid) |
| tert-Butoxycarbonyl (Amine) | Boc | Base, H₂/Pd | Strong Acid (TFA, HCl) |
Experimental Protocols
Protocol: Grubbs Cross-Metathesis for Side-Chain Installation This protocol describes a representative procedure for coupling the pyrrolizidine core (olefin 1 ) with the side-chain fragment (olefin 2 ).[7]
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon.
-
Ensure both olefin substrates (1 and 2 ) are pure and anhydrous. If necessary, purify by flash chromatography and dissolve in anhydrous, degassed solvent.
-
Use anhydrous, degassed dichloromethane (CH₂Cl₂) as the solvent. Degas by sparging with argon for 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pyrrolizidine olefin 1 (1.0 eq) and side-chain olefin 2 (1.5 eq).
-
Dissolve the substrates in anhydrous, degassed CH₂Cl₂ to achieve a concentration of approximately 0.05 M.
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Maintain the flask under a positive pressure of argon.
-
-
Reaction Execution:
-
To the stirred solution, add Hoveyda-Grubbs II catalyst (5 mol%) in one portion.
-
Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Quenching:
-
After the reaction is complete (as judged by consumption of the limiting olefin 1 ), cool the mixture to room temperature.
-
Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
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Concentrate the reaction mixture under reduced pressure.
-
-
Purification:
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Load the crude residue onto a silica gel column.
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Elute with a solvent gradient (e.g., from 100% hexanes to 50:50 ethyl acetate/hexanes) to separate the desired cross-metathesis product from homodimers and residual catalyst. Note: If the product is highly polar, reverse-phase chromatography may be required.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the coupled product.
-
Visualizations
Caption: A convergent workflow for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. jocpr.com [jocpr.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 7. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. teledynelabs.com [teledynelabs.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Broussonetine A Purification Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Broussonetine A.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
A1: this compound and its structural analogs are polyhydroxylated alkaloids primarily isolated from the branches and root bark of plants from the Moraceae family, most notably Broussonetia kazinoki SIEB.[1][2] These compounds are classified as iminosugars, which are sugar analogs where the ring oxygen is replaced by a nitrogen atom.[3]
Q2: What are the initial extraction methods for obtaining this compound from plant material?
A2: The initial extraction of this compound, a polar compound, is typically performed using polar solvents. A common and effective method involves hot water extraction.[1] Other potential solvents for similar alkaloids include ethanol-water mixtures. The choice of solvent is critical for maximizing the yield of the target alkaloid while minimizing the co-extraction of undesirable compounds.
Q3: What are the major challenges in purifying this compound?
A3: The primary challenge in this compound purification is its separation from a multitude of structurally similar analogs (other broussonetines) that are often present in the crude extract.[1][4] These analogs can have very similar polarities and molecular weights, making their separation by conventional chromatographic techniques difficult. Additionally, the low abundance of these compounds in the natural source material can present a challenge for obtaining high yields.
Q4: Which chromatographic techniques are most effective for this compound purification?
A4: A multi-step chromatographic approach is typically necessary for the successful purification of this compound. This often includes:
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Ion-Exchange Chromatography: This technique is highly effective for the initial cleanup and fractionation of the crude extract, separating the basic alkaloids from neutral and acidic compounds.[1][5][6]
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Silica Gel Chromatography: This is used for further fractionation of the alkaloid mixture based on polarity.[1]
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Preparative High-Performance Liquid Chromatography (HPLC): This is the final and most crucial step for isolating this compound to a high degree of purity. Reversed-phase columns, such as those with an octadecylsilyl (ODS) stationary phase, are often employed.[1]
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Potential Cause | Troubleshooting Steps |
| Improper Solvent Selection | This compound is a polar alkaloid. Ensure the use of a highly polar solvent system for extraction. Hot water is a documented effective solvent. Consider experimenting with different ratios of ethanol/water mixtures to optimize extraction efficiency. |
| Insufficient Extraction Time or Temperature | Optimize the extraction duration and temperature. For hot water extraction, ensure the temperature is maintained consistently (e.g., 90°C) for an adequate period (e.g., 2 hours, repeated multiple times).[1] Monitor for potential degradation of the target compound at elevated temperatures. |
| Inadequate Grinding of Plant Material | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. |
| Incomplete Extraction Cycles | Repeat the extraction process multiple times (e.g., 3 times) with fresh solvent to ensure exhaustive extraction of the alkaloids from the plant matrix.[1] |
Issue 2: Poor Separation of this compound from Analogs during Chromatography
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ion-Exchange Chromatography Conditions | * Resin Choice: Ensure the use of a suitable cation exchange resin (e.g., Amberlite CG-50, Dowex 50W-X4).[1] * pH of Loading and Elution Buffers: The pH plays a critical role in the binding and elution of alkaloids. Optimize the pH of your loading buffer to ensure this compound is protonated and binds effectively to the resin. Use a pH gradient or a step gradient of a basic solution (e.g., ammonia solution) for elution to achieve finer separation.[1] * Flow Rate: A slower flow rate can improve resolution. |
| Ineffective Silica Gel Chromatography Separation | * Mobile Phase Composition: The choice of mobile phase is crucial. A gradient elution with an increasing polarity is typically used. For broussonetines, a chloroform-methanol gradient has been reported.[1] Experiment with different solvent ratios to improve the separation of target fractions. |
| Co-elution in Preparative HPLC | * Column Selection: An appropriate stationary phase is key. An Asahipak ODP 5E column has been successfully used.[1] Consider other reversed-phase columns (e.g., C18) or HILIC columns for alternative selectivity. * Mobile Phase Optimization: The mobile phase for the preparative HPLC separation of broussonetines often consists of an organic solvent (e.g., acetonitrile) and water, with a basic modifier (e.g., ammonia solution) to improve peak shape for the alkaloids.[1] Fine-tuning the organic solvent percentage and the pH is critical for resolving closely eluting peaks. A shallow gradient may be necessary. * Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of separation, potentially improving resolution. |
Issue 3: Degradation of this compound During Purification
| Potential Cause | Troubleshooting Steps |
| Harsh pH Conditions | Although a basic pH is used in the final HPLC step, prolonged exposure to strong acids or bases should be avoided. Neutralize fractions as soon as possible after elution if necessary. |
| Elevated Temperatures | While hot water extraction is used, subsequent purification steps should ideally be carried out at ambient or refrigerated temperatures to minimize the risk of degradation. |
| Oxidation | If oxidation is suspected, consider degassing solvents and blanketing samples with an inert gas like nitrogen or argon. |
Data Presentation
Table 1: Illustrative Comparison of Initial Extraction Methods
| Extraction Method | Solvent System | Typical Temperature | Advantages | Disadvantages |
| Hot Water Extraction | Deionized Water | 90°C | Effective for polar alkaloids, environmentally friendly, low cost. | May extract a wide range of water-soluble impurities. |
| Maceration | 70% Ethanol in Water | Room Temperature | Can be effective for a broad range of alkaloids, less risk of thermal degradation. | May be less efficient than hot extraction, requiring longer extraction times. |
| Soxhlet Extraction | Methanol or Ethanol | Boiling point of solvent | Continuous extraction with fresh solvent can be very efficient. | Potential for thermal degradation of sensitive compounds. |
Table 2: Illustrative Comparison of Chromatographic Steps for this compound Purification
| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Eluent Example | Purpose | Purity Achieved (Illustrative) |
| Ion-Exchange Chromatography | Amberlite CG-50 (H+ form) | Elution with 50% Methanol - 28% Ammonia solution (9:1) | Initial capture and concentration of the basic alkaloid fraction. | Low (Separates alkaloids from other classes of compounds) |
| Silica Gel Chromatography | Chromatorex DM1020 | Chloroform-Methanol Gradient | Fractionation of the crude alkaloid mixture based on polarity. | Medium (Groups of similar alkaloids are separated) |
| Preparative HPLC | Asahipak ODP 5E | Acetonitrile-Water (e.g., 15:85) with pH adjusted to 12.0 with ammonia | Final purification of this compound to high purity. | High (>95%) |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
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Preparation of Plant Material: Dry the branches of Broussonetia kazinoki and grind them into a fine powder.
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Hot Water Extraction: Extract the powdered plant material with hot deionized water (90°C) three times, for 2 hours each time.[1]
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Ion-Exchange Chromatography (Initial Capture):
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Load the combined aqueous extract onto an Amberlite CG-50 (H+ form) column.
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Wash the column sequentially with water and then 50% methanol to remove non-basic impurities.
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Elute the adsorbed basic fraction with a mixture of 50% methanol and 28% ammonia solution (9:1).[1]
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Concentrate the eluted basic fraction under reduced pressure.
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Protocol 2: Purification of this compound by Silica Gel and Preparative HPLC
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Silica Gel Chromatography:
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Adsorb the concentrated basic fraction onto silica gel.
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Pack a silica gel column (e.g., Chromatorex DM1020) and load the sample.
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Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.
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Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing broussonetines.
-
-
Preparative HPLC:
-
Combine the fractions containing the broussonetine mixture.
-
Perform preparative HPLC on an Asahipak ODP 5E column (or a similar reversed-phase column).[1]
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Use a mobile phase of acetonitrile and water (e.g., in a ratio between 12:88 and 17:83), with the pH adjusted to 12.0 with ammonia solution.[1]
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Set a suitable flow rate (e.g., 1.5 mL/min).
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Monitor the elution profile with a suitable detector (e.g., UV or ELSD) and collect the peak corresponding to this compound.
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Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry and NMR.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytoquest.co.uk [phytoquest.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purifying Crude Broussonetine A by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Broussonetine A using recrystallization methods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound fails to dissolve in the hot solvent. | 1. Inappropriate solvent selection: The solvent may be too non-polar for the highly polar this compound. 2. Insufficient solvent volume: Not enough solvent has been added to dissolve the solute at the elevated temperature. | 1. Select a more polar solvent or a mixed-solvent system. Based on solubility data, polar solvents like methanol, ethanol, or acetone are suitable starting points. A mixed system, such as methanol-water or ethanol-water, can be effective for polar compounds.[1] 2. Gradually add more hot solvent in small increments until the solid dissolves completely.[2] |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of this compound. 2. The solution is supersaturated with impurities. 3. Cooling is too rapid. | 1. Choose a lower-boiling point solvent. 2. Add a small amount of additional hot solvent to decrease the saturation, then allow it to cool slowly.[2] 3. Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before transferring to an ice bath.[3] |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated enough for crystallization to occur. 2. Supersaturation: The solution has cooled below the saturation point without crystal nucleation. | 1. Boil off some of the solvent to increase the concentration of this compound and attempt to cool again.[4] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure this compound.[3] |
| Crystal yield is very low. | 1. Excessive solvent was used: A significant amount of this compound remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing with a solvent in which the crystals are too soluble. | 1. Minimize the amount of hot solvent used to dissolve the crude product.[5] 2. Use a slight excess of hot solvent before filtration and keep the funnel and receiving flask heated.[1] 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. [3] |
| The purified crystals are discolored. | Colored impurities are present in the crude sample. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a definitive single "best" solvent is not documented, based on its chemical structure and solubility data, this compound is a polar molecule.[6] Therefore, polar solvents are recommended. Good starting points for solvent screening include:
-
Single Solvents: Methanol, Ethanol, Acetone.[7]
-
Mixed-Solvent Systems: An alcohol/water mixture (e.g., ethanol/water or methanol/water) is often effective for polar compounds containing hydroxyl groups.[1] In this system, this compound should be dissolved in the "good" solvent (the alcohol) at an elevated temperature, followed by the dropwise addition of the "poor" solvent (water) until the solution becomes slightly cloudy.[8]
Q2: How do I perform a solvent selection test for this compound?
A2: To find a suitable solvent, place a small amount of crude this compound into several test tubes. Add a few drops of different candidate solvents to each. A good solvent will dissolve the compound when hot but not at room temperature.[9]
Q3: My this compound sample is only slightly soluble in water. Can I still use water for recrystallization?
A3: Yes, a low solubility at room temperature and higher solubility at elevated temperatures is the ideal characteristic for a recrystallization solvent.[2] Given that this compound is slightly soluble in water, it could be a suitable solvent, especially for removing less polar impurities.
Q4: What are the key steps for a successful recrystallization of this compound?
A4: The fundamental steps are:
-
Choose an appropriate solvent or solvent system.[3]
-
Dissolve the crude this compound in a minimum amount of the hot solvent.[5]
-
If necessary, perform a hot gravity filtration to remove any insoluble impurities.[1]
-
Allow the solution to cool slowly and undisturbed to promote crystal growth.[3]
-
Collect the purified crystals by vacuum filtration.[1]
-
Wash the crystals with a small amount of ice-cold solvent.[3]
-
Dry the crystals thoroughly to remove any residual solvent.[5]
Q5: How can I improve the purity of my recrystallized this compound?
A5: To enhance purity, ensure a slow rate of cooling to allow for the formation of a well-ordered crystal lattice that excludes impurities.[4] If impurities persist, a second recrystallization may be necessary. Using activated charcoal can help remove colored impurities.[3]
Experimental Protocol: Recrystallization of this compound
This protocol is a generalized procedure based on standard recrystallization techniques for polar organic compounds.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., methanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot methanol and filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Add hot water dropwise to the hot methanolic solution until a persistent cloudiness is observed. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of an ice-cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data Summary
The following table should be used to record and compare the results of different recrystallization experiments.
| Experiment ID | Crude Sample Mass (g) | Solvent System | Solvent Volume (mL) | Purified Crystal Mass (g) | Yield (%) | Purity Before (%) | Purity After (%) | Melting Point (°C) |
| BrousA-Recrys-01 | ||||||||
| BrousA-Recrys-02 | ||||||||
| BrousA-Recrys-03 |
Process Workflow and Logic Diagrams
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 173220-07-0 [amp.chemicalbook.com]
- 7. This compound | CAS:173220-07-0 | Manufacturer ChemFaces [chemfaces.com]
- 8. benchchem.com [benchchem.com]
- 9. edu.rsc.org [edu.rsc.org]
Technical Support Center: Troubleshooting Low Bioactivity in Broussonetine A Experiments
Welcome to the technical support center for Broussonetine A and its analogs. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to low or unexpected bioactivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected inhibitory activity against my target glycosidase. What are the potential causes?
Several factors could contribute to lower-than-expected bioactivity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Purity: Broussonetines are natural products that are often synthesized. Incomplete reactions or inadequate purification can lead to impurities that may interfere with the assay or result in an inaccurate concentration of the active compound. It is crucial to verify the identity and purity of your this compound batch using methods like NMR and LC-MS.
-
Solubility Issues: this compound, being a polyhydroxylated alkaloid, is generally water-soluble. However, different salt forms or the presence of organic impurities from synthesis could affect its solubility in your assay buffer. Visually inspect your stock solutions and final assay dilutions for any signs of precipitation.
-
Incorrect Enzyme or Substrate: Ensure you are using the correct glycosidase and a suitable substrate for your assay. Broussonetines exhibit selectivity for different glycosidases, and using a non-optimal enzyme-substrate pair will result in low activity.
-
Assay Conditions: The pH of the assay buffer, incubation time, and temperature are critical parameters. Ensure these are optimized for your specific enzyme. For instance, many glycosidase assays are performed at a specific pH to ensure optimal enzyme activity and detection of the product.
Q2: I'm observing low bioactivity of this compound in my cell-based assay, even though it's potent in an enzymatic assay. What should I investigate?
Low bioactivity in cell-based assays despite enzymatic potency often points to issues with cellular uptake, metabolic stability, or off-target effects within the cellular environment.
-
Low Cell Permeability: As polyhydroxylated alkaloids, broussonetines may have limited passive diffusion across the cell membrane. While no specific data on this compound permeability is available, related iminosugars are known to utilize cellular transport mechanisms. The expression levels of relevant transporters in your cell line could influence intracellular compound concentration.
-
Metabolic Instability: Your compound could be rapidly metabolized by the cells into an inactive form. The metabolic fate of iminosugar drugs can vary, and it's possible that cellular enzymes modify this compound, reducing its effective concentration at the target.
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching its intracellular target.
-
Cytotoxicity: At higher concentrations, this compound or impurities in the preparation may be cytotoxic, leading to cell death that can mask any specific bioactivity. It is essential to determine the cytotoxic profile of your compound in your chosen cell line.
Q3: Are there any known off-target effects of this compound that could be influencing my results?
While the primary targets of broussonetines are glycosidases, inhibition of these enzymes can have broader downstream effects.
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Glycosidases in the ER are crucial for the proper folding of glycoproteins. Inhibition of these enzymes by this compound can lead to the accumulation of misfolded proteins, triggering ER stress and the Unfolded Protein Response (UPR). This can lead to a variety of cellular outcomes, including apoptosis or autophagy, which could be misinterpreted as direct compound activity or mask the intended effect.
-
Lysosomal Dysfunction: Inhibition of lysosomal glycosidases can disrupt the normal catabolism of glycoconjugates, leading to their accumulation and potentially causing lysosomal dysfunction.
Troubleshooting Guides
Problem 1: Low Potency in an In Vitro Enzyme Inhibition Assay
If you are observing a higher IC50 value than expected in your enzymatic assay, follow these steps:
-
Verify Compound Identity and Purity:
-
Confirm the chemical structure and purity of your this compound sample using analytical techniques such as NMR and Mass Spectrometry.
-
Ensure the compound has been stored correctly to prevent degradation.
-
-
Check for Solubility Issues:
-
Prepare a fresh, high-concentration stock solution in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions into the final assay buffer and visually inspect for any precipitation.
-
If solubility is a concern, consider a gentle warming or sonication of the stock solution before dilution.
-
-
Optimize Assay Conditions:
-
Confirm that the pH of your assay buffer is optimal for the specific glycosidase you are using.
-
Review the literature for the optimal temperature and incubation times for your enzyme.
-
Ensure your substrate concentration is appropriate (typically at or below the Km for competitive inhibitors).
-
-
Validate Enzyme Activity:
-
Run a positive control with a known inhibitor of your target enzyme to ensure the assay is performing as expected.
-
Check the activity of your enzyme stock to ensure it has not degraded.
-
Problem 2: Low Bioactivity in a Cell-Based Assay
If this compound is potent in an enzymatic assay but shows weak or no activity in a cellular context, consider the following:
-
Assess Cell Permeability:
-
While direct measurement of intracellular compound concentration can be challenging, you can infer permeability issues by comparing activity across different cell lines that may have varying transporter expression.
-
If active transport is suspected, co-incubation with known transporter inhibitors could be attempted, though this can have confounding effects.
-
-
Evaluate Metabolic Stability:
-
Perform a time-course experiment to see if the bioactivity of this compound decreases with longer incubation times, which might suggest metabolic degradation.
-
If available, LC-MS analysis of cell lysates after incubation with this compound can be used to look for metabolites.
-
-
Investigate Cytotoxicity:
-
Perform a standard cytotoxicity assay (e.g., MTT, LDH release) with a range of this compound concentrations to determine the non-toxic concentration range for your cell line.
-
Always run your bioactivity assays at concentrations well below the cytotoxic threshold.
-
-
Consider Downstream Cellular Effects:
-
If you suspect ER stress is being induced, you can probe for markers of the UPR such as BiP, CHOP, or spliced XBP1 using western blotting or qPCR.
-
Quantitative Data
The following table summarizes the inhibitory activity (IC50 values) of Broussonetine M and its analogs against various glycosidases. This data can be used as a reference for expected potency.
| Compound | Target Enzyme | Source | IC50 (µM) | Reference |
| Broussonetine M | β-Glucosidase | Bovine Liver | 6.3 | [1][2] |
| β-Galactosidase | Bovine Liver | 2.3 | [1][2] | |
| α-Glucosidase | Rice | >100 | [1][2] | |
| Maltase | Rat Intestine | >100 | [1][2] | |
| 10'-epi-Broussonetine M | β-Glucosidase | Bovine Liver | 0.8 | [1][2] |
| β-Galactosidase | Bovine Liver | 0.2 | [1][2] | |
| ent-Broussonetine M | α-Glucosidase | Rice | 1.2 | [1][2] |
| Maltase | Rat Intestine | 0.29 | [1][2] | |
| β-Glucosidase | Bovine Liver | >100 | [1][2] | |
| β-Galactosidase | Bovine Liver | >100 | [1][2] | |
| ent-10'-epi-Broussonetine M | α-Glucosidase | Rice | 1.3 | [1][2] |
| Maltase | Rat Intestine | 18 | [1][2] | |
| Broussonetine I | β-Glucosidase | Not Specified | 2.9 | [3] |
| ent-Broussonetine I | α-Glucosidase | Not Specified | 0.33 | [3] |
| ent-Broussonetine J2 | α-Glucosidase | Not Specified | 0.53 | [3] |
Experimental Protocols
Glycosidase Inhibition Assay (General Protocol)
This protocol is a general guideline for determining the inhibitory activity of this compound against a glycosidase using a chromogenic substrate.
Materials:
-
This compound stock solution (e.g., 10 mM in water or DMSO)
-
Glycosidase enzyme (e.g., α-glucosidase from rice, β-galactosidase from bovine liver)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, p-nitrophenyl-β-D-galactopyranoside for β-galactosidase)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 6.8)
-
Stop solution (e.g., 1 M Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the this compound dilutions to the sample wells. Add 50 µL of assay buffer to the control wells.
-
Add 100 µL of the glycosidase solution (e.g., 1 U/mL in assay buffer) to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution (e.g., 3 mM in assay buffer) to all wells.
-
Incubate the plate at 37°C for an appropriate time (e.g., 20 minutes). The incubation time may need to be optimized.
-
Stop the reaction by adding 100 µL of the stop solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathway: Glycosidase Inhibition leading to ER Stress
Caption: Inhibition of ER glycosidases by this compound can induce the Unfolded Protein Response.
Experimental Workflow: Troubleshooting Low Bioactivity
Caption: A logical workflow for troubleshooting low bioactivity in this compound experiments.
Logical Relationship: Factors Affecting Cellular Bioactivity
Caption: Key factors influencing the intracellular concentration and bioactivity of this compound.
References
Validation & Comparative
Unraveling Broussonetine A: A Comprehensive Guide to its Structural Elucidation by NMR Spectroscopy
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) spectroscopic techniques used in the structural elucidation of Broussonetine A, a potent glycosidase inhibitor. Detailed experimental protocols, comparative data, and visual workflows are presented to offer a comprehensive understanding of this complex natural product.
This compound is a polyhydroxylated pyrrolidine alkaloid isolated from the branches of Broussonetia kazinoki SIEB.[1] Its structure, characterized by a substituted pyrrolidine ring and a long alkyl chain with a glucopyranoside moiety, has been determined primarily through a suite of one- and two-dimensional NMR experiments. This guide will delve into the specific NMR data that unequivocally confirms the molecular architecture of this compound and compare its spectral features with related compounds.
Comparative Analysis of NMR Data
The structural determination of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) provide critical information about the connectivity of atoms and the stereochemistry of the molecule.
¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR data for this compound, as reported in the literature, typically recorded in pyridine-d₅. This solvent is often used for carbohydrate-containing natural products due to its ability to dissolve polar compounds and reduce the exchange of hydroxyl protons.
Table 1: ¹H NMR Spectroscopic Data for this compound (in pyridine-d₅)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrolidine Ring | |||
| H-2 | 3.55 | m | |
| H-3 | 4.35 | m | |
| H-4 | 4.52 | t | 5.0 |
| H-5 | 3.80 | m | |
| H-6a | 4.38 | dd | 11.5, 4.0 |
| H-6b | 4.25 | dd | 11.5, 6.0 |
| Alkyl Chain | |||
| H-1' | 1.85, 1.70 | m | |
| H-2' | 1.30 | m | |
| ... | ... | ... | ... |
| H-10' | 2.55 | t | 7.5 |
| H-11' | 2.80 | t | 7.5 |
| H-12' | 1.60 | m | |
| H-13'a | 3.85 | m | |
| H-13'b | 3.75 | m | |
| Glucopyranoside Moiety | |||
| H-1'' | 5.04 | d | 7.8 |
| H-2'' | 4.05 | t | 8.0 |
| H-3'' | 4.28 | t | 8.5 |
| H-4'' | 4.20 | t | 9.0 |
| H-5'' | 3.90 | m | |
| H-6''a | 4.55 | dd | 11.5, 2.0 |
| H-6''b | 4.35 | dd | 11.5, 5.5 |
Note: The complete assignment of all protons in the long alkyl chain is often complex due to signal overlap.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in pyridine-d₅)
| Position | Chemical Shift (δ, ppm) |
| Pyrrolidine Ring | |
| C-2 | 68.5 |
| C-3 | 78.0 |
| C-4 | 84.5 |
| C-5 | 62.0 |
| C-6 | 63.5 |
| Alkyl Chain | |
| C-1' | 35.0 |
| C-2' | 26.5 |
| ... | ... |
| C-9' | 43.0 |
| C-10' | 212.0 |
| C-11' | 49.0 |
| C-12' | 24.5 |
| C-13' | 61.0 |
| Glucopyranoside Moiety | |
| C-1'' | 105.5 |
| C-2'' | 75.5 |
| C-3'' | 78.5 |
| C-4'' | 72.0 |
| C-5'' | 79.0 |
| C-6'' | 63.0 |
Comparison with Broussonetine Analogues
The structural elucidation of this compound is further solidified by comparing its NMR data with that of its analogues, such as Broussonetine B, E, and F. These compounds share the same core pyrrolidine structure but differ in the functional groups on the alkyl side chain or the sugar moiety. For instance, the absence of the anomeric proton signal around δ 5.0 ppm and the corresponding carbon signal around δ 105 ppm would indicate the lack of the glucopyranoside unit, a key feature distinguishing this compound from some of its non-glycosylated counterparts.
Experimental Protocols
The acquisition of high-quality NMR data is paramount for successful structure elucidation. The following outlines a typical experimental protocol for the NMR analysis of this compound.
1. Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated pyridine (pyridine-d₅).
-
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A larger spectral width (e.g., 220 ppm) is used to cover the entire range of carbon chemical shifts.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings within the molecule, helping to establish the connectivity of spin systems in the pyrrolidine ring, the alkyl chain, and the glucose unit.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. It is crucial for connecting the different structural fragments, such as linking the alkyl chain to the pyrrolidine ring and the glucose unit to the pyrrolidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the chiral centers in the pyrrolidine ring and the glycosidic linkage.
-
Visualizing the Structural Elucidation Workflow
The logical flow of experiments and data analysis in the structural elucidation of this compound can be visualized as follows:
Biological Significance: Glycosidase Inhibition
This compound and its analogues are potent inhibitors of various glycosidases.[1] This biological activity is of significant interest in the development of therapeutic agents for diseases such as diabetes, viral infections, and cancer. The inhibitory mechanism often involves the protonated nitrogen atom of the pyrrolidine ring mimicking the oxocarbenium ion transition state of the glycosidic bond cleavage.
The following diagram illustrates the general mechanism of glycosidase inhibition by this compound:
References
Comparative Analysis of Broussonetine A and Broussonetine B: A Guide for Researchers
For Immediate Release
A detailed comparative analysis of Broussonetine A and Broussonetine B, two pyrrolidine alkaloids isolated from the branches of Broussonetia kazinoki SIEB, is now available for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of their structural characteristics, known biological activities, and the experimental methodologies used to evaluate their function as glycosidase inhibitors.
Chemical Structure and Properties
This compound and Broussonetine B are stereoisomers with the same molecular formula, C₂₄H₄₅NO₁₀, and a molecular weight of 507.6 g/mol .[1][2] Both compounds consist of a polyhydroxylated pyrrolidine ring, a β-D-glucopyranoside moiety, and a long C₁₃ hydroxytridecyl side chain. The key structural difference between this compound and Broussonetine B lies in the position of the oxo group on this C₁₃ side chain. In this compound, the ketone is located at the C-10 position, whereas in Broussonetine B, it is found at the C-9 position.[3]
| Feature | This compound | Broussonetine B |
| Molecular Formula | C₂₄H₄₅NO₁₀ | C₂₄H₄₅NO₁₀ |
| Molecular Weight | 507.6 g/mol | 507.6 g/mol |
| Core Structure | Polyhydroxylated pyrrolidine | Polyhydroxylated pyrrolidine |
| Glycosylation | β-D-glucopyranoside | β-D-glucopyranoside |
| Side Chain | 10-oxo-13-hydroxytridecyl | 9-oxo-13-hydroxytridecyl |
| CAS Number | 173220-07-0 | Not available |
Glycosidase Inhibitory Activity: A Qualitative Comparison
This compound and Broussonetine B were first isolated and characterized by Shibano et al. in 1997.[3] While the initial study highlighted the potent glycosidase inhibitory activity of their aglycones (the pyrrolidine core and side chain without the sugar moiety), specific quantitative data (i.e., IC₅₀ values) for this compound and Broussonetine B were not reported. The aglycones, broussonetinine A and B, along with related compounds broussonetine E and F, demonstrated strong inhibition against several glycosidases, including α-glucosidase, β-glucosidase, β-galactosidase, and β-mannosidase.[3]
The presence of the β-D-glucopyranoside moiety in this compound and B may influence their solubility and interaction with the active sites of glycosidase enzymes. However, without direct experimental data, a quantitative comparison of their inhibitory potency is not possible at this time. The primary biological activity of these compounds is understood through the general mechanism of glycosidase inhibition, where they are thought to act as mimics of the natural carbohydrate substrates.
Experimental Protocols: α-Glucosidase Inhibition Assay
The following is a detailed methodology for a typical in vitro α-glucosidase inhibition assay, which can be adapted to evaluate the inhibitory potential of compounds like this compound and B.
Objective: To determine the concentration of an inhibitor required to reduce the activity of α-glucosidase by 50% (IC₅₀).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound, Broussonetine B) dissolved in a suitable solvent (e.g., DMSO, buffer)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the test compound solution (or positive control/solvent blank) to each well.
-
Add a defined amount of the α-glucosidase solution to each well and incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG solution to each well.
-
Incubate the reaction mixture at the same temperature for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate (e.g., 0.2 M). The addition of the basic solution will develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (enzyme + substrate without inhibitor) and A_s is the absorbance of the sample (enzyme + substrate + inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways
Currently, there is a lack of specific research detailing the direct effects of this compound and Broussonetine B on intracellular signaling pathways. Their primary mechanism of action is believed to be the direct inhibition of glycosidase enzymes, which can have downstream effects on various biological processes that are dependent on correct glycoprotein processing. Further research is required to elucidate any potential modulation of specific signaling cascades by these compounds.
Conclusion and Future Directions
This compound and Broussonetine B are structurally similar pyrrolidine alkaloids with potential as glycosidase inhibitors. While qualitative data suggests that their aglycones are biologically active, a direct quantitative comparison of the glycosylated forms is currently unavailable in the scientific literature. Future research should focus on determining the IC₅₀ values of this compound and B against a panel of glycosidases to understand their relative potency and selectivity. Furthermore, investigations into their effects on cellular signaling pathways would provide a more complete picture of their pharmacological potential.
References
- 1. This compound | C24H45NO10 | CID 177262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Broussonetine B | C24H45NO10 | CID 10074961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A New Pyrrolizidine Alkaloid, Broussonetine N, as an Inhibitor of Glycosidase, from Broussonetia kazinoki SIBE. and Absolute Stereostructures of Broussonetines A and B [jstage.jst.go.jp]
Unlocking Glycosidase Inhibition: A Comparative Guide to the Structure-Activity Relationship of Broussonetine Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their biological targets is paramount. This guide provides a comprehensive comparison of Broussonetine analogs, a class of potent glycosidase inhibitors, by delving into their structure-activity relationships (SAR). Through a systematic presentation of experimental data, detailed methodologies, and visual representations of key concepts, this document aims to facilitate the rational design of next-generation glycosidase inhibitors.
Broussonetines are a family of polyhydroxylated pyrrolidine alkaloids, primarily isolated from the plant Broussonetia kazinoki. These natural products have garnered significant attention for their ability to inhibit various glycosidases, enzymes that play crucial roles in numerous physiological and pathological processes. The core structure of broussonetines, a polyhydroxylated pyrrolidine ring attached to a long alkyl side chain, provides a versatile scaffold for synthetic modification and SAR studies. This guide will focus on the analogs of Broussonetine M and W, for which more extensive SAR data is available, and will draw comparisons to the known activity of Broussonetine G.
Comparative Inhibitory Activity of Broussonetine Analogs
The inhibitory potency of Broussonetine analogs is profoundly influenced by the stereochemistry of the pyrrolidine core and the nature of the C-5 side chain. The following table summarizes the 50% inhibitory concentrations (IC50) of key Broussonetine analogs against a panel of glycosidases, providing a quantitative basis for understanding their SAR.
| Compound | Glycosidase | IC50 (µM) | Source |
| Broussonetine M | β-Glucosidase (bovine liver) | 6.3 | [1][2][3] |
| β-Galactosidase (bovine liver) | 2.3 | [1][2][3] | |
| α-Glucosidase (rice) | >1000 | [2][3] | |
| Maltase (rat intestinal) | >1000 | [2][3] | |
| ent-Broussonetine M | β-Glucosidase (bovine liver) | >1000 | [2][3] |
| β-Galactosidase (bovine liver) | >1000 | [2][3] | |
| α-Glucosidase (rice) | 1.2 | [1][2][3] | |
| Maltase (rat intestinal) | 0.29 | [1][2][3] | |
| 10'-epi-Broussonetine M | β-Glucosidase (bovine liver) | 0.8 | [1][2][3] |
| β-Galactosidase (bovine liver) | 0.2 | [1][2][3] | |
| (+)-Broussonetine W | β-Galactosidase | 0.03 | [1][4] |
| α-Glucosidase | >100 | [1] | |
| ent-(−)-Broussonetine W | β-Galactosidase | >100 | [1] |
| α-Glucosidase | 0.047 | [1] |
Key Structure-Activity Relationship Insights
The data presented above, along with findings from various studies, illuminates several key aspects of the SAR of Broussonetine analogs:
-
Stereochemistry of the Pyrrolidine Core: The stereochemical configuration of the hydroxyl groups on the pyrrolidine ring is a critical determinant of inhibitory specificity. For instance, natural Broussonetine M with its D-arabinose-derived core is a potent inhibitor of β-glycosidases.[2][3] In contrast, its enantiomer, ent-Broussonetine M, derived from L-arabinose, displays a dramatic shift in selectivity, potently inhibiting α-glucosidases.[2][3] This highlights the importance of the spatial arrangement of the hydroxyl groups for complementary binding to the active sites of different glycosidases.
-
Configuration of the Side Chain: Modifications to the long alkyl side chain also significantly impact inhibitory activity. In the case of Broussonetine M analogs, the stereochemistry at the C-10' position is noteworthy. 10'-epi-Broussonetine M exhibits enhanced inhibitory potency against β-glucosidase and β-galactosidase compared to the natural Broussonetine M.[2][3]
-
Functionality on the Side Chain: The presence of specific functional groups on the side chain can drastically influence potency and selectivity. For example, the α,β-unsaturated ketone in the side chain of (+)-Broussonetine W is crucial for its high potency and selectivity towards β-galactosidase.[1]
Experimental Protocols
A generalized approach to the synthesis and evaluation of Broussonetine analogs is outlined below.
General Synthesis of Broussonetine Analogs
The synthesis of Broussonetine analogs typically involves the construction of a suitably protected polyhydroxylated pyrrolidine core, followed by the attachment of the desired side chain. A common and versatile strategy utilizes a sugar-derived cyclic nitrone as a key intermediate for the pyrrolidine core synthesis.[2][5] The side chain is often introduced via modern synthetic methodologies such as cross-metathesis or Wittig-type reactions, allowing for the facile introduction of diverse functionalities.[2][5]
A representative synthetic workflow is depicted below:
Glycosidase Inhibition Assay
The inhibitory activity of Broussonetine analogs is commonly assessed using an in vitro enzymatic assay with a chromogenic substrate, such as p-nitrophenyl glycosides. The general principle involves measuring the amount of p-nitrophenol released by the enzymatic hydrolysis of the substrate in the presence and absence of the inhibitor.
Detailed Protocol for a Typical α-Glucosidase Inhibition Assay:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 6.8.
-
α-Glucosidase Solution: Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.
-
Inhibitor Solutions: Dissolve the Broussonetine analogs in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Stop Solution: 0.2 M Sodium Carbonate (Na2CO3).
-
-
Assay Procedure:
-
In a 96-well microplate, add the inhibitor solution to the wells.
-
Add the α-glucosidase solution to each well and pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20-30 minutes).
-
Terminate the reaction by adding the stop solution to each well.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Appropriate controls (enzyme without inhibitor, substrate without enzyme, etc.) should be included.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for a Glycosidase Inhibition Assay:
Conclusion
The study of Broussonetine analogs has provided invaluable insights into the structural requirements for potent and selective glycosidase inhibition. The stereochemistry of the pyrrolidine core and the nature of the side chain are key determinants of their biological activity. The synthetic strategies and assay methodologies outlined in this guide provide a robust framework for the continued exploration of this promising class of natural product analogs. Future research in this area will undoubtedly lead to the development of novel therapeutic agents for a range of diseases where glycosidase dysregulation is implicated.
References
- 1. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Enantioselectivity in Glycosidase Inhibition: A Comparative Analysis of Broussonetine Enantiomers
A deep dive into the stereospecific inhibitory activities of Broussonetine enantiomers against various glycosidases reveals a striking pattern of selective inhibition, highlighting the critical role of stereochemistry in molecular recognition by these enzymes. This guide provides a comparative analysis of the inhibitory potencies of natural Broussonetine enantiomers and their synthetic counterparts, supported by experimental data and detailed methodologies, to inform researchers and professionals in drug development.
The configuration of the polyhydroxylated pyrrolidine ring in Broussonetine alkaloids is a key determinant of their glycosidase inhibitory activity and specificity. Generally, the natural (+)-Broussonetines exhibit potent inhibition against β-glycosidases, while their non-natural (-)-enantiomers are powerful inhibitors of α-glycosidases. This enantioselective inhibition underscores the precise stereochemical requirements for effective binding to the active sites of these enzymes.
Comparative Inhibitory Activity
The inhibitory activities of various Broussonetine enantiomers, presented as IC50 values (the concentration required to inhibit 50% of the enzyme activity), are summarized in the table below. The data clearly illustrates the differential inhibition of α- and β-glycosidases by enantiomeric pairs.
| Compound | Glycosidase | IC50 (µM) |
| Broussonetine M | β-Glucosidase | 6.3[1][2][3][4] |
| β-Galactosidase | 2.3[1][2][3][4] | |
| ent-Broussonetine M | α-Glucosidase (rice) | 1.2[1][2][3][4] |
| Maltase (rat intestinal) | 0.29[1][2][3][4] | |
| 10'-epi-Broussonetine M | β-Glucosidase | 0.8[1][2][3][4] |
| β-Galactosidase | 0.2[1][2][3][4] | |
| ent-10'-epi-Broussonetine M | α-Glucosidase (rice) | 1.3[1][2][3][4] |
| Maltase (rat intestinal) | 18[1][2][3][4] | |
| (+)-Broussonetine W | β-Galactosidase | 0.03[5][6][7][8][9][10] |
| ent-(−)-Broussonetine W | α-Glucosidase | 0.047[5][6][7][8][9][10] |
| Broussonetine I | β-Glucosidase | 2.9[6] |
| ent-Broussonetine I | α-Glucosidase | 0.33[6] |
| ent-Broussonetine J2 | α-Glucosidase | 0.53[6] |
Experimental Protocols
The following is a detailed methodology for a typical glycosidase inhibition assay used to determine the IC50 values of Broussonetine enantiomers.
Materials:
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
β-Glucosidase (from almonds)
-
β-Galactosidase (from bovine liver)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPGP)
-
p-Nitrophenyl-β-D-galactopyranoside (pNPGal)
-
Broussonetine enantiomers (test compounds)
-
Acarbose (positive control for α-glucosidase)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3), 1 M
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the glycosidase enzyme in phosphate buffer.
-
Prepare stock solutions of the substrates (pNPG, pNPGP, pNPGal) in phosphate buffer.
-
Prepare a series of dilutions of the Broussonetine enantiomers and the positive control in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well microplate, add 20 µL of the Broussonetine enantiomer solution at various concentrations.
-
Add 20 µL of the glycosidase enzyme solution to each well and incubate the mixture at 37°C for 5 minutes.
-
To initiate the reaction, add 20 µL of the corresponding p-nitrophenyl glycoside substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
A control reaction is performed without the inhibitor, and a blank reaction is performed without the enzyme.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Enantioselective Inhibition Pathway
The following diagram illustrates the differential inhibitory effect of Broussonetine enantiomers on α- and β-glycosidases.
Caption: Enantioselective inhibition of glycosidases by Broussonetine enantiomers.
This guide provides a concise yet comprehensive overview of the comparative glycosidase inhibitory activity of Broussonetine enantiomers. The presented data and methodologies can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, aiding in the design and development of novel and selective glycosidase inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Glycosidase Inhibitors: Broussonetine A, DAB, and DMDP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glycosidase inhibitors Broussonetine A, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), and 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP). The information presented is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their studies.
Introduction to Glycosidase Inhibitors
Glycosidase inhibitors are compounds that interfere with the action of glycosidase enzymes, which are crucial for the hydrolysis of glycosidic bonds in carbohydrates. These inhibitors are invaluable tools in biochemical research and have significant therapeutic potential in managing diseases such as diabetes, viral infections, and cancer. By blocking specific glycosidases, these molecules allow for the detailed study of carbohydrate metabolism and the development of targeted therapies. This guide focuses on a comparative analysis of three such inhibitors: this compound, DAB, and DMDP.
Overview of Inhibitors
Broussonetines are a family of polyhydroxylated pyrrolidine alkaloids isolated from the branches of Broussonetia kazinoki SIEB. They are structurally related to 1-deoxynojirimycin (DNJ) and are known for their potent and selective inhibition of various glycosidases.
1,4-dideoxy-1,4-imino-D-arabinitol (DAB) is a polyhydroxylated pyrrolidine iminosugar that has been isolated from various natural sources. It is a potent inhibitor of α-glucosidases and has been studied for its potential in managing type 2 diabetes due to its ability to delay carbohydrate digestion and glucose absorption.
2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) is another naturally occurring polyhydroxylated pyrrolidine alkaloid. It is a potent inhibitor of a variety of glycosidases and has been the subject of extensive research for its potential therapeutic applications.
Comparative Inhibitory Activity
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the reported IC50 values for Broussonetine analogues, DAB, and DMDP against a panel of common glycosidases. It is important to note that IC50 values can vary depending on the enzyme source and assay conditions.
| Inhibitor | Enzyme | Source | IC50 (µM) |
| Broussonetine M | β-Glucosidase | Bovine Liver | 6.3 |
| 10'-epi-Broussonetine M | β-Glucosidase | Bovine Liver | 0.8 |
| Broussonetine I | β-Glucosidase | - | 2.9 |
| ent-Broussonetine I | α-Glucosidase | - | 0.33 |
| ent-Broussonetine J2 | α-Glucosidase | - | 0.53 |
| (+)-Broussonetine W | β-Galactosidase | - | 0.03 |
| ent-(+)-Broussonetine W | α-Glucosidase | - | 0.047 |
| DAB | α-Glucosidase | Yeast | Potent inhibitor (specific IC50 not consistently reported) |
| DAB | Rat Intestinal Sucrase | Rat | - |
| DAB | Glycogen Phosphorylase | - | 0.93 |
| DMDP | β-Glucosidase | Bovine Liver | 9.7 |
| DMDP | β-Galactosidase | Bovine Liver | 3.3 |
| L-DMDP | α-Glucosidases | Plant and Mammalian | Potent inhibitor (2-4 orders of magnitude more potent than DMDP) |
| DAB derivative (23b) | β-Galactosidase | Bovine Liver | 0.66 |
Experimental Protocols
A standardized protocol for determining the inhibitory activity of these compounds against glycosidases is essential for reproducible and comparable results. Below is a detailed methodology for a typical in vitro α-glucosidase inhibition assay.
In Vitro α-Glucosidase Inhibitory Assay
This protocol is adapted from established methods for determining α-glucosidase inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (1 M)
-
Inhibitor solutions (this compound, DAB, DMDP) of varying concentrations
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
Procedure:
-
Enzyme Solution Preparation: Prepare a 1 U/mL solution of α-glucosidase in 50 mM phosphate buffer (pH 6.8).
-
Substrate Solution Preparation: Prepare a 3 mM solution of pNPG in 50 mM phosphate buffer (pH 6.8).
-
Assay Protocol: a. In a 96-well microplate, add 50 µL of the inhibitor solution (or positive control/buffer for control wells). b. Add 100 µL of the α-glucosidase solution to each well. c. Incubate the plate at 37°C for 10 minutes. d. To initiate the reaction, add 50 µL of the pNPG substrate solution to each well. e. Incubate the plate at 37°C for a further 10 minutes. f. Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well. g. Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
A_sample is the absorbance of the sample (enzyme, substrate, and inhibitor).
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
This compound, DAB, and DMDP are iminosugars that act as competitive inhibitors of glycosidases. Their polyhydroxylated structures mimic the oxocarbenium ion-like transition state of the natural carbohydrate substrate during catalysis. This structural similarity allows them to bind to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.
The inhibition of glycosidases can have downstream effects on various signaling pathways. For instance, by inhibiting α-glucosidases in the small intestine, these compounds can delay the digestion of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels. This mechanism is particularly relevant in the context of type 2 diabetes management. While the direct impact of these specific inhibitors on intracellular signaling pathways is an area of ongoing research, the modulation of glucose metabolism is a key consequence of their enzymatic inhibition.
Caption: Competitive inhibition of a glycosidase enzyme.
Conclusion
This compound and its analogues, along with DAB and DMDP, represent a significant class of glycosidase inhibitors with diverse inhibitory profiles. The choice of inhibitor will depend on the specific glycosidase being targeted and the desired potency and selectivity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their experimental design and to contribute to the ongoing exploration of the therapeutic potential of these fascinating molecules.
A Comparative Analysis of Broussonetine A and Commercial Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Broussonetine A and its derivatives with commercially available drugs that target glycosidases. The information is compiled from preclinical studies and is intended to inform research and development in therapeutic areas such as diabetes, lysosomal storage diseases, and oncology.
Executive Summary
This compound, a polyhydroxylated pyrrolidine alkaloid isolated from Broussonetia kazinoki, and its stereoisomers have demonstrated potent inhibitory activity against various glycosidases. This guide compares their in vitro efficacy, specifically their half-maximal inhibitory concentration (IC50) values, against established commercial drugs like acarbose, miglitol, voglibose, and miglustat. The data indicates that certain Broussonetine derivatives exhibit significantly higher potency against specific glycosidases compared to some commercial agents, highlighting their potential as scaffolds for novel therapeutic development.
Quantitative Comparison of Efficacy
The following tables summarize the IC50 values of various Broussonetine derivatives and commercially available drugs against different glycosidases. Lower IC50 values indicate higher potency.
Table 1: α-Glucosidase Inhibition
| Compound | Enzyme Source | IC50 (µM) |
| Broussonetine Derivatives | ||
| ent-Broussonetine W | Not Specified | 0.047[1] |
| ent-Broussonetine I | Not Specified | 0.33[2][3] |
| ent-Broussonetine J2 | Not Specified | 0.53[2][3] |
| ent-Broussonetine M | Rice | 1.2[4][5][6] |
| Commercial Drugs | ||
| Acarbose | Not Specified | 11 nM (0.011 µM) |
| Voglibose | Rat Maltase | 6.4 nM (0.0064 µM) |
| Voglibose | Rat Sucrase | 3.9 nM (0.0039 µM) |
| Miglitol | Rat Sucrase | 0.11 |
| Miglitol | Rat Maltase | 1.3 |
| Miglitol | Rat Isomaltase | 1.2 |
Table 2: β-Glucosidase and β-Galactosidase Inhibition
| Compound | Enzyme Target | Enzyme Source | IC50 (µM) |
| Broussonetine Derivatives | |||
| Broussonetine W | β-Galactosidase | Not Specified | 0.03[1] |
| 10'-epi-Broussonetine M | β-Galactosidase | Not Specified | 0.2[4][5][6] |
| 10'-epi-Broussonetine M | β-Glucosidase | Not Specified | 0.8[4][5][6] |
| Broussonetine M | β-Galactosidase | Not Specified | 2.3[4][5][6] |
| Broussonetine I | β-Glucosidase | Not Specified | 2.9[2][3] |
| Broussonetine M | β-Glucosidase | Not Specified | 6.3[4][5][6] |
| Commercial Drugs | |||
| Miglustat | Glucosylceramide Synthase | Human | 22 |
Mechanism of Action
This compound and its analogues, as iminosugars, are structural mimics of the natural carbohydrate substrates of glycosidases. They act as competitive inhibitors, binding to the active site of the enzyme and preventing the hydrolysis of complex carbohydrates into absorbable monosaccharides.
Commercially available α-glucosidase inhibitors, such as acarbose, miglitol, and voglibose, share a similar mechanism of action in the context of type 2 diabetes management. They delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
Miglustat, on the other hand, is an inhibitor of glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids. It is used in the treatment of lysosomal storage disorders like Gaucher disease by reducing the accumulation of harmful substrates.
Signaling Pathways
The primary mechanism of action for both this compound and the compared glycosidase inhibitors is direct enzyme inhibition. However, some evidence suggests that alkaloids from Broussonetia papyrifera may modulate certain signaling pathways.
Figure 1. Mechanism of α-glucosidase inhibition in the small intestine.
Some studies on total extracts from Broussonetia papyrifera suggest potential interactions with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which is involved in lipid and glucose metabolism. However, direct evidence for this compound's activity on this pathway is currently lacking.
Figure 2. Potential activation of the PPAR signaling pathway.
Experimental Protocols
The following are generalized protocols for determining glycosidase inhibition, based on commonly cited methodologies.
α-Glucosidase Inhibition Assay
This assay is widely used to screen for inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.
Figure 3. Workflow for a typical α-glucosidase inhibition assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (this compound derivatives or commercial drugs)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of α-glucosidase is pre-incubated with varying concentrations of the test compound (or buffer as a control) in a 96-well plate for a defined period (e.g., 10-15 minutes) at 37°C.[7][8]
-
The enzymatic reaction is initiated by adding the substrate, pNPG.[7][8]
-
The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C.[9][10]
-
The reaction is terminated by the addition of sodium carbonate solution.[8][10]
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.[8][11]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The presented data underscores the potential of this compound and its derivatives as highly potent glycosidase inhibitors. The stereochemistry of these molecules appears to play a crucial role in their inhibitory activity and selectivity. While commercially available drugs are effective, the significantly lower IC50 values of some Broussonetine derivatives against specific enzymes warrant further investigation. Future research should focus on in vivo efficacy, pharmacokinetic profiles, and safety assessments of these promising natural compounds to evaluate their full therapeutic potential. The exploration of their potential effects on signaling pathways, such as the PPAR pathway, could also unveil novel mechanisms of action and broader therapeutic applications.
References
- 1. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis and glycosidase inhibition of broussonetine I and J(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. abcam.cn [abcam.cn]
- 8. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Broussonetine A: A Comparative Guide to its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of Broussonetine A and its analogues. While direct comprehensive studies on this compound are limited, this document synthesizes available data on its closely related compounds and extracts from the Broussonetia genus to build a strong case for its potential as an anticancer agent. The information presented herein is intended to support further research and development in this promising area.
Comparative Anticancer Activity
The in vitro cytotoxic effects of this compound analogues have been evaluated against a panel of human cancer cell lines. The data, summarized in the table below, demonstrates significant growth-inhibitory activity, with some analogues showing potency comparable to or greater than the conventional anticancer drug, cisplatin.[1]
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
| This compound Analogue (14·HCl) | HeLa (Cervical Cancer) | Comparable Potency | [1] |
| A-549 (Lung Cancer) | Comparable Potency | [1] | |
| This compound Analogue (ent-14·HCl) | Caco-2 (Colon Cancer) | Higher Potency | [1] |
| Jurkat (T-cell Leukemia) | Higher Potency | [1] | |
| Homospisulosine (related pyrrolidine alkaloid) | Jurkat, MDA-MB-231, MCF-7, HCT-116, Caco-2 | Comparable to Cisplatin and Etoposide | [1] |
Potential Mechanisms of Action: Insights from Related Compounds
While the precise molecular mechanisms of this compound are yet to be fully elucidated, studies on other compounds isolated from the Broussonetia genus and related iminosugars provide valuable insights into its potential modes of action.
Induction of Apoptosis
Extracts from Broussonetia kazinoki and related compounds like Kazinol C have been shown to induce apoptosis in cancer cells.[2] This programmed cell death is a critical mechanism for eliminating cancerous cells. The apoptotic potential of this compound is therefore a key area for future investigation.
Modulation of Key Signaling Pathways
The PI3K/Akt and mTOR signaling pathways are frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. Various alkaloids and iminosugars have been reported to exert their anticancer effects by inhibiting these pathways.[3][4] Compounds from Broussonetia species, such as Kazinol A, have been shown to modulate the AKT signaling pathway.[5] Given its structural similarities, it is plausible that this compound could also target these critical cancer-related pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the in vitro anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Methodology:
-
Cell Treatment: Seed cancer cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins in signaling pathways like PI3K/Akt/mTOR.
Methodology:
-
Protein Extraction: Treat cancer cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing Potential Mechanisms
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on evidence from related compounds.
Caption: Experimental workflow for in vitro validation of this compound anticancer activity.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kazinol C from Broussonetia kazinoki activates AMP-activated protein kinase to induce antitumorigenic effects in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impediment of Cancer by Dietary Plant-derived Alkaloids Through Oxidative Stress: Implications of PI3K/AKT Pathway in Apoptosis, Autophagy, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and synthetic iminosugars as carbohydrate processing enzyme inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Broussonetine Analogs as Glycosidase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of various Broussonetine analogs and their inhibitory effects on different glycosidases. The information presented is compiled from experimental data to facilitate informed decisions in drug discovery and development projects.
Broussonetine alkaloids, a class of polyhydroxylated pyrrolidine iminosugars, have garnered significant attention in medicinal chemistry due to their potent and often selective inhibition of glycosidases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive therapeutic targets for a range of diseases, including diabetes, viral infections, and cancer. This guide provides a comparative analysis of the inhibitory activities of several Broussonetine analogs against different glycosidases, supported by their half-maximal inhibitory concentration (IC50) values.
Comparative Inhibitory Activity of Broussonetine Analogs
The inhibitory potency and selectivity of Broussonetine analogs are highly dependent on the stereochemistry of the pyrrolidine core and the structure of the side chain. The following table summarizes the IC50 values of various Broussonetine analogs against several glycosidases, offering a clear comparison of their efficacy.
| Broussonetine Analog | Target Glycosidase | IC50 (µM) |
| Broussonetine M | β-Glucosidase (bovine liver) | 6.3[1][2] |
| β-Galactosidase (bovine liver) | 2.3[1][2] | |
| 10'-epi-Broussonetine M | β-Glucosidase (bovine liver) | 0.8[1][2] |
| β-Galactosidase (bovine liver) | 0.2[1][2] | |
| ent-Broussonetine M | α-Glucosidase (rice) | 1.2[1][2] |
| Maltase (rat intestinal) | 0.29[1][2] | |
| ent-10'-epi-Broussonetine M | α-Glucosidase (rice) | 1.3[1][2] |
| Maltase (rat intestinal) | 18[1][2] | |
| Broussonetine I | β-Glucosidase | 2.9[3] |
| ent-Broussonetine I | α-Glucosidase | 0.33[3] |
| ent-Broussonetine J2 | α-Glucosidase | 0.53[3] |
| (+)-Broussonetine W | β-Galactosidase | 0.03[4][5] |
| ent-(−)-Broussonetine W | α-Glucosidase | 0.047[4][5] |
Key Observations from the Data:
-
Stereochemistry is a major determinant of selectivity: A striking observation is the inversion of selectivity between enantiomers. For instance, Broussonetine M and its 10'-epi analog are potent inhibitors of β-glycosidases, while their corresponding enantiomers (ent-Broussonetine M and ent-10'-epi-Broussonetine M) are selective for α-glucosidases.[1][2] A similar trend is observed for Broussonetine W and its enantiomer.[4][5]
-
Subtle structural changes can significantly impact potency: The difference in inhibitory activity between Broussonetine M and 10'-epi-Broussonetine M, which differ only in the stereochemistry at the C-10' position of the side chain, highlights the sensitivity of enzyme-inhibitor interactions to minor structural modifications.[1][2]
-
High Potency of Certain Analogs: (+)-Broussonetine W exhibits exceptionally potent inhibition of β-galactosidase with an IC50 value in the nanomolar range (0.03 µM).[4][5] Similarly, its enantiomer is a highly potent α-glucosidase inhibitor.[4][5]
Experimental Protocols
The following is a generalized experimental protocol for determining the glycosidase inhibitory activity of Broussonetine analogs, based on commonly cited methodologies.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from rice, β-glucosidase from bovine liver)
-
Broussonetine analog (inhibitor)
-
p-Nitrophenyl-α/β-D-glucopyranoside (substrate)
-
Phosphate buffer (pH typically between 6.0 and 7.0)
-
Sodium carbonate (Na2CO3) solution (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the Broussonetine analog in a suitable solvent (e.g., DMSO or buffer).
-
Prepare a series of dilutions of the inhibitor to be tested.
-
Prepare the substrate solution (p-nitrophenyl glycoside) in the assay buffer.
-
Prepare the enzyme solution in the assay buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of the assay buffer.
-
Add a small volume of the Broussonetine analog solution at various concentrations. For the control (uninhibited reaction), add the same volume of the solvent used to dissolve the inhibitor.
-
Add a defined amount of the glycosidase enzyme solution to each well.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Termination of the Reaction:
-
Initiate the enzymatic reaction by adding the p-nitrophenyl glycoside substrate to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 15-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution. The addition of the basic solution also develops the yellow color of the p-nitrophenol product.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at a specific wavelength (typically 400-405 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow
The following diagram illustrates the general workflow for a glycosidase inhibition assay.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Retrosynthetic Analysis of Broussonetine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The broussonetine alkaloids, a family of polyhydroxylated pyrrolidine-containing natural products, have garnered significant attention from the scientific community due to their potent and selective glycosidase inhibitory activities. This property makes them attractive targets for the development of therapeutics for a range of diseases, including diabetes, cancer, and viral infections. The intricate stereochemistry and unique structural features of these molecules present considerable challenges to synthetic chemists. This guide provides a comparative overview of the various retrosynthetic strategies employed in the total synthesis of key broussonetine alkaloids, supported by quantitative data and detailed experimental protocols for pivotal reactions.
Strategic Overview of Broussonetine Synthesis
The total synthesis of broussonetine alkaloids has been approached from several strategic directions, primarily differing in the choice of starting material and the key bond-forming reactions used to construct the core pyrrolidine ring and append the characteristic long alkyl side chain. Two dominant strategies have emerged: one utilizing chiral pool starting materials such as carbohydrates (e.g., D-arabinose, R-glyceraldehyde) and amino acids (e.g., D-serine), and another employing asymmetric methodologies to establish the requisite stereocenters.
A common theme in many syntheses is the use of a cyclic nitrone derived from a carbohydrate, which serves as a versatile intermediate for the stereoselective installation of substituents on the pyrrolidine core. Key reactions frequently employed to attach and elaborate the side chain include olefin cross-metathesis and various asymmetric allylation reactions.
Quantitative Comparison of Synthetic Routes
The efficiency of a synthetic route is a critical factor in the practical synthesis of complex molecules. The following tables summarize the quantitative data for the total syntheses of several broussonetine alkaloids, allowing for a direct comparison of their respective efficiencies.
| Broussonetine Alkaloid | Starting Material | Number of Steps | Overall Yield (%) | Key Reactions | Reference |
| Broussonetine C | D-arabinose | 16 | Not explicitly stated | Grignard reaction, Azide substitution, Staudinger reaction, Mitsunobu reaction | [1] |
| Broussonetine D | anti,syn,syn-oxazine (from D-serine) | 6 | 22.2 | Oxazine cleavage, Diastereoselective allylation | [2] |
| Broussonetine G | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | |
| Broussonetine H | Convergent fragments | Not explicitly stated | Not explicitly stated | Iridium-catalyzed spiroketalization, Brown allylation, Cross-metathesis | [3][4][5] |
| Broussonetine I | R-glyceraldehyde | 18 | 18 | Not explicitly detailed | [6][7] |
| Broussonetine J₂ | R-glyceraldehyde | 16 | 19 | Not explicitly detailed | [6][7] |
| Broussonetine M | D-arabinose derived nitrone | 5 | 28 | Keck asymmetric allylation, Cross-metathesis | [8][9] |
| Broussonetine M (Alternative) | D-serine | Not explicitly stated | Not explicitly stated | Cross-metathesis | [8][9] |
| Broussonetine W | D-arabinose derived nitrone | 11 | 31 | Cross-metathesis, Regioselective α-bromination/elimination | [10] |
Retrosynthetic Analysis Visualized
The following diagrams, generated using the DOT language, illustrate the logical bond disconnections in the retrosynthetic analysis of key broussonetine alkaloids.
Caption: Retrosynthetic analysis of Broussonetine H.
Caption: Retrosynthetic analysis of Broussonetine M.
Key Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic routes. Below are representative protocols for some of the key reactions employed in the synthesis of broussonetine alkaloids.
Iridium-Catalyzed Spiroketalization (for Broussonetine H synthesis)
This reaction is a pivotal step in the convergent synthesis of Broussonetine H, enabling the stereoselective formation of the spiroketal moiety.[3][4][5]
-
To a solution of the alkynyl diol precursor in a suitable solvent (e.g., dichloromethane) is added the chiral iridium-(P,olefin) complex catalyst.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to 40 °C) until completion, monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired spiroketal.
Brown Allylation (for Broussonetine H synthesis)
The Brown allylation is utilized to install a key stereocenter in the pyrrolidine fragment of Broussonetine H with high diastereoselectivity.
-
To a solution of the aldehyde precursor in an ethereal solvent (e.g., diethyl ether or THF) at low temperature (e.g., -78 °C to -100 °C) is added the Brown allylation reagent, B-allyldiisopinocampheylborane, which is freshly prepared from (+)- or (-)-α-pinene.
-
The reaction is stirred at low temperature for a period of time, and then quenched by the addition of a proton source (e.g., methanol).
-
The reaction mixture is warmed to room temperature, and the borane byproducts are oxidized by the addition of an alkaline solution of hydrogen peroxide.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography.
Keck Asymmetric Allylation (for Broussonetine M synthesis)
This reaction is employed to stereoselectively introduce the hydroxylated side chain in the synthesis of Broussonetine M.[8][9]
-
In a flame-dried flask under an inert atmosphere, a solution of the chiral ligand (e.g., (S)-BINOL) and a titanium (IV) alkoxide (e.g., Ti(OiPr)₄) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature.
-
The aldehyde substrate is then added, followed by the slow addition of allyltributyltin.
-
The reaction is stirred at room temperature until completion, as indicated by TLC analysis.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated, and the crude product is purified by flash chromatography.
Olefin Cross-Metathesis (for Broussonetine M and W synthesis)
Cross-metathesis is a powerful tool for carbon-carbon bond formation and is used to couple the pyrrolidine core with the side chain in the syntheses of Broussonetine M and W.[8][9][10]
-
To a solution of the two olefin coupling partners (the pyrrolidine derivative and the side-chain fragment) in a degassed solvent (e.g., dichloromethane or toluene) is added a Grubbs-type catalyst (e.g., Grubbs II catalyst).
-
The reaction mixture is stirred at room temperature or elevated temperature under an inert atmosphere until the reaction is complete.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the cross-coupled product.
Conclusion and Future Perspectives
The synthetic efforts towards the broussonetine alkaloids have not only provided access to these biologically important molecules for further study but have also spurred the development of new synthetic methodologies. The choice of a particular retrosynthetic strategy depends on factors such as the availability of starting materials, the desired stereoisomer, and the scalability of the route.
Future work in this area will likely focus on the development of more convergent and efficient syntheses, potentially utilizing novel catalytic methods to further reduce step counts and improve overall yields. The modular nature of many of the current synthetic routes provides an excellent platform for the generation of diverse libraries of broussonetine analogues. These analogues will be invaluable for probing the structure-activity relationships of this class of compounds and for the development of new and more potent glycosidase inhibitors with therapeutic potential. The continued exploration of different retrosynthetic disconnections and the application of innovative synthetic technologies will undoubtedly lead to even more elegant and practical syntheses of these fascinating natural products.
References
- 1. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthetic Broussonetine A
For researchers, scientists, and drug development professionals, the validation of purity for synthetic compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthetic Broussonetine A, a potent glycosidase inhibitor. We will delve into the experimental protocols for state-of-the-art analytical techniques, present comparative data with alternative glycosidase inhibitors, and visualize the workflows and mechanisms of action.
Introduction to this compound and its Alternatives
This compound is a polyhydroxylated pyrrolidine alkaloid, a class of compounds known as iminosugars, that has garnered significant interest for its potent inhibitory activity against various glycosidases. Its unique structure, featuring a hydroxylated pyrrolidine ring and a long alkyl chain, contributes to its biological activity. The primary mechanism of action for this compound and other iminosugars is the competitive inhibition of glycosidases, enzymes responsible for the cleavage of glycosidic bonds in carbohydrates. This inhibition has potential therapeutic applications in the management of diabetes, viral infections, and other diseases.
Several other compounds are utilized for similar research purposes, including other broussonetine analogues, as well as established drugs like 1-deoxynojirimycin (DNJ), Acarbose, and Miglitol. A direct comparison of their performance is crucial for selecting the appropriate tool for a given research application.
Purity Validation of Synthetic this compound: A Multi-Technique Approach
The confirmation of the chemical identity and the determination of the purity of synthetic this compound are paramount. A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis. Commercially available this compound is often cited with a purity of 95-99%, as determined by High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), and its identity is confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy[1].
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC is commonly employed, where the separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Expected Results: A high-purity sample of this compound should present as a single major peak in the HPLC chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming its identity and providing insights into its purity. Both ¹H NMR and ¹³C NMR are crucial. The presence of unexpected signals in the spectra can indicate the presence of impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthetic compound, confirming that it matches the expected molecular formula of this compound (C₂₄H₄₅NO₁₀, Exact Mass: 507.3043 Da)[2]. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. Electrospray ionization (ESI) is a suitable ionization technique for a molecule like this compound.
Comparative Performance Data
The efficacy of this compound as a glycosidase inhibitor can be compared to other well-known inhibitors through their half-maximal inhibitory concentration (IC₅₀) values. It is important to note that these values can vary depending on the specific enzyme and the assay conditions.
| Compound | Target Enzyme | IC₅₀ (µM) | Source(s) |
| This compound | α-glucosidase (yeast) | Data not available | - |
| β-glucosidase | Data not available | - | |
| Broussonetine I | β-glucosidase | 2.9 | [3][4] |
| ent-Broussonetine I | α-glucosidase | 0.33 | [3][4] |
| ent-Broussonetine J2 | α-glucosidase | 0.53 | [3][4] |
| (+)-Broussonetine W | β-galactosidase | 0.03 | [5] |
| ent-(+)-Broussonetine W | α-glucosidase | 0.047 | [5] |
| 1-Deoxynojirimycin (DNJ) | α-glucosidase (yeast) | 52.02 | [6] |
| Acarbose | α-glucosidase (yeast) | 822.0 - 871.4 | [7] |
| Miglitol | α-glucosidase | Variable | [8] |
Experimental Protocols
HPLC Purity Analysis of this compound
This protocol outlines a general method for the reversed-phase HPLC analysis of this compound.
Materials and Reagents:
-
Synthetic this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a DAD or ELSD detector.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic this compound in the initial mobile phase composition (e.g., 95:5 Water:ACN) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: DAD at a suitable wavelength (e.g., 210 nm, as iminosugars lack a strong chromophore) or ELSD.
-
Gradient Elution: A typical gradient would start with a low percentage of organic solvent (e.g., 5% B) and gradually increase to a higher percentage (e.g., 95% B) over a period of 20-30 minutes to elute all components.
-
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the synthetic this compound in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or D₂O).
-
Ensure the sample is fully dissolved; if not, gentle warming or vortexing may be applied.
-
Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation and assignment of all proton and carbon signals.
Mass Spectrometric Analysis
Sample Preparation:
-
Prepare a dilute solution of the synthetic this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with 0.1% formic acid.
Data Acquisition (LC-MS):
-
The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this compound, which should readily form a protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.
-
MS/MS Fragmentation: To obtain structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to generate a characteristic fragmentation pattern.
Visualizations
Caption: Workflow for the purification and purity validation of synthetic this compound.
Caption: Mechanism of competitive inhibition of glycosidase by this compound.
References
- 1. CAS 173220-07-0 | this compound [phytopurify.com]
- 2. This compound | C24H45NO10 | CID 177262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
